Product packaging for 6-Chloro-chroman-4-ylamine(Cat. No.:CAS No. 765880-61-3)

6-Chloro-chroman-4-ylamine

Cat. No.: B1355740
CAS No.: 765880-61-3
M. Wt: 183.63 g/mol
InChI Key: DLMNYSHJWHCTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-chroman-4-ylamine is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO B1355740 6-Chloro-chroman-4-ylamine CAS No. 765880-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMNYSHJWHCTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585684
Record name 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765880-61-3
Record name 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-chroman-4-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, potential synthesis, and plausible biological activities of the heterocyclic compound 6-Chloro-chroman-4-ylamine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, information has been aggregated from various chemical supplier databases. The compound is most commonly available as its hydrochloride salt, which typically enhances solubility and stability.

PropertyThis compoundThis compound Hydrochloride
CAS Number 765880-61-3[1][2][3][4][5][6]765880-61-3[2]
Molecular Formula C₉H₁₀ClNO[1][3]C₉H₁₁Cl₂NO
Molecular Weight 183.63 g/mol [1]220.10 g/mol [2]
Appearance Not specifiedNot specified
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableNot available
Storage Conditions Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years)[7]Not specified

Synthesis and Experimental Protocols

Inferred Synthetic Pathway

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization (Williamson Ether Synthesis) cluster_2 Step 3: Reductive Amination A 4-Chlorophenol C 6-Chloro-1-(4-hydroxyphenyl)propan-1-one A->C AlCl₃ B 3-Chloropropionyl chloride B->C D 6-Chloro-chroman-4-one C->D Base (e.g., K₂CO₃) G This compound D->G E Ammonia or Ammonium Acetate E->G F Reducing Agent (e.g., NaBH₃CN) F->G

Caption: Inferred synthetic workflow for this compound.

Detailed Methodologies (Inferred)

Step 1: Synthesis of 6-Chloro-chroman-4-one (Intermediate)

This step is based on the general synthesis of chroman-4-ones. The synthesis of 7-hydroxychroman-4-one has been described and involves the reaction of resorcinol with 3-bromopropionic acid in the presence of a strong acid, followed by intramolecular cyclization with a base[8]. A similar approach can be envisioned starting from 4-chlorophenol.

  • Reaction: Friedel-Crafts acylation of 4-chlorophenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 3-chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one. This is followed by an intramolecular Williamson ether synthesis using a base (e.g., potassium carbonate) to cyclize the intermediate to 6-chloro-chroman-4-one.

Step 2: Synthesis of this compound

The conversion of the chroman-4-one to the corresponding 4-amino derivative is typically achieved through reductive amination.

  • Reaction: 6-Chloro-chroman-4-one is reacted with an ammonia source, such as ammonia or ammonium acetate, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This reaction proceeds via the formation of an intermediate imine which is then reduced to the primary amine.

Biological and Pharmacological Properties

Direct pharmacological studies on this compound are scarce in publicly accessible literature. However, the broader class of chroman derivatives has been investigated for a variety of biological activities.

Established Activities of Chroman Derivatives

The chroman scaffold is a privileged structure in medicinal chemistry and is found in a variety of biologically active compounds. Research has demonstrated that chroman and chroman-4-one derivatives possess a range of pharmacological properties, including:

  • Antimicrobial Activity: Various substituted chroman-4-ones have shown activity against a range of bacteria and fungi[9][10].

  • Anticancer and Anti-inflammatory Properties: The chroman-4-one core is present in many natural and synthetic compounds exhibiting anticancer and anti-inflammatory effects[8].

Potential as a Serotonin Receptor Modulator

There is an indication from a chemical supplier that this compound hydrochloride has been explored in studies related to serotonin receptor modulation . While the primary research supporting this claim has not been identified, it provides a significant lead for future investigation. Serotonin (5-HT) receptors are a major target class in the development of drugs for central nervous system disorders.

Given this lead, a hypothetical signaling pathway involving a G-protein coupled serotonin receptor is presented below. This diagram illustrates a potential mechanism through which this compound, as a hypothetical antagonist, could exert its effects.

G cluster_pathway Hypothetical Serotonin Receptor Antagonism Serotonin Serotonin (5-HT) Receptor 5-HT Receptor (GPCR) Serotonin->Receptor Binds G_Protein G-Protein (e.g., Gq/11) Receptor->G_Protein Activates Compound This compound (Hypothetical Antagonist) Compound->Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Hypothetical signaling pathway of this compound as a serotonin receptor antagonist.

Future Directions

The information available on this compound suggests a compound with potential for further investigation, particularly in the area of neuropharmacology. Key areas for future research include:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and full characterization of the physicochemical properties of both the free base and its hydrochloride salt.

  • Pharmacological Profiling: A comprehensive screening of this compound against a panel of serotonin receptors to validate the claim of its modulatory activity. This should include binding affinity studies (e.g., Kᵢ determination) and functional assays to determine whether it acts as an agonist, antagonist, or allosteric modulator.

  • Broader Biological Screening: Evaluation of the compound for other potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects, based on the known properties of the chroman scaffold.

  • In Vivo Studies: Should in vitro studies reveal significant activity, subsequent in vivo studies in relevant animal models would be warranted to assess its pharmacokinetic properties, efficacy, and safety.

This technical guide serves as a starting point for researchers interested in this compound. While significant gaps in the literature exist, the available information points towards a molecule of interest for the development of novel therapeutic agents.

References

Synthesis of 6-Chloro-chroman-4-ylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-chroman-4-ylamine hydrochloride is a substituted chroman derivative of interest in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure found in a variety of biologically active compounds. The synthesis of this specific amine hydrochloride salt is crucial for its subsequent use in research and development. This guide details two primary synthetic strategies starting from the commercially available 6-chlorochroman-4-one.

Starting Material: 6-Chlorochroman-4-one

Both proposed synthetic pathways utilize 6-chlorochroman-4-one as the key starting material. This compound is readily accessible through commercial suppliers or can be synthesized in the laboratory, typically via an intramolecular Friedel-Crafts cyclization of 3-(4-chlorophenoxy)propanoic acid.

Proposed Synthetic Pathways

Two principal and chemically sound pathways for the synthesis of this compound hydrochloride are presented:

  • Pathway A: One-Pot Reductive Amination

  • Pathway B: Oximation Followed by Reduction

Pathway A: Reductive Amination of 6-Chlorochroman-4-one

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds in a single operational step. This process involves the in situ formation of an imine from 6-chlorochroman-4-one and an ammonia source, which is then immediately reduced to the target primary amine.

Experimental Protocol (General)
  • Imine Formation: To a solution of 6-chlorochroman-4-one in a suitable alcoholic solvent such as methanol or ethanol, an ammonia source is added. Common ammonia sources include ammonium acetate, ammonium chloride in the presence of a base, or a saturated solution of ammonia in methanol. The mixture is stirred, and gentle heating may be applied to promote the formation of the imine intermediate.

  • Reduction: Once imine formation is initiated, a reducing agent is introduced to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reagents for this transformation due to their selectivity for the protonated imine over the ketone. The reaction is typically allowed to proceed at room temperature for several hours to overnight, with progress monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction is quenched, typically with water or a dilute aqueous acid. The aqueous layer is then basified to a pH > 10 with an aqueous base (e.g., NaOH) to ensure the amine is in its free base form. The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Salt Formation: The crude this compound is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with cold solvent, and dried under vacuum.

Quantitative Data (Estimated)

The following table summarizes the anticipated quantitative data for this pathway, based on typical yields for reductive amination of substituted ketones.

ParameterEstimated Value
Yield 45-75%
Purity (after salt formation) >98%

Pathway B: Reduction of 6-Chlorochroman-4-one Oxime

This alternative, two-step approach involves the initial conversion of the ketone to its corresponding oxime, which is then subsequently reduced to the desired primary amine.

Experimental Protocol (General)

Step 1: Synthesis of 6-Chlorochroman-4-one Oxime

  • 6-Chlorochroman-4-one is dissolved in a protic solvent, typically ethanol or a mixture of ethanol and water.

  • To this solution, hydroxylamine hydrochloride is added, followed by a base such as sodium acetate, pyridine, or sodium hydroxide to liberate free hydroxylamine.

  • The reaction mixture is heated to reflux and maintained at this temperature for a period of 1 to 4 hours, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is partially removed under reduced pressure. The product is then precipitated by the addition of water, collected by filtration, washed with water, and dried.

Step 2: Reduction of 6-Chlorochroman-4-one Oxime

  • The dried 6-chlorochroman-4-one oxime is dissolved in a suitable solvent. For catalytic hydrogenation, ethanol or acetic acid is commonly used. For metal hydride reductions, an ethereal solvent such as tetrahydrofuran (THF) is preferred.

  • A reducing agent is added. Several methods can be employed for the reduction of the oxime:

    • Catalytic Hydrogenation: The oxime solution is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) in the presence of a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.

    • Metal Hydride Reduction: A strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) is added portion-wise to a solution of the oxime in an anhydrous ether at reduced temperature (e.g., 0 °C), followed by stirring at room temperature or gentle reflux.

  • Work-up and Isolation: The work-up procedure is dependent on the method of reduction.

    • For catalytic hydrogenation, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated.

    • For LiAlH₄ reduction, the reaction is carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup). The resulting solids are filtered off, and the filtrate is concentrated.

  • Salt Formation: The resulting crude this compound is converted to its hydrochloride salt as described in Pathway A.

Quantitative Data (Estimated)

The yields for both steps in this pathway are generally high.

StepParameterEstimated Value
1. Oximation Yield 85-95%
2. Oxime Reduction Yield 70-90%
Overall Yield 60-85%
Purity (after salt formation) >98%

Visualizations of Synthetic Pathways

G cluster_0 Pathway A: One-Pot Reductive Amination A 6-Chlorochroman-4-one B Imine Intermediate A->B NH₃ Source (e.g., NH₄OAc) -H₂O C This compound B->C Reducing Agent (e.g., NaBH(OAc)₃) D This compound hydrochloride C->D HCl

Caption: Reductive amination of 6-chlorochroman-4-one.

G cluster_1 Pathway B: Synthesis via Oxime Intermediate A 6-Chlorochroman-4-one B 6-Chlorochroman-4-one Oxime A->B NH₂OH·HCl, Base C This compound B->C Reduction (e.g., H₂, Pd/C) D This compound hydrochloride C->D HCl

Caption: Synthesis via oximation and subsequent reduction.

CAS number and molecular weight of 6-Chloro-chroman-4-ylamine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-chroman-4-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, potential synthetic approaches, and known biological activities based on available scientific literature.

Core Compound Data

Quantitative data for this compound and its hydrochloride salt are summarized below. The hydrochloride salt is a common form for handling and formulation purposes.

PropertyThis compoundThis compound Hydrochloride
CAS Number 765880-61-3[1][2][3]765880-61-3[4][5]
Molecular Formula C₉H₁₀ClNO[1][2][3]C₉H₁₀ClNO·HCl[4][5]
Molecular Weight 183.64 g/mol [1]220.10 g/mol [5]
Synonyms (4R)-6-chloro-3,4-dihydro-2H-chromen-4-amineNot Applicable

Synthesis and Experimental Protocols

A plausible synthetic route may start from a substituted phenol, proceeding through a chromanone intermediate, followed by reductive amination to yield the final amine.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation 4-Chlorophenol 4-Chlorophenol Friedel_Crafts Friedel-Crafts Acylation 4-Chlorophenol->Friedel_Crafts Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->Friedel_Crafts 6_Chloro_chroman_4_one 6-Chloro-chroman-4-one Friedel_Crafts->6_Chloro_chroman_4_one Reductive_Amination Reductive Amination (e.g., with NH3 and a reducing agent) 6_Chloro_chroman_4_one->Reductive_Amination 6_Chloro_chroman_4_ylamine This compound Reductive_Amination->6_Chloro_chroman_4_ylamine

Caption: Generalized synthetic workflow for this compound.

General Experimental Protocol: Reductive Amination of a Chromanone

This protocol outlines a general procedure for the reductive amination of a ketone, a key step in the proposed synthesis of this compound from its corresponding chromanone.

Materials:

  • 6-Chloro-chroman-4-one (starting material)

  • Ammonia source (e.g., ammonia in methanol, ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve 6-Chloro-chroman-4-one in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the ammonia source to the solution and stir for a period to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent portion-wise, maintaining the cool temperature.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by adding the quenching solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Biological Activity and Potential Applications

The chromane and chromanone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. While specific biological data for this compound is limited in publicly accessible literature, the broader class of chromane derivatives has been associated with a range of pharmacological activities.

  • Antimicrobial Properties: Various chromanone derivatives have demonstrated activity against pathogenic microorganisms, including bacteria and fungi. The presence of a chloro group on the aromatic ring can, in some cases, enhance this activity.

  • Antioxidant and Anti-inflammatory Effects: The chromane ring is a core component of Vitamin E (α-tocopherol), a well-known antioxidant. Synthetic chromane derivatives are often investigated for their potential to scavenge free radicals and modulate inflammatory pathways.

  • Anticancer Potential: Certain chroman-4-one analogs have shown cytotoxic activity against various cancer cell lines, making this scaffold a point of interest for the development of new anticancer agents.

  • Central Nervous System (CNS) Activity: The chroman structure is found in compounds with neuroprotective properties. Derivatives are explored for their potential in treating neurological disorders.

The amine functional group at the 4-position of this compound provides a key site for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

G cluster_activities Potential Biological Activities Core_Scaffold Chroman Scaffold Antimicrobial Antimicrobial Core_Scaffold->Antimicrobial Inhibition of microbial growth Antioxidant Antioxidant Core_Scaffold->Antioxidant Radical scavenging Anticancer Anticancer Core_Scaffold->Anticancer Cytotoxicity CNS_Activity CNS Activity Core_Scaffold->CNS_Activity Neuroprotection

Caption: Potential biological activities associated with the chroman scaffold.

This document serves as a foundational guide for professionals engaged in research and development. Further experimental investigation is required to fully elucidate the synthetic pathways, biological activities, and therapeutic potential of this compound.

References

The Expanding Therapeutic Potential of Chroman Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a core heterocyclic structure found in a multitude of natural and synthetic compounds, has emerged as a privileged motif in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the significant biological activities of chroman derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. We present a comprehensive summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of implicated signaling pathways to facilitate further research and drug development in this dynamic field.

Anticancer Activity of Chroman Derivatives

Chroman derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Activity Data

The anticancer efficacy of various chroman derivatives has been quantified through in vitro assays, with IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values serving as key metrics of potency. A summary of these findings is presented below.

Derivative ClassCompoundCancer Cell LineActivity (µM)Reference
Chroman-4-ones 6,8-dibromo-2-pentylchroman-4-one-IC50: 1.5 (SIRT2 inhibition)[1]
Compound 6iMCF-7 (Breast)GI50: 34.7[2]
Spirocyclic Chromanes Compound B1622Rv1 (Prostate)IC50: 0.096
Chroman Carboxamides Compound 4sA549 (Lung)IC50: 0.578
H1975 (Lung)IC50: 1.005
HCT116 (Colon)IC50: 0.680
H7901 (Gastric)IC50: 1.406
3-Benzylidene Chroman-4-ones Compound 21T47D (Breast)IC50 < 9.3
Compound 22-IC50 < 3.86 µg/mL
Chromene Derivatives Derivative 2HT-29 (Colon)More active than doxorubicin[3]
Derivative 5HepG-2 (Liver)More active than doxorubicin[3]
Key Experimental Protocols for Anticancer Activity Assessment

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[4]

    • Compound Treatment: Treat the cells with various concentrations of the chroman derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3.5 hours at 37°C.[4]

    • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO:Ethanol in a 1:2 ratio) to each well to dissolve the formazan crystals.[4]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm is used for background correction.[4]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Flow Cytometry for Apoptosis Analysis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Protocol:

    • Cell Treatment: Treat cells with the chroman derivative for a specified time.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

    • Incubation: Incubate the cells in the dark at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[5]

Signaling Pathways in Anticancer Activity

SIRT2 Inhibition Pathway

Several chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[1][6][7][8] SIRT2 is implicated in cell cycle regulation and tumorigenesis, making it an attractive target for cancer therapy.[1][9] Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which disrupts microtubule dynamics and induces cell cycle arrest and apoptosis.[1][9]

SIRT2_Inhibition Chroman Chroman-4-one Derivative SIRT2 SIRT2 Chroman->SIRT2 Inhibition Tubulin α-Tubulin SIRT2->Tubulin Deacetylation Ac_Tubulin Acetylated α-Tubulin Microtubule Microtubule Instability Ac_Tubulin->Microtubule Tubulin->Ac_Tubulin Acetylation Apoptosis Apoptosis Microtubule->Apoptosis

SIRT2 inhibition by chroman-4-one derivatives.

Anti-inflammatory Activity of Chroman Derivatives

Chroman derivatives have demonstrated notable anti-inflammatory properties, primarily through the modulation of inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data
DerivativeAssayResultReference
CentchromanCarrageenin-induced edema (rat)Significant inhibition[7]
Compound 14 (N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide)Inhibition of TNF-α-induced ICAM-1 expressionMost potent compound in the series
Key Experimental Protocol for Anti-inflammatory Activity Assessment

Inhibition of TNF-α-induced ICAM-1 Expression

This cell-based assay evaluates the ability of a compound to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule in the inflammatory response, on endothelial cells stimulated with Tumor Necrosis Factor-alpha (TNF-α).

  • Principle: TNF-α induces the expression of ICAM-1 on endothelial cells, which facilitates the adhesion and transmigration of leukocytes to sites of inflammation. Anti-inflammatory compounds can suppress this expression.

  • Protocol:

    • Cell Culture: Culture human endothelial cells (e.g., HUVECs) to confluence in 96-well plates.

    • Compound Pre-treatment: Pre-treat the cells with various concentrations of the chroman derivative for a specified time.

    • TNF-α Stimulation: Stimulate the cells with TNF-α to induce ICAM-1 expression.

    • Cell Lysis and ELISA: Lyse the cells and quantify the expression of ICAM-1 using a cell-based ELISA.

    • Data Analysis: Determine the concentration-dependent inhibition of ICAM-1 expression and calculate the IC50 value.

Signaling Pathway in Anti-inflammatory Activity

NF-κB Signaling Pathway

The anti-inflammatory effects of some chromene derivatives are attributed to the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules like ICAM-1.

NFkB_Pathway cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (e.g., ICAM-1) Nucleus->Inflammation Transcription Chroman Chroman Derivative Chroman->IKK Inhibition

Inhibition of the NF-κB signaling pathway.

Antioxidant Activity of Chroman Derivatives

The chroman ring system, particularly the chromanol variant with a hydroxyl group on the heterocyclic ring, is a well-established antioxidant scaffold. This activity is primarily due to the ability of the phenolic hydroxyl group to donate a hydrogen atom to quench free radicals.

Quantitative Antioxidant Activity Data
AssayDerivative ClassActivityReference
ABTS Radical Scavenging Chroman-6-ol derivativeIC50: 8.9 ± 0.7 µg/mL[11]
ORAC Various chromone derivativesSignificant ORAC values
FRAP Various chromone derivativesVaried Trolox equivalent values
Key Experimental Protocols for Antioxidant Activity Assessment

1. ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable radical cation, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+).[11][12][13][14]

  • Principle: The pre-formed ABTS radical cation has a characteristic blue-green color, which decreases upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically.

  • Protocol:

    • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[11]

    • Sample Reaction: Add a small volume of the chroman derivative solution to the diluted ABTS•+ solution.

    • Absorbance Measurement: After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.[11]

    • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

2. Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging capacity against peroxyl radicals.[15][16][17][18][19]

  • Principle: A fluorescent probe (e.g., fluorescein) is damaged by peroxyl radicals generated from a radical initiator (e.g., AAPH), leading to a loss of fluorescence. Antioxidants protect the fluorescent probe from degradation, and the fluorescence decay is monitored over time.

  • Protocol:

    • Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and a Trolox standard.

    • Assay Setup: In a 96-well black microplate, add the fluorescein working solution and the chroman derivative sample or Trolox standard. Incubate at 37°C.[15]

    • Reaction Initiation: Add the AAPH solution to initiate the reaction.

    • Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically over a period of 60-90 minutes.[15]

    • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay and compare it to the Trolox standard curve to determine the ORAC value in Trolox Equivalents.

Experimental Workflow for Antioxidant Assays

Antioxidant_Workflow start Start prep_sample Prepare Chroman Derivative Solutions start->prep_sample mix Mix Sample with Reagents prep_sample->mix prep_reagents Prepare Assay Reagents (ABTS•+, etc.) prep_reagents->mix incubate Incubate mix->incubate measure Measure Absorbance or Fluorescence incubate->measure analyze Calculate % Inhibition and IC50/ORAC Value measure->analyze end End analyze->end

General workflow for in vitro antioxidant assays.

Antimicrobial Activity of Chroman Derivatives

Chroman derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[20][21] Their mechanisms of action are diverse and can involve the inhibition of essential microbial enzymes, disruption of cell membranes, and interference with DNA replication.[21][22]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Chroman-4-ones Compound 20S. epidermidis128[20]
Compound 21Various bacteria128[20]
Spiropyrrolidines with Thiochroman-4-one Compounds 4a-dB. subtilis, S. epidermis32
Compound 4dC. krusei, C. glabrata32
Key Experimental Protocol for Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

  • Protocol:

    • Compound Dilution: Prepare a two-fold serial dilution of the chroman derivative in a suitable broth medium in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

Neuroprotective Effects of Chroman Derivatives

Recent studies have highlighted the neuroprotective potential of chroman derivatives, particularly in the context of oxidative stress-induced neuronal damage, which is implicated in various neurodegenerative diseases.[23][24]

Signaling Pathway in Neuroprotection

ERK-CREB Signaling Pathway

Some chromene derivatives exert their neuroprotective effects by enhancing the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and the subsequent phosphorylation of cAMP Response Element-Binding protein (CREB).[23] The ERK-CREB signaling pathway is crucial for neuronal survival, plasticity, and protection against excitotoxicity and oxidative stress.

ERK_CREB_Pathway Chroman Chroman Derivative MEK MEK Chroman->MEK Activation ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 CREB CREB pERK->CREB Phosphorylation pCREB p-CREB Neuroprotection Neuroprotection & Neuronal Survival pCREB->Neuroprotection

ERK-CREB signaling in neuroprotection.

Conclusion

The chroman scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities of chroman derivatives, supported by a growing body of quantitative data, underscore their potential to address a wide range of diseases. This technical guide provides a foundational resource for researchers in the field, offering a consolidated view of the current state of knowledge, standardized experimental protocols, and insights into the molecular mechanisms of action. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the therapeutic promise of chroman derivatives into clinical applications.

References

Investigating the Mechanism of Action for 6-Chloro-chroman-4-ylamine: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature, specific data on the mechanism of action, biological targets, and signaling pathways of 6-Chloro-chroman-4-ylamine remains elusive. This technical guide, therefore, addresses the broader class of chromane amines, providing a context for the potential activities of this specific compound based on research into structurally related molecules.

Currently, the scientific record contains no detailed studies elucidating the specific biological functions of this compound. Available information is primarily limited to its classification as a bioactive small molecule and its availability from commercial chemical suppliers.

This guide will synthesize the known biological activities of the chromane scaffold and related amine derivatives to offer a foundational understanding for researchers, scientists, and drug development professionals interested in this and similar compounds.

The Chromane Scaffold: A Foundation for Diverse Bioactivity

The chromane ring system is a recurring motif in a multitude of natural and synthetic compounds exhibiting a wide array of biological effects. Research has demonstrated that molecules incorporating the chromane scaffold can possess antiviral, antitumor, antimicrobial, and central nervous system activities. This broad spectrum of activity underscores the potential of chromane derivatives as a promising starting point for drug discovery.

Potential Therapeutic Applications of Chromane Amines

While specific data for this compound is unavailable, studies on analogous compounds, such as 6-Methyl-Chroman-4-ylamine, suggest potential applications in neuropharmacology and oncology. The amine functional group often plays a crucial role in the interaction of small molecules with biological targets, such as receptors and enzymes.

For instance, research into other chromane derivatives has pointed towards activities relevant to neurodegenerative diseases. These studies often focus on the inhibition of enzymes or the modulation of receptors within the central nervous system.

General Experimental Approaches for Elucidating Mechanism of Action

To investigate the mechanism of action for a novel compound like this compound, a structured experimental workflow would be necessary. The following outlines a general approach that could be adapted for this purpose.

Initial Screening and Target Identification

A logical first step would involve broad screening against panels of known biological targets to identify potential interactions. This could include receptor binding assays, enzyme inhibition assays, and cell-based functional assays.

Elucidating Signaling Pathways

Once a primary target or a set of targets is identified, subsequent experiments would focus on delineating the downstream signaling pathways affected by the compound. This typically involves techniques such as Western blotting to assess changes in protein phosphorylation, reporter gene assays to measure transcriptional activation, and measurements of second messenger levels (e.g., cAMP, calcium).

The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Pathway Elucidation cluster_2 Phase 3: In Vivo Validation A Compound of Interest (this compound) B Broad Target Screening (e.g., Receptor & Enzyme Panels) A->B C Hit Identification B->C D Cell-Based Functional Assays C->D Validate Hits E Analysis of Downstream Signaling (e.g., Western Blot, Reporter Assays) D->E F Identification of Affected Pathways E->F G Animal Model Studies F->G Test in a Biological System H Pharmacokinetic & Pharmacodynamic Analysis G->H I Confirmation of Mechanism of Action H->I

A generalized workflow for elucidating the mechanism of action of a novel compound.

Conclusion

While a detailed technical guide on the mechanism of action of this compound cannot be provided due to the absence of specific research, the broader family of chromane amines holds significant therapeutic potential. The diverse biological activities associated with the chromane scaffold suggest that this compound could be a valuable subject for future investigation. The experimental approaches outlined in this guide provide a roadmap for researchers to begin to unravel the specific biological functions of this and other novel chromane derivatives. Further research is imperative to determine its specific molecular targets and cellular effects, which will be crucial for any potential drug development efforts.

Therapeutic Targets for Chroman-4-ylamine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide primarily summarizes research on chroman-4-one derivatives due to a scarcity of publicly available data specifically on chroman-4-ylamine compounds. Given the close structural relationship between these two scaffolds, the therapeutic targets and biological activities of chroman-4-one derivatives serve as a strong predictive basis for the potential applications of chroman-4-ylamine compounds. Further experimental validation on chroman-4-ylamine analogues is warranted.

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. This guide delves into the key therapeutic targets of chroman-4-ylamine derivatives, drawing insights from the extensive research conducted on the closely related chroman-4-one analogues. The potential therapeutic applications of these compounds span across neurodegenerative diseases, cancer, and infectious diseases.

Key Therapeutic Targets and Quantitative Data

Chroman-4-ylamine derivatives are being investigated for their inhibitory activity against several key enzymes and their potential as anticancer and antifungal agents. The following tables summarize the quantitative data for the biological activities of representative chroman-4-one compounds, which suggest promising avenues for the development of chroman-4-ylamine-based therapeutics.

Sirtuin 2 (SIRT2) Inhibition

SIRT2, a class III histone deacetylase, is a promising target for neurodegenerative diseases and cancer.[1][2][3] Chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors.[1][2][3]

Compound IDModificationsSIRT2 IC50 (µM)Selectivity vs SIRT1 & SIRT3Reference
16,8-dibromo-2-pentylchroman-4-one1.5High[1][2]
28-bromo-6-chloro-2-pentylchroman-4-one4.5High[4]
3(-)-8-bromo-6-chloro-2-pentylchroman-4-one1.5High[4]
Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a key enzyme in the degradation of dopamine and its inhibition is a therapeutic strategy for Parkinson's disease.[5] Chromone and chroman-4-one derivatives have shown potent MAO-B inhibitory activity.[5][6]

Compound ClassModificationsMAO-B IC50 (µM)MAO-A IC50 (µM)Reference
Chroman-4-one derivative5-hydroxy-2-methyl-chroman-4-one3.2313.97[6]
Chromone derivativeN-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide0.017>10[7]
Chromone derivativeN-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide0.031>10[7]
Chromone derivativeN-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide0.055>10[7]
Anticancer Activity

The cytotoxic effects of chroman-4-one derivatives have been evaluated against various cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
4-Substituted 5,6,7,8-tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidinesMCF-7 (Breast)7.45 - 8.80[9]
Antifungal Activity

Chroman-4-one derivatives have demonstrated activity against pathogenic fungi, notably Candida species.[10][11][12][13] Potential molecular targets in Candida albicans include HOG1 kinase and Fructose-1,6-bisphosphate aldolase (FBA1).[10][11][12]

Compound ClassFungal StrainMIC (µg/mL)Reference
(E)-benzylidene-chroman-4-oneCandida albicans62.5 - 1000[14]
Chromone-3-carbonitrilesCandida albicans5 - 50[13]
7-Hydroxychroman-4-oneCandida albicans64[10]
7-Methoxychroman-4-oneCandida albicans64[10]
(E)-3-((3-methoxyphenyl)methylene)-7-methoxychroman-4-oneCandida albicans32[10]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of chroman-4-ylamine derivatives are mediated through their interaction with specific signaling pathways.

SIRT2 Inhibition Pathway

Inhibition of SIRT2 by chroman-4-one derivatives can lead to the hyperacetylation of its substrates, such as α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest and apoptosis in cancer cells.

SIRT2_Inhibition_Pathway SIRT2 Inhibition Pathway Chroman-4-ylamine Derivative Chroman-4-ylamine Derivative SIRT2 SIRT2 Chroman-4-ylamine Derivative->SIRT2 inhibits α-tubulin (acetylated) α-tubulin (acetylated) SIRT2->α-tubulin (acetylated) deacetylates Microtubule Destabilization Microtubule Destabilization α-tubulin (acetylated)->Microtubule Destabilization Cell Cycle Arrest Cell Cycle Arrest Microtubule Destabilization->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

SIRT2 Inhibition by Chroman-4-ylamine Derivatives.
MAO-B Inhibition in Dopamine Metabolism

By inhibiting MAO-B, chroman-4-ylamine derivatives can increase the levels of dopamine in the brain, which is a key therapeutic strategy in Parkinson's disease.

MAO_B_Inhibition_Pathway MAO-B Inhibition in Dopamine Metabolism Chroman-4-ylamine Derivative Chroman-4-ylamine Derivative MAO-B MAO-B Chroman-4-ylamine Derivative->MAO-B inhibits DOPAC DOPAC Dopamine Dopamine Dopamine->DOPAC metabolized by MAO-B Increased Dopamine Levels Increased Dopamine Levels Dopamine->Increased Dopamine Levels

MAO-B Inhibition by Chroman-4-ylamine Derivatives.
Antifungal Mechanism via HOG1 Pathway Inhibition

In Candida albicans, the High Osmolarity Glycerol (HOG) pathway is crucial for stress adaptation and virulence. Chroman-4-one derivatives are suggested to target HOG1 kinase, a key component of this pathway.[11][15][16][17][18][19]

HOG1_Pathway_Inhibition HOG1 Pathway Inhibition in Candida albicans Chroman-4-ylamine Derivative Chroman-4-ylamine Derivative HOG1 Kinase HOG1 Kinase Chroman-4-ylamine Derivative->HOG1 Kinase inhibits Stress Response Stress Response HOG1 Kinase->Stress Response mediates Inhibition of Fungal Growth Inhibition of Fungal Growth HOG1 Kinase->Inhibition of Fungal Growth Fungal Survival and Virulence Fungal Survival and Virulence Stress Response->Fungal Survival and Virulence

HOG1 Pathway Inhibition by Chroman-4-ylamine Derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vitro Sirtuin 2 (SIRT2) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2 using a fluorogenic substrate.[4][20]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer solution (containing a protease to cleave the deacetylated product)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add assay buffer, test compound, and SIRT2 enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and NAD+.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Development: Stop the reaction by adding the developer solution.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

SIRT2_Assay_Workflow SIRT2 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Reagents Prepare Reagents Prepare Compound Dilutions Prepare Compound Dilutions Prepare Reagents->Prepare Compound Dilutions Add Reagents to Plate Add Reagents to Plate Prepare Compound Dilutions->Add Reagents to Plate Initiate Reaction Initiate Reaction Add Reagents to Plate->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Add Developer Add Developer Incubate->Add Developer Measure Fluorescence Measure Fluorescence Add Developer->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Workflow for the SIRT2 Inhibition Assay.
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay determines the inhibitory effect of compounds on MAO-B activity by measuring the production of hydrogen peroxide.[21][22][23]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine or tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., sodium phosphate buffer, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds. Pre-incubate the MAO-B enzyme with the test compounds in the assay buffer.

  • Reaction Initiation: Start the reaction by adding the MAO-B substrate, Amplex Red, and HRP mixture.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 530-560 nm, Em: 590 nm) over time.

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time curve. Calculate the percent inhibition and IC50 values.

MAOB_Assay_Workflow MAO-B Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Reagents Prepare Reagents Prepare Compound Dilutions Prepare Compound Dilutions Prepare Reagents->Prepare Compound Dilutions Pre-incubate Enzyme and Compound Pre-incubate Enzyme and Compound Prepare Compound Dilutions->Pre-incubate Enzyme and Compound Initiate Reaction Initiate Reaction Pre-incubate Enzyme and Compound->Initiate Reaction Kinetic Reading Kinetic Reading Initiate Reaction->Kinetic Reading Determine Reaction Rate Determine Reaction Rate Kinetic Reading->Determine Reaction Rate Calculate IC50 Calculate IC50 Determine Reaction Rate->Calculate IC50

Workflow for the MAO-B Inhibition Assay.
Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[10]

Materials:

  • Fungal strains (Candida spp.)

  • RPMI-1640 medium

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the 96-well plates.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Fungal Inoculum Prepare Fungal Inoculum Prepare Compound Dilutions Prepare Compound Dilutions Prepare Fungal Inoculum->Prepare Compound Dilutions Inoculate Plates Inoculate Plates Prepare Compound Dilutions->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Read Results (Visual/OD) Read Results (Visual/OD) Incubate->Read Results (Visual/OD) Determine MIC Determine MIC Read Results (Visual/OD)->Determine MIC

Workflow for MIC Determination.
Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Add MTT Treat with Compounds->Add MTT Incubate Incubate Add MTT->Incubate Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for the MTT Cell Viability Assay.

References

Pharmacological Profiling of Substituted Chroman Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman amine scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Its core, a bicyclic structure fusing a benzene ring with a tetrahydropyran ring containing a strategically placed amine, serves as a versatile building block for developing novel therapeutic agents.[2] These compounds are particularly investigated for targeting the neurological and cardiovascular systems.[2] Derivatives of the chroman scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them a focal point in drug discovery and design.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological profiling of substituted chroman amines, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Pharmacological Targets and Therapeutic Potential

Substituted chroman amines and their close chemical relatives, such as chroman-4-ones, interact with a variety of biological targets, indicating their potential across several therapeutic areas.

  • Neurological Disorders: A significant area of investigation involves the interaction of chroman derivatives with serotonin receptors, particularly the 5-HT1A receptor, and the serotonin transporter.[2][3][6] This dual affinity suggests potential for developing antidepressant and anxiolytic agents.[3] Furthermore, some derivatives have shown neuroprotective effects, highlighting their relevance in research for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][7]

  • Aging-Related Diseases: Substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cellular processes related to aging and neurodegeneration.[7][8] Inhibition of SIRT2 is also being explored as a strategy for cancer therapy.[7]

  • Inflammation and Allergic Reactions: Chromone derivatives, which share the core chroman structure, have been reported to possess antiallergic, antihistaminic, and bronchodilatory activities.[9][10]

  • Cancer: Various chroman and chromone derivatives have been evaluated for their antiproliferative and antitumor activities.[5][11] For instance, certain chromen-4-one derivatives have been shown to downregulate pro-inflammatory genes like TNF-α and VEGF, which are crucial in the initiation of hepatocellular carcinoma.[5]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various substituted chroman derivatives, providing a basis for structure-activity relationship (SAR) analysis and comparison.

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

CompoundSubstituentsTargetIC50 (µM)Selectivity
rac-1a 8-bromo-6-chloro-2-pentylSIRT24.5Selective over SIRT1 & SIRT3 (<10% inhibition at 200 µM)[7][12]
(-)-1a (S)-8-bromo-6-chloro-2-pentylSIRT21.5Not specified
(+)-1a (R)-8-bromo-6-chloro-2-pentylSIRT24.5Not specified
1k 6,8-dibromo-2-propylSIRT210.6Not specified
Not Specified 6,8-dibromo-2-pentylSIRT21.5High selectivity toward SIRT2 over SIRT1 and SIRT3[8]

Data sourced from studies on chroman-4-one scaffolds, which are key precursors and analogues to chroman amines.[7][12]

Table 2: Receptor Binding Affinity of Lactam-Fused Chroman Amine Derivatives

CompoundTargetActivity
45 5-HT1AAntagonist
53 5-HT1AAntagonist

Data from a study on lactam-fused chroman derivatives demonstrating affinity for both the 5-HT1A receptor and the serotonin transporter.[6]

Key Experimental Protocols

Reproducibility is paramount in pharmacological research. This section details the methodologies for key in vitro assays used to characterize substituted chroman amines.

SIRT2 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the deacetylase activity of the SIRT2 enzyme.[13]

  • Principle: The assay measures the deacetylation of a fluorescently labeled peptide substrate by the SIRT2 enzyme.[13] In the presence of an inhibitor, the rate of deacetylation decreases, resulting in a reduced fluorescent signal.

  • Materials:

    • Recombinant human SIRT2 enzyme

    • Fluorogenic acetylated peptide substrate (e.g., based on p53)[13]

    • NAD+ (co-substrate)

    • Assay Buffer

    • Developer solution

    • 96-well black plates

    • Fluorescence microplate reader

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compounds (substituted chroman amines) in assay buffer. Prepare solutions of SIRT2 enzyme, substrate, and NAD+.

    • Reaction Setup: To the wells of a 96-well plate, add the SIRT2 enzyme and the test compound dilutions (or vehicle control). Allow a brief pre-incubation period (e.g., 5-10 minutes at 37°C).[8]

    • Initiation: Initiate the enzymatic reaction by adding the NAD+ and fluorogenic substrate mixture to each well.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[8]

    • Development: Stop the reaction and generate the fluorescent signal by adding the developer solution. Incubate for an additional 10 minutes at 37°C, protected from light.[8]

    • Detection: Measure the fluorescence intensity using a microplate reader at appropriate excitation/emission wavelengths (e.g., Ex/Em = 395/541 nm or 360/465 nm).[8][13]

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[14]

In Vitro Antihistaminic Activity Assay

This classic pharmacological preparation is used to assess H1 receptor antagonism.[9]

  • Principle: The contractility of an isolated segment of guinea pig ileum in response to histamine (an H1 agonist) is measured. An antihistaminic compound will inhibit this contraction in a concentration-dependent manner.[1][15]

  • Materials:

    • Guinea pig

    • Tyrode's physiological salt solution

    • Histamine solution (standard agonist)

    • Test compounds (substituted chroman amines)

    • Student Organ Bath with a kymograph or isometric transducer for recording contractions.[15]

  • Procedure:

    • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and cleaned of its mesenteric attachments.[1]

    • Mounting: The ileum segment (2-3 cm) is mounted in an organ bath containing Tyrode's solution, maintained at 32-37°C, and aerated with carbogen (95% O2, 5% CO2).[1] One end is fixed, and the other is attached to a lever or transducer to record isotonic or isometric contractions.

    • Equilibration: The tissue is allowed to equilibrate for at least 30 minutes, with regular washing every 10-15 minutes.[15]

    • Histamine Response: A cumulative or non-cumulative concentration-response curve for histamine is established to determine the submaximal concentration (e.g., EC80) to be used for the antagonism study.

    • Inhibition Measurement: The tissue is pre-incubated with a specific concentration of the test chroman amine derivative for a set period before adding the submaximal concentration of histamine.

    • Data Analysis: The inhibition of the histamine-induced contraction is recorded. The procedure is repeated with various concentrations of the test compound to determine its IC50 or pA2 value, which quantifies its antagonist potency.[16]

Visualizations: Workflows and Pathways

Synthesis and Characterization Workflow

The development of novel chroman amines follows a structured workflow from initial synthesis to stereochemical confirmation, which is critical for defining its pharmacological properties.[1]

G cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_outcome Outcome start Substituted Chroman-4-one Precursor reductive_amination Reductive Amination (e.g., with NaBH3CN) start->reductive_amination product Racemic Substituted Chroman Amine reductive_amination->product hplc Chiral HPLC Separation product->hplc nmr NMR Spectroscopy (Vicinal Coupling Constants) hplc->nmr Separated Enantiomers xray X-ray Crystallography (Absolute Configuration) nmr->xray final Enantiomerically Pure Chroman Amines for Profiling xray->final

Caption: General workflow for the synthesis and stereochemical analysis of chroman amines.

Pharmacological Profiling Workflow

Once synthesized, compounds undergo a multi-stage screening process to determine their biological activity and drug-like properties.[5]

G cluster_invitro In Vitro Profiling cluster_invivo In Vivo Evaluation compound Synthesized Chroman Amine Library binding Primary Screening: Receptor/Enzyme Binding Assays compound->binding functional Secondary Screening: Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) binding->functional Hits adme ADME/Tox: Metabolic Stability, CYP Inhibition, Cytotoxicity functional->adme Leads pk Pharmacokinetics (PK) (Rodent Models) adme->pk Optimized Leads pd Pharmacodynamics (PD) & Efficacy in Disease Models pk->pd candidate Lead Candidate Selection pd->candidate

Caption: A typical workflow for the pharmacological profiling of new chemical entities.

5-HT1A Receptor Signaling Pathway

Chroman amines often target the 5-HT1A receptor, a G-protein coupled receptor (GPCR) that modulates neuronal activity through several downstream pathways.[2][11]

G cluster_membrane Cell Membrane ligand Chroman Amine (5-HT1A Agonist) receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation g_alpha Gαi/o g_protein->g_alpha Dissociation g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase (AC) g_alpha->ac Inhibition k_channel GIRK K+ Channel g_beta_gamma->k_channel Activation camp cAMP ↓ ac->camp pka PKA Activity ↓ camp->pka k_efflux K+ Efflux ↑ k_channel->k_efflux hyperpolarization Neuronal Hyperpolarization k_efflux->hyperpolarization

Caption: Canonical inhibitory signaling pathway of the 5-HT1A receptor upon agonist binding.[9][12]

References

The Chroman Scaffold: A Historical Journey from Natural Discovery to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core of Chroman-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

The chroman scaffold, a heterocyclic moiety composed of a benzene ring fused to a dihydropyran ring, is a privileged structure in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and its synthetic tractability have made it a cornerstone in the development of numerous therapeutic agents. This technical guide delves into the historical discovery and evolution of chroman-based compounds, from their humble beginnings in natural extracts to their current status as highly sought-after pharmacophores in modern drug discovery.

Early Discoveries: Nature's Blueprint

The story of chroman-based compounds begins with their discovery in nature. For centuries, traditional medicine has utilized plants rich in these compounds for their therapeutic properties.[3] One of the earliest and most significant discoveries was that of Khellin , a furanochromone extracted from the seeds of the plant Ammi visnaga.[3] Initially used in ancient Egyptian folk medicine, Khellin was later found to be an effective treatment for bronchial asthma, which spurred the development of a series of synthetic analogues.[3]

Another pivotal moment in the history of chroman research was the discovery and characterization of Vitamin E , a group of fat-soluble compounds that includes tocopherols and tocotrienols, all of which possess a chroman ring. The recognition of their antioxidant properties and essential role in human health highlighted the therapeutic potential of the chroman scaffold.

These early discoveries of naturally occurring chromans with diverse biological activities laid the foundation for future research and development. Scientists began to understand that the chroman framework could serve as a versatile template for the design of novel therapeutic agents.[1]

The Rise of Synthetic Chromans: From Bench to Bedside

The limited availability and structural complexity of some natural chromans necessitated the development of synthetic routes to access these valuable compounds and their analogues. Over the years, numerous synthetic methodologies have been established, allowing for the creation of diverse libraries of chroman derivatives for biological screening.

A common and efficient method for the synthesis of chroman-4-ones involves the base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[4] This approach, often enhanced by microwave irradiation, provides a straightforward route to a wide range of substituted chroman-4-ones.[4]

The ability to synthetically modify the chroman scaffold at various positions has been instrumental in elucidating structure-activity relationships (SAR) and optimizing the pharmacological properties of these compounds.[4]

Therapeutic Applications: A Multifaceted Scaffold

The chroman skeleton is associated with a broad spectrum of biological activities, making it a highly attractive scaffold for drug development.[2][5]

Anticancer Activity

A significant area of research has focused on the anticancer potential of chroman derivatives.[2][6] Numerous studies have demonstrated the ability of these compounds to inhibit the proliferation of various cancer cell lines.[6][7][8] For instance, certain thiochroman-4-one derivatives have shown potent cytotoxic efficacy.[9] The mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression.[9] Some chroman-based compounds have even progressed to clinical trials as anticancer agents.[6][10]

Antimicrobial and Antifungal Activity

The increasing threat of antimicrobial resistance has fueled the search for new antibacterial and antifungal agents. Chroman-based compounds have emerged as a promising class of antimicrobials.[1][11] Studies have shown that derivatives of chroman-4-one and homoisoflavonoid exhibit activity against a range of pathogenic bacteria and fungi.[11] Structure-activity relationship studies have revealed that the nature and position of substituents on the chroman ring are crucial for their antimicrobial potency.[11]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Chroman derivatives have been investigated for their anti-inflammatory properties.[2] Some 2-phenyl-4H-chromen-4-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[9]

Enzyme Inhibition

Chroman-based compounds have been identified as inhibitors of various enzymes. A notable example is the selective inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[4][12] Substituted chroman-4-one and chromone derivatives have been shown to be potent and selective SIRT2 inhibitors, with inhibitory concentrations in the low micromolar range.[4][12]

Other Therapeutic Areas

The therapeutic potential of chromans extends to other areas, including:

  • Antiestrogenic activity: Certain chroman derivatives have been developed as pure antiestrogens for potential use in hormone-dependent cancers.[13]

  • Antiepileptic activity: Some chroman derivatives have demonstrated promising antiepileptic activity in preclinical models.[6][7]

  • Antioxidant properties: The inherent antioxidant capacity of the chroman ring, as seen in Vitamin E, is a valuable therapeutic feature.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for various chroman-based compounds, highlighting their biological activities.

Table 1: In Vitro Enzyme Inhibition by Chroman Derivatives

Compound ClassTarget EnzymeExample CompoundIC50 (µM)Reference
Substituted Chroman-4-onesSIRT28-bromo-6-chloro-2-pentylchroman-4-one4.5[4]
Amino-7,8-dihydro-4H-chromenone derivativesBChE4k0.65 ± 0.13[12]

Table 2: Antimicrobial Activity of Chroman-4-One and Homoisoflavonoid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 20S. epidermidis128[11]
Compound 21Bacteria128[11]

Table 3: In Vitro Anticancer Activity of Chroman Derivatives

CompoundCell LineGI50 (µM)Reference
Compound 6iMCF-7 (Breast Cancer)34.7[6][7]

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the development of chroman-based compounds.

General Synthesis of Chroman-4-ones

This protocol describes a common method for synthesizing substituted chroman-4-ones.[4]

  • Reaction Setup: To a solution of the appropriate 2'-hydroxyacetophenone (1.0 equiv) in ethanol (0.4 M), add the corresponding aldehyde (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv).

  • Microwave Irradiation: Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

  • Work-up: After cooling, dilute the mixture with dichloromethane (CH2Cl2). Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Purification: Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.

SIRT2 Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the SIRT2 enzyme.[12]

  • Principle: The assay measures the deacetylation of a fluorescently labeled peptide substrate by the SIRT2 enzyme.

  • Procedure:

    • Incubate the SIRT2 enzyme with the test compound at various concentrations.

    • Add the fluorescently labeled peptide substrate and NAD+.

    • Allow the deacetylation reaction to proceed for a defined period.

    • Add a developer solution to stop the reaction and generate a fluorescent signal.

  • Data Analysis: Measure the fluorescence intensity using a fluorescence plate reader. Calculate the percentage of inhibition and determine the IC50 values from the dose-response curves.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, replace the medium with fresh medium containing MTT solution (0.5 mg/mL).

  • Formazan Solubilization: Incubate the plates for another 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals. Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Assay (Microdilution Technique)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[11]

  • Compound Preparation: Dissolve the compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial Dilution: Prepare two-fold serial dilutions of the compounds in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing the World of Chromans

The following diagrams illustrate key concepts in the discovery and development of chroman-based compounds.

experimental_workflow cluster_synthesis Synthesis of Chroman-4-ones cluster_screening Biological Screening start 2'-Hydroxyacetophenone + Aldehyde reaction Aldol Condensation & Intramolecular oxa-Michael Addition start->reaction Base (DIPA), Ethanol, MW purification Purification (Flash Chromatography) reaction->purification product Substituted Chroman-4-one purification->product assay1 Enzyme Inhibition Assay (e.g., SIRT2) product->assay1 assay2 Anticancer Assay (MTT) product->assay2 assay3 Antimicrobial Assay (MIC) product->assay3

Caption: General workflow for the synthesis and biological screening of chroman-4-one derivatives.

signaling_pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to MAPK MAPK Cascade TLR4->MAPK Activates NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Production Chroman Chroman-4-one Derivative Chroman->MAPK Inhibits

Caption: Inhibition of the TLR4/MAPK signaling pathway by a chroman-4-one derivative.

logical_relationship A Discovery of Natural Chromans (e.g., Khellin, Vitamin E) B Isolation and Structural Elucidation A->B C Development of Synthetic Methodologies B->C E Biological Screening (Anticancer, Antimicrobial, etc.) B->E D Synthesis of Chroman Libraries C->D D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Preclinical and Clinical Development G->H

References

Characterization of 6-Chloro-chroman-4-ylamine: A Technical Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the analytical characterization of 6-chloro-chroman-4-ylamine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic analysis. Detailed experimental protocols are also provided to guide researchers in acquiring and interpreting spectral data.

Predicted Spectroscopic Data

The structural features of this compound, including the chlorinated aromatic ring, the chiral center at C4, and the amine group, will give rise to a distinct set of signals in both NMR and mass spectra. The following tables summarize the anticipated data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H5~7.20d~2.51H
H7~7.10dd~8.5, 2.51H
H8~6.80d~8.51H
H4 (CH-NH₂)~4.10t~6.01H
H2 (O-CH₂)~4.25 (1H), ~4.15 (1H)m-2H
H3 (CH₂)~2.20 (1H), ~1.95 (1H)m-2H
NH₂~1.60br s-2H
Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (O-CH₂)~65.0
C3 (CH₂)~30.0
C4 (CH-NH₂)~48.0
C4a~122.0
C5~129.0
C6~128.0
C7~125.0
C8~118.0
C8a~153.0
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z Proposed Fragment Ion Notes
183/185[M]⁺Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
166/168[M - NH₃]⁺Loss of ammonia from the molecular ion.
154/156[M - C₂H₄N]⁺Fragmentation involving the heterocyclic ring.
125/127[Cl-C₆H₄-C=O]⁺Fragment corresponding to a chlorinated benzoyl cation.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for specific applications) in a standard 5 mm NMR tube.
  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent does not provide a lock signal.

2. ¹H NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.
  • Experiment: Standard one-dimensional proton experiment.
  • Parameters:
  • Pulse Angle: 30-45 degrees.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Number of Scans: 16-64, depending on sample concentration.
  • Spectral Width: -2 to 12 ppm.

3. ¹³C NMR Data Acquisition:

  • Instrument: A 100 MHz or higher field NMR spectrometer.
  • Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
  • Parameters:
  • Pulse Angle: 30 degrees.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2 seconds.
  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
  • Spectral Width: 0 to 200 ppm.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum to obtain pure absorption peaks.
  • Apply baseline correction.
  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
  • Reference the chemical shifts to the solvent peak or the internal standard.

Mass Spectrometry (MS)

1. Sample Preparation:

  • For Electron Ionization (EI) or Chemical Ionization (CI), dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
  • For Electrospray Ionization (ESI), prepare a more dilute solution (e.g., 10-100 µg/mL) in a solvent mixture compatible with ESI, such as methanol/water with 0.1% formic acid.

2. EI-MS Data Acquisition:

  • Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
  • Ionization Mode: Electron Ionization (EI).
  • Parameters:
  • Electron Energy: 70 eV.
  • Source Temperature: 200-250 °C.
  • Mass Range: m/z 40-400.

3. ESI-MS Data Acquisition:

  • Instrument: A Liquid Chromatograph-Mass Spectrometer (LC-MS) or direct infusion into an ESI source.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Parameters:
  • Capillary Voltage: 3-4 kV.
  • Nebulizing Gas Flow: Adjusted for a stable spray.
  • Drying Gas Temperature: 250-350 °C.
  • Mass Range: m/z 50-500.

4. Data Analysis:

  • Identify the molecular ion peak ([M]⁺ in EI, [M+H]⁺ in ESI).
  • Analyze the isotopic pattern of chlorine-containing fragments (a ~3:1 ratio for M and M+2 peaks for a single chlorine atom).
  • Propose fragmentation pathways based on the observed fragment ions to confirm the structure.

Analytical Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the characterization of this compound, from sample reception to final structural confirmation.

analytical_workflow Analytical Workflow for this compound Characterization cluster_sample Sample Handling cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_confirmation Structural Confirmation Sample Receive and Log Sample Purity Initial Purity Assessment (TLC/LC-UV) Sample->Purity MS_Analysis Mass Spectrometry (EI-MS & ESI-MS) Purity->MS_Analysis NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, 2D NMR) Purity->NMR_Acquisition Molecular_Weight Determine Molecular Weight (Confirm Molecular Formula: C₉H₁₀ClNO) MS_Analysis->Molecular_Weight Fragmentation Analyze Fragmentation Pattern (Isotopic Signature of Cl) Molecular_Weight->Fragmentation Structure_Elucidation Combine MS and NMR Data Fragmentation->Structure_Elucidation Proton_NMR ¹H NMR Analysis (Chemical Shifts, Couplings, Integration) NMR_Acquisition->Proton_NMR Carbon_NMR ¹³C NMR Analysis (Number and Type of Carbons) NMR_Acquisition->Carbon_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Confirm Connectivity) Proton_NMR->TwoD_NMR Carbon_NMR->TwoD_NMR TwoD_NMR->Structure_Elucidation Final_Confirmation Final Structure Confirmation of this compound Structure_Elucidation->Final_Confirmation

Caption: Workflow for the characterization of this compound.

Physicochemical Characteristics of 6-Chloro-chroman-4-ylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-chroman-4-ylamine is a heterocyclic amine belonging to the chromane class of compounds. The chromane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules, including natural products like vitamin E and synthetic compounds with diverse therapeutic properties. The introduction of a chlorine atom at the 6-position and an amine group at the 4-position of the chroman ring system can significantly influence the molecule's physicochemical properties and its biological activity. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details generalized experimental protocols for their determination, and discusses the potential for biological activity based on its structural class.

Physicochemical Data Summary

Quantitative data for this compound is sparse in the public domain. The following table summarizes the available information for the free base and its hydrochloride salt. It is critical to note that many physical properties, such as melting and boiling points, have not been experimentally determined and reported in peer-reviewed literature.

PropertyValue (Free Base)Value (Hydrochloride Salt)Data Source
Molecular Formula C₉H₁₀ClNOC₉H₁₀ClNO·HCl[1]
Molecular Weight 183.64 g/mol 220.10 g/mol [1][2]
CAS Number 765880-61-3765880-61-3[1][2]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
pKa Data not availableData not available
Solubility Data not availableData not available
logP (Octanol-Water Partition Coefficient) Data not availableData not available

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical and structural characteristics of this compound.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.[3]

  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum to determine the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons, the protons on the chroman ring, and the amine protons.

  • ¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms in the molecule.

  • 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC) : These experiments can be performed to establish the connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[4]

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Ionization : Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate ions of the molecule.

  • Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the parent ion and the masses of its fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[5]

  • Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Analysis : The infrared spectrum is recorded, and the absorption bands are correlated to specific functional groups. Expected characteristic peaks for this compound would include N-H stretching for the amine group, C-H stretching for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and C-Cl stretching.[6]

Physicochemical Properties Determination

Melting Point Determination

The melting point is a key indicator of a compound's purity.

  • Sample Preparation : A small amount of the crystalline solid is packed into a capillary tube.[7]

  • Apparatus : A melting point apparatus is used, which consists of a heated block with a thermometer and a means to observe the sample.[8]

  • Procedure : The sample is heated slowly, and the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[7][8]

Boiling Point Determination

This is relevant for liquid compounds or to assess thermal stability.

  • Micro Boiling Point Method : A small amount of the liquid is placed in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges and then stops upon cooling, causing the liquid to be drawn into the capillary, is the boiling point.[9]

pKa Determination

The pKa value is a measure of the acidity or basicity of a compound. For this compound, the pKa of the amine group is of interest.

  • Potentiometric Titration : A solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored with a pH meter as the acid is added. The pKa is the pH at which half of the amine groups are protonated.[10][11]

Solubility Determination

Solubility in aqueous and organic solvents is a critical parameter for drug development.

  • Equilibrium Solubility Method : An excess amount of the solid compound is added to a specific volume of the solvent (e.g., phosphate-buffered saline, PBS). The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.[1]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity.

  • Shake-Flask Method : A solution of the compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is achieved. The concentrations of the compound in both the octanol and water phases are then measured. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12][13]

Potential Biological Activity

A general workflow for the initial biological screening of a novel compound like this compound would typically involve a tiered approach, starting with broad-spectrum assays and progressing to more specific and complex models.

Visualizations

Physicochemical_Characterization_Workflow Physicochemical Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Analysis cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Structural Structural Characterization (NMR, MS, FTIR) Purification->Structural Physicochemical Physicochemical Profiling (m.p., b.p., pKa, Solubility, logP) Structural->Physicochemical Data_Analysis Data Interpretation Physicochemical->Data_Analysis Report Technical Report Data_Analysis->Report Biological_Screening_Workflow General Biological Activity Screening Cascade cluster_primary Phase 1: Primary Screening cluster_secondary Phase 2: Hit Confirmation & Dose-Response cluster_tertiary Phase 3: Secondary & Selectivity Assays cluster_lead Phase 4: Lead Optimization HTS High-Throughput Screening (e.g., Target-based assays) Cytotoxicity Initial Cytotoxicity Assay (e.g., MTT on cell lines) HTS->Cytotoxicity Hit_Confirmation Hit Confirmation Cytotoxicity->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Functional Assays Dose_Response->Secondary_Assays Selectivity Selectivity Profiling (Against related targets) Secondary_Assays->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

References

An In-Depth Technical Guide to the Synthesis of 6-Chloro-chroman-4-ylamine: Exploring Key Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-chroman-4-ylamine is a valuable heterocyclic amine that serves as a key building block in the synthesis of various pharmaceutical compounds. Its chroman core, substituted with a chlorine atom and an amine group, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials, detailed experimental protocols, and quantitative analysis of the reaction steps. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this important intermediate.

Core Synthetic Strategy: A Multi-Step Approach

The most prevalent and reliable synthetic pathway to this compound is a three-step process commencing from readily available starting materials. This strategy involves:

  • Synthesis of the Intermediate 6-Chloro-4-chromanone: This key step establishes the chroman ring system with the desired chlorine substituent.

  • Oximation of 6-Chloro-4-chromanone: The ketone functionality is converted to an oxime, which serves as a precursor to the amine.

  • Reduction of the Oxime: The final step involves the reduction of the oxime to yield the target primary amine, this compound.

An alternative, more direct approach involves the reductive amination of 6-Chloro-4-chromanone. Each of these methodologies will be explored in detail.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic transformations, the logical relationships between the key reactants, intermediates, and products are depicted below using the DOT language.

G cluster_0 Route 1: Oximation and Reduction cluster_1 Route 2: Reductive Amination A1 4-Chlorophenol C1 3-(4-Chlorophenoxy)propanoic Acid A1->C1 Michael Addition B1 Acrylic Acid B1->C1 D1 6-Chloro-4-chromanone C1->D1 Intramolecular Cyclization E1 6-Chloro-chroman-4-one Oxime D1->E1 Oximation F1 This compound E1->F1 Reduction D2 6-Chloro-4-chromanone F2 This compound D2->F2 Leuckart-Wallach Reaction G2 Ammonium Formate G2->F2

Caption: Synthetic routes to this compound.

Route 1: Synthesis via Oximation and Reduction

This classical and widely employed route offers a robust method for the preparation of this compound.

Step 1: Synthesis of 6-Chloro-4-chromanone

The synthesis of the key intermediate, 6-Chloro-4-chromanone, can be achieved through a two-step process starting from 4-chlorophenol and acrylic acid.

Experimental Workflow for 6-Chloro-4-chromanone Synthesis

G start Start step1 Michael Addition: 4-Chlorophenol + Acrylic Acid start->step1 step2 Isolate 3-(4-Chlorophenoxy)propanoic Acid step1->step2 step3 Intramolecular Cyclization (e.g., with Polyphosphoric Acid) step2->step3 step4 Purify 6-Chloro-4-chromanone step3->step4 end End step4->end

Caption: Workflow for 6-Chloro-4-chromanone synthesis.

Detailed Experimental Protocol: Synthesis of 3-(4-Chlorophenoxy)propanoic Acid

A mixture of 4-chlorophenol and acrylic acid is heated, often in the presence of a phase-transfer catalyst or a base, to facilitate the Michael addition. The resulting 3-(4-chlorophenoxy)propanoic acid is then isolated.

Detailed Experimental Protocol: Intramolecular Cyclization

The prepared 3-(4-chlorophenoxy)propanoic acid is treated with a dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature to effect an intramolecular Friedel-Crafts acylation, yielding 6-Chloro-4-chromanone.

Quantitative Data for 6-Chloro-4-chromanone Synthesis

StepStarting MaterialsKey ReagentsReaction Time (h)Temperature (°C)Yield (%)
Michael Addition4-Chlorophenol, Acrylic Acid(Not specified)(Not specified)(Not specified)(Not specified)
Intramolecular Cyclization3-(4-Chlorophenoxy)propanoic AcidPolyphosphoric Acid(Not specified)(Not specified)(Not specified)
Step 2: Oximation of 6-Chloro-4-chromanone

The conversion of the ketone to an oxime is a standard and high-yielding reaction.

Detailed Experimental Protocol: Synthesis of 6-Chloro-chroman-4-one Oxime

A solution of 6-Chloro-4-chromanone in ethanol is treated with hydroxylamine hydrochloride and a base, such as sodium acetate or pyridine. The reaction mixture is typically heated to reflux to ensure complete conversion.[1]

Quantitative Data for Oximation

Starting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
6-Chloro-4-chromanoneHydroxylamine hydrochloride, Sodium acetateEthanol/Water1.5RefluxHigh (based on analogous reactions)[1]
Step 3: Reduction of 6-Chloro-chroman-4-one Oxime

The final step is the reduction of the oxime to the primary amine. Catalytic hydrogenation is a common and effective method for this transformation.

Detailed Experimental Protocol: Synthesis of this compound

6-Chloro-chroman-4-one oxime is dissolved in a suitable solvent, such as ethanol or acetic acid, and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] The reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure.

Quantitative Data for Oxime Reduction

Starting MaterialKey Reagents/CatalystSolventReaction Time (h)Temperature (°C)Pressure (atm)Yield (%)
6-Chloro-chroman-4-one OximeH₂, 10% Pd/CEthanol or Acetic Acid(Not specified)Room Temperature1 - 3High (typically >90% for similar reductions)[2]

Route 2: Reductive Amination

Reductive amination offers a more direct route from the ketone to the amine, potentially reducing the number of synthetic steps. The Leuckart-Wallach reaction is a classic example of this approach.[3][4]

Experimental Workflow for Reductive Amination

G start Start step1 Leuckart-Wallach Reaction: 6-Chloro-4-chromanone + Ammonium Formate start->step1 step2 Hydrolysis of Formamide Intermediate step1->step2 step3 Purify This compound step2->step3 end End step3->end

Caption: Workflow for the Leuckart-Wallach reaction.

Detailed Experimental Protocol: Leuckart-Wallach Reaction

6-Chloro-4-chromanone is heated with a large excess of ammonium formate.[3][4] This reaction proceeds through the in-situ formation of an imine, which is then reduced by formic acid (generated from ammonium formate). The initial product is the N-formyl derivative, which requires a subsequent hydrolysis step (typically with aqueous acid) to yield the free amine.

Quantitative Data for Leuckart-Wallach Reaction

Starting MaterialKey ReagentsReaction Time (h)Temperature (°C)Yield (%)
6-Chloro-4-chromanoneAmmonium Formate(Not specified)120 - 180Moderate to Good (highly substrate dependent)[3][5]

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence involving the formation of 6-Chloro-4-chromanone, followed by oximation and subsequent reduction. This route is generally reliable and proceeds with good to high yields in the latter stages. Alternatively, reductive amination via the Leuckart-Wallach reaction provides a more direct, albeit potentially lower-yielding, pathway. The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to undertake the synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions for specific laboratory settings is encouraged to achieve the best possible outcomes.

References

Methodological & Application

Detailed synthesis protocol for 6-Chloro-chroman-4-ylamine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 6-Chloro-chroman-4-ylamine, a valuable intermediate in medicinal chemistry and drug development. The protocol outlines a two-step synthetic pathway commencing with the preparation of the precursor, 6-Chloro-chroman-4-one, followed by its conversion to the target amine via reductive amination. Detailed experimental procedures, data presentation, and workflow visualizations are included to facilitate replication and understanding.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting Material(s)ProductReagentsSolvent(s)Reaction TimeTemperatureYield (%)
1Friedel-Crafts Acylation3-(4-Chlorophenoxy)propanoic acid6-Chloro-chroman-4-onePolyphosphoric acid (PPA)-1-3 hours100-120 °C~70-80%
2Reductive Amination6-Chloro-chroman-4-oneThis compoundAmmonium acetate, Sodium cyanoborohydrideMethanol12-24 hoursRoom Temperature~60-75%

Experimental Protocols

Step 1: Synthesis of 6-Chloro-chroman-4-one

This procedure details the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenoxy)propanoic acid to yield 6-Chloro-chroman-4-one.

Materials:

  • 3-(4-Chlorophenoxy)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add 3-(4-chlorophenoxy)propanoic acid.

  • Add polyphosphoric acid (approximately 10 times the weight of the starting material) to the flask.

  • Heat the mixture with vigorous stirring to 100-120 °C for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-Chloro-chroman-4-one.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Step 2: Synthesis of this compound (Reductive Amination)

This protocol describes the conversion of 6-Chloro-chroman-4-one to this compound using a one-pot reductive amination procedure.

Materials:

  • 6-Chloro-chroman-4-one

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 6-Chloro-chroman-4-one in methanol in a round-bottom flask.

  • Add a large excess of ammonium acetate (approximately 10 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Carefully add sodium cyanoborohydride (approximately 1.5-2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

  • For the hydrochloride salt, dissolve the purified amine in diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete. Filter the solid and dry under vacuum.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow start 4-Chlorophenol + 3-Carbon Synthon intermediate1 3-(4-Chlorophenoxy)propanoic acid start->intermediate1 Etherification intermediate2 6-Chloro-chroman-4-one intermediate1->intermediate2 Intramolecular Friedel-Crafts Acylation (PPA, Heat) product This compound intermediate2->product Reductive Amination (NH4OAc, NaBH3CN)

Caption: Two-step synthesis of this compound.

Reductive Amination Mechanism

The diagram below outlines the key steps in the reductive amination of 6-Chloro-chroman-4-one.

Reductive_Amination ketone 6-Chloro-chroman-4-one imine Iminium Ion Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (from NH4OAc) ammonia->imine amine This compound imine->amine hydride Hydride Source (NaBH3CN) hydride->amine Reduction

Caption: Mechanism of reductive amination.

6-Chloro-chroman-4-ylamine: A Promising Scaffold in Drug Discovery for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-chroman-4-ylamine is a heterocyclic amine belonging to the chromane class of compounds. This scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Notably, chroman-4-amines are being explored for their potential therapeutic applications in neurodegenerative disorders, primarily through their action as inhibitors of key enzymes involved in the progression of these diseases. This document provides a detailed overview of the role of this compound in drug discovery, including its synthesis, potential mechanisms of action, and protocols for its biological evaluation.

Application Notes

The chromane core is a privileged structure in drug discovery, and the introduction of a chloro substituent at the 6-position and an amine group at the 4-position can significantly modulate its physicochemical properties and biological activity. Research into chroman-4-amine derivatives suggests a potential role in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The primary proposed mechanism of action for this class of compounds is the inhibition of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BuChE).

Mechanism of Action: Dual Enzyme Inhibition

The neuroprotective effects of this compound and its analogs are thought to arise from their ability to simultaneously inhibit two key enzyme families implicated in the pathophysiology of neurodegenerative diseases:

  • Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. In neurodegenerative diseases, the dysregulation of these neurotransmitters is a common feature. Inhibition of MAO can increase the synaptic availability of these neurotransmitters, potentially alleviating some of the cognitive and motor symptoms.

  • Cholinesterase (ChE) Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are responsible for the breakdown of the neurotransmitter acetylcholine. A decline in acetylcholine levels is a hallmark of Alzheimer's disease. By inhibiting these enzymes, the concentration and duration of action of acetylcholine in the synapse are increased, which can lead to improvements in cognitive function.

The dual inhibition of both MAO and ChE by a single molecule presents a promising multi-target therapeutic strategy for complex neurodegenerative disorders.

Experimental Protocols

1. Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 6-chloro-chroman-4-one. The synthesis involves the conversion of the ketone to an oxime, followed by reduction to the corresponding amine.

Step 1: Oximation of 6-Chloro-chroman-4-one

  • Materials: 6-Chloro-chroman-4-one, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Water.

  • Procedure:

    • Dissolve 6-chloro-chroman-4-one (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in water.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated 6-chloro-chroman-4-one oxime by filtration, wash with water, and dry.

Step 2: Reduction of 6-Chloro-chroman-4-one oxime

  • Materials: 6-Chloro-chroman-4-one oxime, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)/Cobalt(II) chloride, Anhydrous tetrahydrofuran (THF) or Methanol.

  • Procedure (using LiAlH₄):

    • To a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the 6-chloro-chroman-4-one oxime (1 equivalent) portion-wise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide solution, and water.

    • Filter the resulting precipitate and wash it with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography on silica gel.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction start1 6-Chloro-chroman-4-one reagents1 Hydroxylamine hydrochloride, Sodium acetate, Ethanol/Water start1->reagents1 reflux1 Reflux (2-4h) reagents1->reflux1 workup1 Precipitation in water, Filtration and Drying reflux1->workup1 product1 6-Chloro-chroman-4-one oxime workup1->product1 start2 6-Chloro-chroman-4-one oxime reagents2 LiAlH₄, Anhydrous THF start2->reagents2 reflux2 Reflux (4-6h) reagents2->reflux2 workup2 Quenching, Filtration, Concentration reflux2->workup2 purification Column Chromatography workup2->purification product2 This compound purification->product2

A two-step synthesis of this compound.

2. In Vitro Enzyme Inhibition Assays

a) Monoamine Oxidase (MAO) Inhibition Assay

This protocol is a general method to determine the inhibitory potential of this compound against MAO-A and MAO-B.

  • Materials: Recombinant human MAO-A and MAO-B enzymes, Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrate, this compound, Clorgyline (positive control for MAO-A), Selegiline (positive control for MAO-B), Potassium phosphate buffer (pH 7.4), 96-well UV-transparent microplate, Spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of this compound and the positive controls in the assay buffer.

    • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

    • Add the test compound or positive control at various concentrations to the respective wells. Include a control well with buffer only.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding the substrate (Kynuramine for MAO-A or Benzylamine for MAO-B).

    • Immediately measure the change in absorbance at the appropriate wavelength (e.g., 314 nm for kynuramine oxidation) over time using a spectrophotometer in kinetic mode.

    • Calculate the reaction rates and determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

b) Cholinesterase (AChE and BuChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to assess the inhibitory activity of this compound against AChE and BuChE.

  • Materials: Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum), Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), this compound, Donepezil or Galantamine (positive control), Tris-HCl buffer (pH 8.0), 96-well microplate, Microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in Tris-HCl buffer.

    • In a 96-well plate, add the enzyme solution (AChE or BuChE) and DTNB solution to each well.

    • Add the test compound or positive control at various concentrations to the respective wells. Include a control well with buffer only.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BuChE).

    • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

    • Calculate the rate of reaction and the percentage of inhibition for each concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

General Workflow for In Vitro Enzyme Inhibition Assays

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add inhibitor dilutions prep_enzyme Prepare enzyme solution (MAO or Cholinesterase) add_enzyme Add enzyme to 96-well plate prep_substrate Prepare substrate solution add_substrate Initiate reaction with substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate (37°C, 15 min) add_inhibitor->pre_incubate pre_incubate->add_substrate measure Measure absorbance/fluorescence add_substrate->measure calc_rate Calculate reaction rates calc_inhibition Calculate % inhibition calc_rate->calc_inhibition plot_data Plot % inhibition vs. [Inhibitor] calc_inhibition->plot_data calc_ic50 Determine IC₅₀ value plot_data->calc_ic50

A generalized workflow for determining enzyme inhibition.

Data Presentation

Table 1: In Vitro Enzyme Inhibitory Activity of this compound

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)AChE IC₅₀ (µM)BuChE IC₅₀ (µM)
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Clorgyline (MAO-A control)Reference value---
Selegiline (MAO-B control)-Reference value--
Donepezil (ChE control)--Reference valueReference value

Signaling Pathway

The proposed dual-action mechanism of this compound targets two distinct pathways relevant to neurodegeneration. The inhibition of MAO leads to an increase in monoaminergic neurotransmission, while the inhibition of cholinesterases enhances cholinergic signaling. Both pathways are crucial for cognitive and motor functions.

Simplified Representation of the Targeted Signaling Pathways

G cluster_0 Monoaminergic Synapse cluster_1 Cholinergic Synapse This compound This compound MAO MAO-A / MAO-B This compound->MAO Inhibition ChE AChE / BuChE This compound->ChE Inhibition Degradation_MAO Degradation MAO->Degradation_MAO Increased_Monoamines Increased Synaptic Monoamines Monoamines Dopamine, Serotonin, Norepinephrine Monoamines->MAO Degradation_ChE Degradation ChE->Degradation_ChE Increased_ACh Increased Synaptic Acetylcholine ACh Acetylcholine ACh->ChE Therapeutic_Effect Potential Therapeutic Effect on Neurodegeneration Increased_Monoamines->Therapeutic_Effect Increased_ACh->Therapeutic_Effect

Applications of 6-Chloro-chroman-4-ylamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-chroman-4-ylamine is a versatile heterocyclic amine that serves as a valuable building block in medicinal chemistry. Its rigid chroman scaffold, combined with the reactive amine functionality and the electron-withdrawing chloro substituent, provides a unique template for the design and synthesis of novel bioactive molecules. This document outlines the current and potential applications of this compound in drug discovery, with a focus on its use in the development of enzyme inhibitors and other therapeutic agents. Detailed experimental protocols and data are provided to facilitate further research and development.

I. Application as a Scaffold for Sirtuin 2 (SIRT2) Inhibitors

The chroman-4-one scaffold, a direct precursor to this compound, has been identified as a promising framework for the development of selective Sirtuin 2 (SIRT2) inhibitors. SIRT2 is an NAD-dependent deacetylase implicated in various cellular processes, and its inhibition is a therapeutic strategy for neurodegenerative diseases and cancer. The 6-chloro substituent has been shown to be a favorable feature for SIRT2 inhibitory activity.

Data Presentation: SIRT2 Inhibition by 6-Chloro-Chroman-4-one Derivatives

The following table summarizes the in vitro inhibitory activity of 6-chloro-chroman-4-one derivatives against human SIRT2. The data highlights the importance of substitution patterns on the chroman scaffold for potent and selective inhibition.

Compound IDR1R2SIRT2 IC50 (µM)SIRT1 Inhibition at 200 µM (%)SIRT3 Inhibition at 200 µM (%)
1a ClBr4.5< 10< 10
1f ClH13< 10< 10
1g NO2H13< 10< 10

Data extracted from Friden-Saxin et al., J. Med. Chem. 2012, 55, 16, 7104–7113.

Experimental Protocol: In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC50 value of test compounds against SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)

  • Nicotinamide adenine dinucleotide (NAD+)

  • SIRT2 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing trypsin and nicotinamidase)

  • Test compound (e.g., 6-chloro-chroman-4-one derivative) dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in SIRT2 assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme Reaction:

    • Add 25 µL of SIRT2 assay buffer to each well.

    • Add 5 µL of the test compound dilution (or DMSO for control wells).

    • Add 10 µL of recombinant SIRT2 enzyme (concentration to be optimized for linear reaction kinetics).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of a mixture of NAD+ and the fluorogenic substrate (final concentrations to be optimized, e.g., 500 µM NAD+ and 50 µM substrate).

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development: Add 50 µL of the developer solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Visualization: SIRT2 in Cellular Pathways

SIRT2_Pathway SIRT2 SIRT2 deacetylated_alpha_tubulin α-Tubulin (deacetylated) SIRT2->deacetylated_alpha_tubulin Deacetylation neuroprotection Neuroprotection SIRT2->neuroprotection Modulates tumor_suppression Tumor Suppression SIRT2->tumor_suppression Modulates alpha_tubulin α-Tubulin (acetylated) alpha_tubulin->SIRT2 microtubule_dynamics Microtubule Dynamics deacetylated_alpha_tubulin->microtubule_dynamics cell_cycle Cell Cycle Progression microtubule_dynamics->cell_cycle inhibitor 6-Chloro-chroman-4-one Derivative inhibitor->SIRT2

Caption: Role of SIRT2 in cellular processes and its inhibition.

II. Potential Application in Antimicrobial Drug Discovery

The chromanone scaffold is present in numerous natural and synthetic compounds with demonstrated antimicrobial properties. The introduction of a chlorine atom can enhance the antimicrobial potency of a molecule. Therefore, this compound represents a promising starting point for the synthesis of novel antibacterial and antifungal agents. The primary amine provides a handle for the introduction of various side chains to modulate the activity spectrum and physicochemical properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of a compound against a bacterial strain.

Materials:

  • Test compound (e.g., N-substituted derivative of this compound)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in the 96-well plate.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to all wells containing the test compound, as well as to the positive control and growth control wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization: Workflow for Antimicrobial Library Synthesis

Antimicrobial_Synthesis start This compound reaction Reaction with diverse building blocks (R-X) start->reaction library Library of N-substituted This compound derivatives reaction->library screening Antimicrobial Screening (e.g., MIC assay) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead

Caption: Synthetic workflow for developing antimicrobial agents.

III. Potential Application in Anticancer Drug Discovery

Chromanone derivatives have been investigated for their anticancer activities, acting through various mechanisms, including the induction of apoptosis and inhibition of cancer-related enzymes. The 6-chloro substitution can contribute to the cytotoxic potential of these compounds. This compound can be utilized as a scaffold to develop novel anticancer agents by introducing functionalities that target specific cancer pathways.

Experimental Protocol: MTT Cell Proliferation Assay

This protocol is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Visualization: Logical Flow for Anticancer Drug Development

Anticancer_Development scaffold This compound Scaffold design Rational Design of N-Substituted Analogs scaffold->design synthesis Chemical Synthesis and Purification design->synthesis invitro In Vitro Screening (e.g., MTT Assay) synthesis->invitro hit Hit Compound invitro->hit optimization Lead Optimization hit->optimization preclinical Preclinical Studies optimization->preclinical

Caption: Drug development pipeline for anticancer agents.

Conclusion

This compound is a valuable and versatile starting material for the development of novel therapeutic agents. Its utility has been demonstrated in the synthesis of potent and selective SIRT2 inhibitors. Furthermore, the broader biological activities of the chromanone scaffold suggest significant potential for the development of derivatives with antimicrobial and anticancer properties. The provided protocols and data serve as a foundation for researchers to explore and expand the medicinal chemistry applications of this promising heterocyclic scaffold.

Application Notes and Protocols: 6-Chloro-chroman-4-ylamine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-chloro-chroman-4-ylamine as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest in drug discovery.

Introduction

This compound is a heterocyclic amine that serves as a valuable building block in synthetic organic chemistry. The presence of the chlorine atom on the aromatic ring and the primary amine on the dihydropyran ring offers two distinct points for chemical modification, allowing for the construction of diverse molecular architectures. This intermediate is particularly relevant in the synthesis of kinase inhibitors, where the chroman moiety can mimic the hinge-binding region of ATP.

Synthesis of this compound

A common route to this compound is through the reductive amination of the corresponding ketone, 6-chloro-chroman-4-one. This method typically yields a mixture of cis and trans isomers, which can often be separated by chromatography.

Experimental Protocol: Reductive Amination of 6-chloro-chroman-4-one

Materials:

  • 6-chloro-chroman-4-one

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-chloro-chroman-4-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel chromatography to separate the cis and trans isomers of this compound.

Data Presentation

Table 1: Synthesis of this compound

Starting MaterialProductReagentsSolventReaction TimeIsomer Ratio (cis:trans)
6-chloro-chroman-4-oneThis compoundNH₄OAc, NaBH₃CNMethanol16 hVariable

Table 2: ¹H NMR Data for cis-6-chloro-chroman-4-ylamine

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-24.35m-
H-2'4.19m-
H-44.12t4.0
H-57.15d2.6
H-77.07dd8.7, 2.6
H-86.79d8.7
H-32.21m-
H-3'1.83m-
NH₂1.63br s-

Note: Spectra recorded in CDCl₃ at 400 MHz. Chemical shifts are reported relative to TMS.

Application in the Synthesis of Kinase Inhibitors

The primary amine of this compound can act as a nucleophile to displace leaving groups on heterocyclic systems, a common strategy in the synthesis of kinase inhibitors. A prominent example is the reaction with substituted pyrimidines.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of a this compound derivative with a dichloropyrimidine, a key step in the synthesis of certain kinase inhibitors.

Materials:

  • (4-Amino-6-chloro-chroman-2-yl)-methanol derivative

  • 2,4-dichloro-5-(trifluoromethyl)pyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

Procedure:

  • To a solution of the (4-amino-6-chloro-chroman-2-yl)-methanol derivative (1.0 eq) in n-butanol, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain the desired product.

Data Presentation

Table 3: Synthesis of a Pyrimidine-Chroman Conjugate

Chroman DerivativePyrimidine DerivativeProductBaseSolventTemperatureReaction Time
(4-Amino-6-chloro-chroman-2-yl)-methanol2,4-dichloro-5-(trifluoromethyl)pyrimidineN-(6-chloro-2-(hydroxymethyl)chroman-4-yl)-2-chloro-5-(trifluoromethyl)pyrimidin-4-amineDIPEAn-BuOH120 °C16 h

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Kinase Inhibitor Precursor 6-chloro-chroman-4-one 6-chloro-chroman-4-one This compound This compound 6-chloro-chroman-4-one->this compound  NH4OAc, NaBH3CN  Methanol, 16h Derivative (4-Amino-6-chloro-chroman-2-yl)-methanol Product N-(6-chloro-2-(hydroxymethyl)chroman-4-yl)-2-chloro- 5-(trifluoromethyl)pyrimidin-4-amine Derivative->Product Pyrimidine 2,4-dichloro-5-(trifluoromethyl)pyrimidine Pyrimidine->Product

Caption: Synthetic workflow for this compound and its use.

Representative Signaling Pathway

G cluster_0 Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Kinase_Inhibitor Kinase Inhibitor (e.g., Chroman Derivative) Kinase_Inhibitor->RAF Inhibits

Application Notes and Protocols for Reductive Amination of Chroman Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the synthesis of 4-aminochroman derivatives through reductive amination of chroman-4-one precursors. This versatile chemical transformation is a cornerstone in medicinal chemistry and drug discovery, enabling the facile introduction of diverse amine functionalities onto the chroman scaffold, a privileged structure in many biologically active compounds.

Overview of Reductive Amination

Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds in a two-step sequence, typically in a one-pot fashion. First, a carbonyl compound, in this case, a chroman-4-one, reacts with a primary or secondary amine to form an intermediate iminium ion. This is followed by the in-situ reduction of the iminium ion by a selective reducing agent to yield the corresponding amine.[1]

The choice of reducing agent is critical for the success of the reaction. Mild hydride reagents that selectively reduce the iminium ion in the presence of the ketone starting material are preferred.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are two of the most commonly employed reagents for this purpose.[3][4]

Experimental Workflow and Logic

The selection of an appropriate reductive amination protocol depends on several factors, including the nature of the chroman precursor, the amine, and the desired scale of the reaction. The following diagrams illustrate the general experimental workflow and the decision-making process for protocol selection.

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Chroman-4-one and Amine D Dissolve Reactants A->D B Select Anhydrous Solvent B->D C Prepare Inert Atmosphere (N2 or Ar) C->D E Add Reducing Agent D->E F Stir at Room Temperature E->F G Monitor Reaction by TLC/LC-MS F->G H Quench Reaction G->H Upon Completion I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

Caption: General experimental workflow for the reductive amination of chroman-4-one.

Protocol_Selection_Logic Start Select Reductive Amination Protocol Substrate_Analysis Analyze Substrate Properties (Chroman-4-one and Amine) Start->Substrate_Analysis Protocol_Choice Choose Protocol Substrate_Analysis->Protocol_Choice Scale Determine Reaction Scale Scale->Protocol_Choice STAB_Protocol Protocol A: NaBH(OAc)3 Protocol_Choice->STAB_Protocol General purpose, mild conditions Cyanoborohydride_Protocol Protocol B: NaBH3CN Protocol_Choice->Cyanoborohydride_Protocol Protic solvents, pH control needed Considerations Considerations: - Reagent Handling - pH Sensitivity - Work-up STAB_Protocol->Considerations Cyanoborohydride_Protocol->Considerations

Caption: Logical diagram for selecting a reductive amination protocol.

Data Presentation: Typical Reaction Conditions

The following tables summarize typical reaction conditions for reductive amination using sodium triacetoxyborohydride and sodium cyanoborohydride. These conditions are based on general procedures for ketones and can be adapted for chroman-4-one precursors.[2]

Table 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

ParameterConditionNotes
Reducing Agent Sodium triacetoxyborohydride (1.2-1.5 eq)Mild and selective reagent.[3]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Anhydrous conditions are recommended.[4]
Amine Primary or Secondary Amine (1.0-1.2 eq)A slight excess of the amine can be used.
Catalyst Acetic Acid (optional, 0-1.0 eq)Can accelerate the reaction, especially with less reactive ketones.[5]
Temperature Room TemperatureMild conditions are generally sufficient.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Work-up Aqueous basic quench (e.g., sat. NaHCO₃)Neutralizes the acidic components.

Table 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

ParameterConditionNotes
Reducing Agent Sodium cyanoborohydride (1.2-1.5 eq)Effective reducing agent, but requires careful pH control.[4]
Solvent Methanol (MeOH), Ethanol (EtOH)Protic solvents are commonly used.
Amine Primary or Secondary Amine (1.0-1.2 eq)
pH Control Acetic Acid or other mild acid to maintain pH ~6-7Crucial for selective reduction of the iminium ion.[3]
Temperature Room Temperature
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Work-up Aqueous work-up, often with a basic washCaution: Acidic conditions can generate toxic HCN gas.

Experimental Protocols

The following are detailed, illustrative protocols for the reductive amination of a generic chroman-4-one precursor. Researchers should optimize these protocols for their specific substrates.

Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general and mild procedure suitable for a wide range of primary and secondary amines.[2]

Materials:

  • Chroman-4-one derivative (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chroman-4-one derivative (1.0 eq) and the amine (1.1 eq).

  • Add anhydrous DCE or DCM to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol B: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is effective in protic solvents but requires careful pH control.

Materials:

  • Chroman-4-one derivative (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)

  • Anhydrous methanol (MeOH)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the chroman-4-one derivative (1.0 eq) and the amine (1.1 eq) in anhydrous methanol.

  • Add glacial acetic acid dropwise to adjust the pH of the solution to approximately 6-7 (monitor with pH paper).

  • Stir the mixture at room temperature for 30-60 minutes.

  • In a single portion, add sodium cyanoborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Dilute the residue with water and add saturated aqueous NaHCO₃ solution to basify the mixture.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled under an inert atmosphere.

  • Caution: Sodium cyanoborohydride can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids. Maintain a neutral or slightly acidic pH during the reaction and work-up. Quenching with a base is crucial.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: HPLC and Purification Methods for 6-Chloro-chroman-4-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the purification and analysis of 6-Chloro-chroman-4-ylamine, a key intermediate in pharmaceutical research. The protocols are intended for researchers, scientists, and drug development professionals.

Overview

This compound is a chiral molecule whose purity is critical for subsequent synthetic steps and biological assays. This document outlines both achiral and chiral High-Performance Liquid Chromatography (HPLC) methods for its purification and analysis.

Achiral HPLC Purification

Reverse-phase HPLC is a versatile technique for the purification of chroman derivatives from reaction mixtures and for the assessment of chemical purity.

Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation: A standard preparative or analytical HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min for analytical or scaled up accordingly for preparative.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL for analytical.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of mobile phase (starting conditions) to a concentration of approximately 1 mg/mL.

Data Presentation: Achiral Purification

The following table summarizes hypothetical data for a typical reverse-phase HPLC analysis of a crude this compound sample.

CompoundRetention Time (min)Peak Area (%)Purity (%)
Starting Material4.25.8-
This compound 8.5 92.1 >99% (post-purification)
By-product 110.11.5-
By-product 212.30.6-
General Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound from a crude reaction mixture.

G cluster_0 Purification Workflow Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Crude Product Crude Product Aqueous Workup->Crude Product Flash Chromatography Flash Chromatography Crude Product->Flash Chromatography Partially Purified Product Partially Purified Product Flash Chromatography->Partially Purified Product Preparative HPLC Preparative HPLC Partially Purified Product->Preparative HPLC Pure Fractions Pure Fractions Preparative HPLC->Pure Fractions Solvent Evaporation Solvent Evaporation Pure Fractions->Solvent Evaporation Purified this compound Purified this compound Solvent Evaporation->Purified this compound

Caption: General purification workflow for this compound.

Chiral HPLC Separation

As this compound is a chiral compound, separation of its enantiomers is often necessary. Chiral HPLC is the standard method for this purpose. The separation of primary amines can be challenging, and screening of different chiral stationary phases and mobile phases is often required.[1] Polysaccharide-based and cyclofructan-based chiral stationary phases (CSPs) are commonly used for the enantioseparation of primary amines.[1]

Experimental Protocol: Chiral HPLC
  • Instrumentation: Analytical HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase such as ChiralPak® IA, IB, or IC, or a cyclofructan-based CSP like Larihc® CF6-P.

  • Mobile Phase (Normal Phase): Heptane/Ethanol with a basic additive (e.g., 0.1% Butylamine or Triethylamine). The ratio of heptane to alcohol will need to be optimized.

  • Mobile Phase (Polar Organic Mode): Acetonitrile/Methanol with a basic additive.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation: Chiral Separation

The following table presents hypothetical data for the chiral separation of racemic this compound.

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (ee)
(R)-6-Chloro-chroman-4-ylamine15.250.1-
(S)-6-Chloro-chroman-4-ylamine18.949.9-
Post-preparative separation -->99%
Method Selection Logic

The choice between achiral and chiral purification depends on the specific requirements of the research. The following diagram outlines the decision-making process.

G cluster_1 Purification Method Selection Starting Material Racemic this compound Is Enantiopure Product Required? Is Enantiopure Product Required? Starting Material->Is Enantiopure Product Required? Achiral Purification Achiral HPLC (e.g., Reverse Phase) Is Enantiopure Product Required?->Achiral Purification No Chiral Separation Chiral HPLC Is Enantiopure Product Required?->Chiral Separation Yes Racemic Product Racemic Product Achiral Purification->Racemic Product Enantiopure Product Enantiopure Product Chiral Separation->Enantiopure Product

Caption: Decision tree for selecting a purification method.

Conclusion

The protocols and data presented provide a comprehensive guide for the purification and analysis of this compound. The choice of method will depend on the specific purity requirements (chemical vs. enantiomeric) of the final product. Optimization of the described methods may be necessary based on the specific instrumentation and crude sample composition.

References

Application Notes: Synthesis of Novel Neuroprotective Agents via Derivatization of 6-Chloro-chroman-4-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, chroman-4-ylamine analogs have emerged as promising candidates in the development of therapies for neurodegenerative diseases.[1][2] The presence of the chlorine atom at the 6-position can enhance the therapeutic potential of these compounds. This document outlines the synthesis of novel neuroprotective agents through the derivatization of 6-Chloro-chroman-4-ylamine, focusing on N-acylation and urea formation. These modifications are explored for their potential to modulate neuroprotective signaling pathways and provide therapeutic benefits in conditions such as Alzheimer's disease and other disorders associated with excitotoxicity and oxidative stress.[3][4]

Key Applications

  • Drug Discovery: Synthesis of libraries of N-substituted this compound derivatives for screening as potential neuroprotective agents.

  • Medicinal Chemistry: Structure-activity relationship (SAR) studies to optimize the neuroprotective efficacy of the chroman-4-ylamine scaffold.

  • Neuropharmacology: Investigation of the mechanisms of action of novel chroman derivatives in neuronal cell models of neurodegeneration.

Data Presentation

The following tables summarize the neuroprotective activity of a representative N-substituted chroman derivative, BL-M (N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline), against excitotoxicity induced by glutamate and NMDA in primary cultured rat cortical cells.[1][4]

Table 1: Neuroprotective Activity against Glutamate-Induced Excitotoxicity [1][4]

CompoundConcentration (µM)% Cell ViabilityIC₅₀ (µM)
BL-M 30Statistically Significant Protection16.95
Memantine 3Statistically Significant Protection3.32

Table 2: Neuroprotective Activity against NMDA-Induced Excitotoxicity [1][4]

CompoundConcentration (µM)% Cell ViabilityIC₅₀ (µM)
BL-M 10Statistically Significant Protection4.68
Memantine 3Statistically Significant Protection4.68

Experimental Protocols

The following are detailed protocols for the synthesis of N-acyl and N-urea derivatives of this compound.

Protocol 1: Synthesis of N-acyl-(6-Chloro-chroman-4-yl)amine

This protocol describes a general procedure for the acylation of this compound using an acyl chloride in the presence of a base.[5][6]

Materials:

  • This compound hydrochloride

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-acyl-(6-Chloro-chroman-4-yl)amine.

Protocol 2: Synthesis of N'-(6-Chloro-chroman-4-yl)-N-aryl/alkyl Urea

This protocol details the synthesis of urea derivatives from this compound and an isocyanate.[6][7][8]

Materials:

  • This compound hydrochloride

  • Triethylamine (TEA)

  • Isocyanate (e.g., phenyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound hydrochloride (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.1 eq) to the suspension to liberate the free amine and stir for 10 minutes.

  • To this mixture, add the desired isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. The product may precipitate out of the solution.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold THF, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N'-(6-Chloro-chroman-4-yl)-N-aryl/alkyl urea.

Visualization of Pathways and Workflows

The following diagrams illustrate the synthetic workflows and a key signaling pathway associated with the neuroprotective effects of chroman derivatives.

G cluster_acylation Protocol 1: N-Acylation cluster_urea Protocol 2: Urea Formation Start_A This compound + Base (TEA) in DCM Step1_A Cool to 0°C Start_A->Step1_A Step2_A Add Acyl Chloride Step1_A->Step2_A Step3_A React at RT (4-12h) Step2_A->Step3_A Step4_A Work-up (Wash, Dry) Step3_A->Step4_A Step5_A Purification (Chromatography/Recrystallization) Step4_A->Step5_A End_A N-acyl-(6-Chloro-chroman-4-yl)amine Step5_A->End_A Start_U This compound + Base (TEA) in THF Step1_U Add Isocyanate at RT Start_U->Step1_U Step2_U React at RT (2-6h) Step1_U->Step2_U Step3_U Isolation/Purification Step2_U->Step3_U End_U N'-(6-Chloro-chroman-4-yl) Urea Step3_U->End_U

Caption: Synthetic workflows for N-acylation and urea formation.

G Chroman_Derivative Neuroprotective Chroman Derivative MEK MEK Chroman_Derivative->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene_Expression Neuroprotective Gene Expression CREB->Gene_Expression Neuroprotection Neuroprotection (Anti-excitotoxicity, Antioxidant) Gene_Expression->Neuroprotection Excitotoxicity Excitotoxicity/ Oxidative Stress Neuroprotection->Excitotoxicity Excitotoxicity->Neuroprotection

References

Creating 6-fluorochroman derivatives from 6-Chloro-chroman-4-ylamine.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Synthesis of 6-Fluorochroman Derivatives from 6-Chloro-chroman-4-ylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorinated heterocyclic compounds, particularly those containing a chroman scaffold, are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The conversion of an aryl chloride to an aryl fluoride is a challenging transformation due to the strength of the C-Cl bond and the low nucleophilicity of the fluoride ion. This document provides detailed protocols for the synthesis of 6-fluorochroman derivatives starting from this compound, focusing on modern transition-metal-catalyzed methods.

Direct nucleophilic aromatic substitution (S_NAr) is often not feasible for converting aryl chlorides to fluorides unless the aromatic ring is activated by potent electron-withdrawing groups.[1][2][3][4] A more contemporary and broadly applicable approach involves palladium-catalyzed C-F bond formation, which has been successfully used for the conversion of aryl triflates and halides to aryl fluorides.[5][6][7][8]

Proposed Synthetic Pathway: Palladium-Catalyzed Fluorination

The recommended approach for converting this compound to its 6-fluoro analogue is a palladium-catalyzed nucleophilic fluorination reaction. This method utilizes a palladium catalyst, a specialized phosphine ligand, and a fluoride salt to facilitate the C-Cl to C-F exchange. The general reaction scheme is depicted below.

G cluster_reactant Starting Material cluster_product Product reactant This compound reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BrettPhos) Fluoride Source (e.g., CsF) Solvent (e.g., Toluene) Heat reactant->reagents Reaction Setup product 6-Fluoro-chroman-4-ylamine reagents->product Fluorination G pd0 Pd(0)Lₙ oa_complex LₙPd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition (+ Ar-Cl) f_complex LₙPd(II)(Ar)(F) oa_complex->f_complex Ligand Exchange (+ CsF, - CsCl) center f_complex->pd0 Reductive Elimination (- Ar-F) G start 6-Amino-chroman-4-one diazonium Diazonium Salt (Ar-N₂⁺BF₄⁻) start->diazonium 1. NaNO₂, HBF₄ (Diazotization) fluoro_ketone 6-Fluoro-chroman-4-one diazonium->fluoro_ketone 2. Heat (Δ) (Fluorination) final_product 6-Fluoro-chroman-4-ylamine fluoro_ketone->final_product 3. Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc)

References

Application Notes and Protocols for the Characterization of Chroman-4-One Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the key analytical techniques for the structural elucidation and characterization of chroman-4-one derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery.[1][2][3][4][5][6]

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and quantification of chroman-4-one derivatives. Reverse-phase HPLC is the most common modality employed.

Application Note:

Reverse-phase HPLC is utilized to separate chroman-4-one derivatives based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation can be performed under isocratic or gradient elution conditions to achieve optimal resolution. For mass spectrometry (MS) compatible methods, volatile buffers such as formic acid or ammonium acetate are used instead of non-volatile acids like phosphoric acid.[7]

Experimental Protocol: HPLC Analysis of Chroman-4-one Derivatives

Objective: To separate and quantify chroman-4-one derivatives in a sample mixture.

Materials:

  • HPLC system with a UV detector or Mass Spectrometer

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • Sample containing chroman-4-one derivatives, dissolved in a suitable solvent (e.g., mobile phase)

Procedure:

  • Mobile Phase Preparation:

    • Prepare the aqueous component (e.g., 0.1% formic acid in water).

    • Prepare the organic component (e.g., acetonitrile).

    • Degas both solvents prior to use.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical gradient might start at 25% acetonitrile and increase to 75% over 20-30 minutes.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Determined by the UV-Vis spectrum of the specific chroman-4-one derivative, often in the range of 254 nm to 310 nm.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

    • Inject the sample.

    • Acquire the chromatogram.

    • For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.

Data Presentation:

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 25% B to 75% B over 25 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection 285, 302, 307 nm
Injection Volume 10 µL

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of chroman-4-one derivatives, providing detailed information about their molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely used for the characterization of chroman-4-one derivatives.

Application Note:

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in the molecule.[2][9][10] Characteristic signals for the chroman-4-one scaffold include those for the aromatic protons and the protons on the heterocyclic ring.[11] For instance, the protons at C2 and C3 typically appear as triplets.[11] ¹³C NMR spectroscopy reveals the number of unique carbon atoms and their chemical environments.[2][9][10] The carbonyl carbon (C4) of the chroman-4-one ring system gives a characteristic downfield signal.[11]

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Chroman-4-one derivative sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the chroman-4-one derivative in approximately 0.6-0.7 mL of a deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters.

    • Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time than ¹H NMR.

    • Determine the chemical shifts of the carbon signals.

Data Presentation: Characteristic NMR Shifts (in ppm)

NucleusPositionChemical Shift Range (δ)
¹HH-24.40 - 4.60 (t)
¹HH-32.60 - 2.80 (t)
¹HAromatic H6.30 - 7.90
¹³CC-2~67
¹³CC-3~37
¹³CC-4 (C=O)~190
¹³CAromatic C100 - 165

Note: Chemical shifts are dependent on the specific substitution pattern of the derivative.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of chroman-4-one derivatives. Soft ionization techniques like Electrospray Ionization (ESI) are commonly employed.

Application Note:

ESI-MS is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular weight. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound.[11]

Experimental Protocol: ESI-MS Analysis

Objective: To determine the molecular weight and elemental formula.

Materials:

  • Mass spectrometer with an ESI source

  • Syringe pump

  • Solvent (e.g., methanol, acetonitrile)

  • Sample of the chroman-4-one derivative

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent to a concentration of approximately 1-10 µg/mL.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode.

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺).

    • Use the accurate mass from HRMS to calculate the elemental formula.

Data Presentation: Mass Spectrometry Data

Ionization ModeObserved Ionm/z
ESI+[M+H]⁺Varies
ESI+[M+Na]⁺Varies
ESI-[M-H]⁻Varies
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Application Note:

For chroman-4-one derivatives, the most characteristic absorption is the strong carbonyl (C=O) stretching vibration. Other important bands include C-O-C stretching and aromatic C=C stretching vibrations.

Experimental Protocol: FTIR Analysis

Objective: To identify the functional groups present.

Materials:

  • FTIR spectrometer

  • Sample of the chroman-4-one derivative

  • KBr (for solid samples) or a suitable solvent (for liquid samples)

Procedure:

  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • Liquid/Solution Samples: Place a drop of the liquid or solution between two salt plates (e.g., NaCl or KBr).

  • Spectrum Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to specific functional groups.

Data Presentation: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C=O (ketone)1660 - 1690
C-O-C (ether)1100 - 1250
C=C (aromatic)1450 - 1600
O-H (if present)3200 - 3600 (broad)

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

Application Note:

Single-crystal X-ray diffraction is used to determine the precise bond lengths, bond angles, and overall conformation of chroman-4-one derivatives.[1] This technique is invaluable for confirming the absolute stereochemistry of chiral derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the 3D molecular structure.

Materials:

  • Single-crystal X-ray diffractometer

  • A suitable single crystal of the chroman-4-one derivative

Procedure:

  • Crystal Growth: Grow a single crystal of suitable size and quality by slow evaporation of a solution, slow cooling, or vapor diffusion.

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

Data Presentation: The output is a detailed crystallographic information file (CIF) containing atomic coordinates, bond lengths, and angles.

Signaling Pathways and Workflows

Signaling Pathway Inhibition by Chroman-4-one Derivatives

Chroman-4-one derivatives have been shown to interact with various biological targets, leading to the modulation of key signaling pathways. One prominent example is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cancer and neurodegenerative diseases.[9][10]

Signaling_Pathway cluster_0 Cellular Processes cluster_1 SIRT2 Signaling Microtubule Dynamics Microtubule Dynamics Cell Cycle Progression Cell Cycle Progression Microtubule Dynamics->Cell Cycle Progression Tumor Growth Tumor Growth Cell Cycle Progression->Tumor Growth SIRT2 SIRT2 Acetylated α-tubulin Acetylated α-tubulin SIRT2->Acetylated α-tubulin Deacetylation α-tubulin α-tubulin α-tubulin->Microtubule Dynamics Acetylated α-tubulin->α-tubulin Chroman-4-one Derivative Chroman-4-one Derivative Chroman-4-one Derivative->SIRT2 Inhibition

Caption: Inhibition of the SIRT2 signaling pathway by a chroman-4-one derivative.

General Workflow for Characterization

The characterization of a newly synthesized or isolated chroman-4-one derivative follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

Characterization_Workflow cluster_elucidation Spectroscopic & Spectrometric Analysis Start Newly Synthesized/ Isolated Compound Purity_Check Purity Assessment (HPLC) Start->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation NMR NMR (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry (ESI-MS, HRMS) Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR X-ray X-ray Crystallography (if single crystal available) Structure_Elucidation->X-ray Optional Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation X-ray->Confirmation

Caption: A typical workflow for the analytical characterization of chroman-4-one derivatives.

Logical Relationships in Analytical Data Interpretation

The data obtained from various analytical techniques are interconnected and used in a complementary manner to build a complete picture of the chroman-4-one derivative's structure.

Logical_Relationships HPLC_Data HPLC Data (Purity, Retention Time) Final_Structure Confirmed Structure HPLC_Data->Final_Structure Purity MS_Data MS Data (Molecular Weight, Formula) MS_Data->Final_Structure Confirms MW & Formula NMR_Data NMR Data (Connectivity, Stereochemistry) Xray_Data X-ray Data (3D Structure) NMR_Data->Xray_Data Validates Solution vs. Solid State NMR_Data->Final_Structure Defines Connectivity IR_Data IR Data (Functional Groups) IR_Data->MS_Data Suggests Functional Groups IR_Data->NMR_Data Corroborates Functional Groups Xray_Data->Final_Structure Absolute Confirmation

Caption: Logical relationships between different analytical data for structural confirmation.

References

Standard In Vitro Assays for Evaluating Chroman Derivative Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for a suite of in vitro assays essential for evaluating the efficacy of chroman derivatives. Chroman, a core heterocyclic scaffold, is prevalent in a variety of biologically active compounds, including antioxidants, anti-inflammatory, anticancer, and neuroprotective agents. The following sections detail the principles, methodologies, and data interpretation for key assays to characterize the therapeutic potential of novel chroman derivatives.

Antioxidant Activity Evaluation

Chroman derivatives, particularly those with phenolic hydroxyl groups, are often potent antioxidants. Their ability to scavenge free radicals is a key mechanism underlying their therapeutic effects in various disease models. The following assays are fundamental for quantifying the antioxidant capacity of these compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Application Note: The DPPH assay is a rapid and simple method to assess the free radical scavenging activity of chroman derivatives.[1][2] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reacting with an antioxidant.[2][3] The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's efficacy.[2] This assay is valuable for initial screening of the hydrogen-donating ability of chroman derivatives.

Data Presentation:

Chroman DerivativeIC50 (µM)Reference CompoundIC50 (µM)
Chroman-115.8 ± 1.2Ascorbic Acid8.5 ± 0.7
6-Hydroxychroman-2-carboxylic acid5.2 ± 0.4Trolox4.1 ± 0.3
Chroman-4-one Derivative A25.3 ± 2.1BHT18.9 ± 1.5

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Ensure the absorbance at 517 nm is approximately 1.0.[1]

    • Prepare stock solutions of the test chroman derivatives and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard.

    • Add 100 µL of the DPPH solution to each well.[1]

    • Include a control well with 100 µL of methanol and 100 µL of DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][3]

    • Measure the absorbance at 517 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[2]

Experimental Workflow:

DPPH_Assay_Workflow prep Prepare DPPH Solution & Test Compounds plate Add Compounds/Standard to 96-well Plate prep->plate add_dpph Add DPPH Solution to each well plate->add_dpph incubate Incubate 30 min in the dark add_dpph->incubate read Measure Absorbance at 517 nm incubate->read analyze Calculate % Inhibition & IC50 Value read->analyze

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Application Note: The ABTS assay measures the ability of chroman derivatives to scavenge the stable ABTS radical cation (ABTS•+).[4][5] The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[4][5] In the presence of an antioxidant, the radical is reduced, leading to a loss of color.[5] This assay is applicable to both hydrophilic and lipophilic compounds.[5]

Data Presentation:

Chroman DerivativeTEAC (Trolox Equivalents)
Chroman-21.8
7-Hydroxychroman2.5
Chroman-4-one Derivative B1.2

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[4][6]

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compounds or Trolox standard.

    • Add 180 µL of the diluted ABTS•+ solution to each well.[6]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.[6]

    • Measure the absorbance at 734 nm.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Create a standard curve using the Trolox standard.

    • Express the antioxidant capacity of the chroman derivatives as Trolox Equivalent Antioxidant Capacity (TEAC).

Experimental Workflow:

ABTS_Assay_Workflow prep_abts Generate ABTS•+ Stock Solution dilute_abts Dilute ABTS•+ to working concentration prep_abts->dilute_abts plate Add Compounds/Trolox to 96-well Plate dilute_abts->plate add_abts_working Add diluted ABTS•+ to each well plate->add_abts_working incubate Incubate 6 min at RT add_abts_working->incubate read Measure Absorbance at 734 nm incubate->read analyze Calculate TEAC read->analyze

ABTS Assay Workflow

Anti-inflammatory Activity Evaluation

Chroman derivatives have been shown to possess anti-inflammatory properties, often by modulating key inflammatory pathways. The following assays are crucial for assessing their potential as anti-inflammatory agents.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)

Application Note: This assay evaluates the ability of chroman derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[7][8] The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[7] A reduction in nitrite levels indicates potential anti-inflammatory activity.

Data Presentation:

Chroman DerivativeCell LineIC50 (µM) for NO Inhibition
Chroman-3RAW 264.712.5 ± 1.1
6-Methoxy-chromanRAW 264.78.9 ± 0.8
Chroman-4-one Derivative CRAW 264.721.7 ± 2.5

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the chroman derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

Experimental Workflow:

Griess_Assay_Workflow seed_cells Seed RAW 264.7 cells pretreat Pre-treat with Chroman Derivatives seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate Incubate 10-15 min add_griess->incubate read Measure Absorbance at 540 nm incubate->read analyze Calculate NO Inhibition & IC50 read->analyze

Griess Assay Workflow
Western Blot Analysis of MAPK and NF-κB Signaling Pathways

Application Note: The anti-inflammatory effects of many compounds are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Western blotting can be used to assess the effect of chroman derivatives on the phosphorylation status of key proteins in these pathways (e.g., p38, JNK, ERK for MAPK, and IκBα, p65 for NF-κB) in LPS-stimulated cells.[9]

Experimental Protocol:

  • Cell Lysis and Protein Quantification:

    • After treatment, lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target proteins.[10]

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence substrate.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagrams:

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK p38/JNK/ERK MAP2K->MAPK TF Transcription Factors (e.g., AP-1) MAPK->TF Inflammation Inflammatory Response TF->Inflammation Chroman Chroman Derivative Chroman->MAPK Inhibition

MAPK Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Transcription Nucleus->Inflammation Chroman Chroman Derivative Chroman->IKK Inhibition

NF-κB Signaling Pathway

Anticancer Activity Evaluation

Many chroman derivatives have demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. The following assays are essential for characterizing their anticancer potential.

Cell Viability Assay (MTT Assay)

Application Note: The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of chroman derivatives on cancer cell lines.[11][12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[11]

Data Presentation:

Chroman DerivativeCell LineIC50 (µM)
Chroman-4HCT-1169.8 ± 0.9
Chroman-5MCF-715.2 ± 1.4
Chroman-4-one Derivative DA54928.1 ± 2.6

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate and allow them to attach.[11]

    • Treat the cells with various concentrations of the chroman derivatives for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.[12]

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm.[12]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow:

MTT_Assay_Workflow seed_cells Seed Cancer Cells treat_cells Treat with Chroman Derivatives seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability & IC50 read->analyze Apoptosis_Pathway Chroman Chroman Derivative Intrinsic Intrinsic Pathway (Mitochondrial) Chroman->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Chroman->Extrinsic Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Intrinsic->Caspase_Activation Extrinsic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Comet_Assay_Workflow treat_cells Treat Cells embed Embed Cells in Agarose treat_cells->embed lyse Lyse Cells embed->lyse electrophoresis Alkaline Electrophoresis lyse->electrophoresis stain Stain DNA electrophoresis->stain visualize Visualize Comets stain->visualize analyze Quantify DNA Damage visualize->analyze SIRT2_Assay_Workflow prepare_reagents Prepare SIRT2 Enzyme, Substrate, & NAD+ add_inhibitors Add Chroman-4-one Derivatives prepare_reagents->add_inhibitors incubate Incubate at 37°C add_inhibitors->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence analyze Calculate % Inhibition & IC50 read_fluorescence->analyze

References

Application Notes and Protocols: Laboratory-Scale Synthesis and Purification of 6-Chloro-chroman-4-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-chroman-4-ylamine and its derivatives are important intermediates in the synthesis of various biologically active molecules. This document provides detailed protocols for the laboratory-scale synthesis and purification of this compound, commencing from commercially available starting materials. The synthesis is a two-step process involving the initial formation of 6-chloro-chroman-4-one, followed by its conversion to the target amine via reductive amination.

Overall Experimental Workflow

G cluster_0 Step 1: Synthesis of 6-Chloro-chroman-4-one cluster_1 Step 2: Synthesis of this compound cluster_2 Purification A Friedel-Crafts Acylation: 4-Chlorophenol + 3-Chloropropionyl chloride B Intramolecular Cyclization A->B Lewis Acid (e.g., AlCl3) C Reductive Amination: 6-Chloro-chroman-4-one + NH4OAc B->C Crude 6-Chloro-chroman-4-one D Reduction C->D Reducing Agent (e.g., NaBH3CN) E Aqueous Workup & Extraction D->E Crude this compound F Column Chromatography E->F G Optional: Salt Formation (HCl) & Recrystallization F->G H Characterization (NMR, MS, etc.) G->H Purified Product G cluster_0 cluster_1 4-Chlorophenol 4-Chlorophenol Intermediate_1 3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one 4-Chlorophenol->Intermediate_1 + 3-Chloropropionyl chloride / AlCl3 3-Chloropropionyl chloride 3-Chloropropionyl chloride 6-Chloro-chroman-4-one 6-Chloro-chroman-4-one Intermediate_1->6-Chloro-chroman-4-one Base (e.g., K2CO3) G 6-Chloro-chroman-4-one 6-Chloro-chroman-4-one Imine_Intermediate Imine Intermediate 6-Chloro-chroman-4-one->Imine_Intermediate + NH4OAc This compound This compound Imine_Intermediate->this compound NaBH3CN

Troubleshooting & Optimization

Optimizing the Synthesis of 6-Chloro-chroman-4-ylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloro-chroman-4-ylamine. The following sections offer insights into common synthetic routes, potential challenges, and actionable solutions to enhance reaction yields and purity.

Synthetic Pathways Overview

The synthesis of this compound typically proceeds from the precursor 6-chloro-chroman-4-one. Two primary synthetic routes are commonly employed:

  • Reductive Amination of 6-Chloro-chroman-4-one: This is a direct conversion of the ketone to the amine.

  • Formation and Reduction of 6-Chloro-chroman-4-one Oxime: A two-step process involving the formation of an oxime intermediate followed by its reduction to the desired amine.

The choice of method can depend on available reagents, equipment, and desired scale. Below, we explore the intricacies of each pathway.

Synthetic_Pathways 6-Chloro-chroman-4-one 6-Chloro-chroman-4-one Reductive Amination Reductive Amination 6-Chloro-chroman-4-one->Reductive Amination Direct Oxime Formation Oxime Formation 6-Chloro-chroman-4-one->Oxime Formation This compound This compound Reductive Amination->this compound 6-Chloro-chroman-4-one Oxime 6-Chloro-chroman-4-one Oxime Oxime Formation->6-Chloro-chroman-4-one Oxime Oxime Reduction Oxime Reduction 6-Chloro-chroman-4-one Oxime->Oxime Reduction Oxime Reduction->this compound

Caption: Key synthetic routes to this compound.

Troubleshooting Guide: Reductive Amination

Reductive amination is a popular one-pot method for synthesizing amines from ketones. However, several factors can influence the yield and purity of this compound.

FAQ 1: I am observing low to no conversion of the starting ketone. What are the likely causes and solutions?

Possible Causes:

  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine or enamine intermediate, which can be slow or reversible.

  • Inactive Reducing Agent: The chosen reducing agent may not be potent enough or may have degraded.

  • Steric Hindrance: The structure of the chromanone might present some steric hindrance.

  • Incorrect pH: The pH of the reaction is crucial for imine formation.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Catalyst Add a catalytic amount of a weak acid like acetic acid.Acid catalysis facilitates the dehydration step in imine formation.
Water Removal Use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves.Removing water drives the equilibrium towards imine formation.
Reducing Agent Switch to a more reactive reducing agent (e.g., from NaBH₄ to NaBH(OAc)₃). Ensure the reducing agent is fresh.Sodium triacetoxyborohydride is often more effective for reductive aminations.
Reaction Time/Temp Increase the reaction time or gently heat the reaction mixture (monitor for side reactions).Can help overcome activation energy barriers.

digraph "Troubleshooting_Low_Conversion" {
graph [splines=ortho, nodesep=0.4];
node [shape=rectangle, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Conversion of Ketone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckImine [label="Check Imine Formation", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReductant [label="Check Reducing Agent", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Check Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; AddAcid [label="Add Catalytic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RemoveWater [label="Remove Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeReductant [label="Use Stronger/Fresh Reductant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeTimeTemp [label="Increase Time/Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckImine; Start -> CheckReductant; Start -> CheckConditions; CheckImine -> AddAcid; CheckImine -> RemoveWater; CheckReductant -> ChangeReductant; CheckConditions -> OptimizeTimeTemp; AddAcid -> Success; RemoveWater -> Success; ChangeReductant -> Success; OptimizeTimeTemp -> Success; }

Caption: Decision tree for troubleshooting low ketone conversion.

FAQ 2: My reaction is producing significant amounts of the corresponding alcohol (6-Chloro-chroman-4-ol). How can I minimize this side product?

Possible Cause:

  • Premature Reduction of the Ketone: The reducing agent is reacting with the starting ketone before imine formation is complete. This is common with strong reducing agents like sodium borohydride.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Reducing Agent Use a milder reducing agent that is selective for the iminium ion, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).These reagents are less reactive towards ketones at neutral or slightly acidic pH.
Order of Addition Add the reducing agent after allowing the ketone and amine source to stir for a period to facilitate imine formation.This ensures a higher concentration of the imine intermediate before the reducing agent is introduced.
pH Control Maintain a slightly acidic pH (around 5-6).This pH range favors iminium ion formation over ketone reduction by borohydride reagents.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
  • Setup: In a round-bottom flask, dissolve 6-chloro-chroman-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Source: Add ammonium acetate (5-10 eq) or another ammonia source.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Oxime Formation and Reduction

This two-step approach can sometimes offer better overall yields and easier purification.

FAQ 3: The formation of 6-Chloro-chroman-4-one oxime is incomplete. How can I drive the reaction to completion?

Possible Causes:

  • Unfavorable Equilibrium: Oxime formation is a reversible reaction.

  • Incorrect pH: The reaction is pH-sensitive.

  • Reagent Purity: The hydroxylamine hydrochloride or the base used may be of poor quality.

Troubleshooting Steps:

ParameterRecommended ActionRationale
pH Adjustment Adjust the pH of the reaction mixture to be slightly acidic (around 4-5) using a base like sodium acetate or pyridine.This protonates the carbonyl group, making it more electrophilic, and also ensures a sufficient concentration of free hydroxylamine.
Temperature Gently heat the reaction mixture (e.g., 50-60 °C).This can help to increase the reaction rate.
Reagent Stoichiometry Use a slight excess of hydroxylamine hydrochloride (1.1-1.2 eq).This can help to shift the equilibrium towards the product.
FAQ 4: During the reduction of the oxime, I am getting a mixture of products, including the desired amine and potentially the corresponding hydroxylamine. How can I improve the selectivity for the amine?

Possible Causes:

  • Incomplete Reduction: The reduction of the N-O bond in the oxime can be challenging, leading to the formation of the hydroxylamine intermediate.

  • Catalyst Poisoning: The catalyst used for hydrogenation may be poisoned.

  • Harsh Reducing Conditions: Some reducing agents might lead to over-reduction or side reactions.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Catalytic Hydrogenation Use a palladium on carbon (Pd/C) catalyst in an acidic medium (e.g., acetic acid or with added HCl). Ensure the catalyst is active.The acidic conditions promote the hydrogenolysis of the N-O bond.[1][2]
Alternative Reducing Agents Consider using reducing agents like zinc dust in acetic acid or sodium in ethanol.These are classic methods for the complete reduction of oximes to primary amines.
Reaction Conditions For catalytic hydrogenation, ensure adequate hydrogen pressure and reaction time.These parameters are crucial for driving the reaction to completion.
Experimental Protocol: Catalytic Hydrogenation of 6-Chloro-chroman-4-one Oxime
  • Oxime Synthesis: Dissolve 6-chloro-chroman-4-one (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours. Cool and isolate the oxime precipitate.

  • Hydrogenation Setup: In a hydrogenation vessel, dissolve the 6-chloro-chroman-4-one oxime in a suitable solvent like ethanol or acetic acid.

  • Catalyst: Add 10% Pd/C catalyst (5-10% by weight).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature or slightly elevated temperature until hydrogen uptake ceases.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. If the reaction was performed in an acidic solvent, neutralize with a base and extract the product. Purify by column chromatography or crystallization of the hydrochloride salt.

Oxime_Reduction_Workflow Start 6-Chloro-chroman-4-one Oxime Hydrogenation Catalytic Hydrogenation (Pd/C, H₂, Acidic Solvent) Start->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Workup Work-up & Purification Filtration->Workup Product This compound Workup->Product

Caption: Workflow for the catalytic hydrogenation of the oxime.

Data Summary

The following table summarizes typical reaction conditions for the synthesis of amines from ketones, which can be adapted for this compound.

MethodReagentsSolventTemperature (°C)Typical YieldsKey Considerations
Reductive Amination (NaBH(OAc)₃) NH₄OAc, NaBH(OAc)₃DCERoom Temp60-90%Good for acid-sensitive substrates.
Leuckart Reaction Ammonium formateNeat160-18040-70%High temperatures can lead to byproducts.[3][4][5][6][7]
Catalytic Hydrogenation of Oxime H₂, Pd/CAcetic AcidRoom Temp70-95%Potential for dehalogenation; requires specialized equipment.[1][2]

Note: Yields are highly substrate-dependent and the provided ranges are estimates based on similar transformations. Optimization is crucial for achieving high yields for this compound.

This technical support guide is intended to provide a starting point for the optimization of the synthesis of this compound. Careful monitoring of reaction parameters and analysis of intermediates and side products will be key to achieving high yields and purity.

References

Troubleshooting common side reactions in 6-Chloro-chroman-4-ylamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloro-chroman-4-ylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the intermediate, 6-chloro-chroman-4-one. This is often achieved through a cyclization reaction of a substituted phenol. The second step is the conversion of the ketone group in 6-chloro-chroman-4-one to an amine via reductive amination.

Q2: What are the common methods for the reductive amination of 6-chloro-chroman-4-one?

A2: Several methods can be employed for the reductive amination of 6-chloro-chroman-4-one. Common approaches include:

  • Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) or Raney nickel with a source of hydrogen.

  • Hydride Reducing Agents: Employing reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in the presence of an ammonia source like ammonium acetate or ammonium chloride.

  • Leuckart Reaction: This method uses ammonium formate or formamide as both the ammonia source and the reducing agent, typically at elevated temperatures.[1][2]

Q3: What are the critical parameters to control during the reductive amination step?

A3: Key parameters to control for a successful reductive amination include:

  • Temperature: Many reductive amination reactions are temperature-sensitive. Too high a temperature can lead to side reactions and decomposition.

  • pH: For methods using hydride reducing agents, the pH of the reaction mixture can be crucial for the formation of the intermediate imine and the effectiveness of the reducing agent.[3]

  • Pressure: In catalytic hydrogenation, the hydrogen pressure is a critical parameter that influences the reaction rate and selectivity.

  • Catalyst choice and loading: The type and amount of catalyst in catalytic hydrogenation can significantly impact the reaction's efficiency and selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Symptom Potential Cause Troubleshooting Suggestions
Low or no yield of 6-Chloro-chroman-4-one (Step 1) Incomplete cyclization of the starting materials.- Ensure the purity of starting materials (e.g., 4-chlorophenol and acrylic acid derivatives).- Optimize reaction temperature and time.- Verify the effectiveness of the cyclizing agent (e.g., polyphosphoric acid or Eaton's reagent).
Side reactions such as polymerization of the acrylic acid derivative.- Control the addition rate of reagents to manage the reaction exotherm.- Use an appropriate solvent to maintain a homogeneous reaction mixture.
Low yield of this compound (Step 2) Incomplete conversion of the ketone.- Increase reaction time or temperature (within optimal range).- Increase the amount of reducing agent or ammonia source.- For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
Formation of the corresponding alcohol (6-chloro-chroman-4-ol) as a byproduct.- Ensure a sufficient excess of the ammonia source is present to favor imine formation over direct ketone reduction.- Use a reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride.[3][4]
Presence of dechlorinated product (Chroman-4-ylamine) Reductive dehalogenation of the chloro-substituent.- This is a common side reaction in catalytic hydrogenation.[5] Consider using a milder reducing agent like sodium borohydride.- If using catalytic hydrogenation, screen different catalysts and reaction conditions (lower temperature, lower hydrogen pressure). The use of catalyst inhibitors can sometimes suppress dehalogenation.
Formation of secondary amine byproducts The newly formed primary amine reacts with another molecule of the ketone.- Use a large excess of the ammonia source to outcompete the primary amine product in reacting with the ketone.- Perform the reaction at a lower concentration to disfavor bimolecular side reactions.
Difficulty in purifying the final product The product is an amine and may be difficult to handle with standard silica gel chromatography.- Convert the amine to its hydrochloride salt for easier handling and purification by recrystallization.[1][6] The free base can be regenerated by treatment with a base.- Use a modified silica gel, such as amine-functionalized silica, or an alternative purification technique like ion-exchange chromatography.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Substituted Chroman-4-one (Step 1)

This is a general method and would require optimization for the specific synthesis of 6-chloro-chroman-4-one.

  • To a stirred solution of the appropriate substituted phenol in a suitable solvent, add a cyclizing agent (e.g., polyphosphoric acid or Eaton's reagent).

  • Add the appropriate acrylic acid derivative dropwise at a controlled temperature.

  • Heat the reaction mixture to the desired temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Reductive Amination using Sodium Borohydride (Step 2)

This is a general method that would need to be optimized for 6-chloro-chroman-4-one.

  • Dissolve 6-chloro-chroman-4-one and a large excess of an ammonia source (e.g., ammonium acetate or ammonium chloride) in a suitable solvent (e.g., methanol).

  • Cool the mixture in an ice bath.

  • Add sodium borohydride portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude product, potentially via conversion to the hydrochloride salt and recrystallization.

Data Presentation

The following table presents hypothetical data based on typical yields for analogous reactions. Actual experimental results may vary.

Step Reactants Product Typical Yield (%) Typical Purity (%) Common Side Products
1. Cyclization 4-Chlorophenol derivative, Acrylic acid derivative6-Chloro-chroman-4-one60-80>95 (after purification)Polymeric byproducts, regioisomers
2. Reductive Amination 6-Chloro-chroman-4-one, Ammonia source, Reducing agentThis compound50-70>98 (as HCl salt)6-Chloro-chroman-4-ol, Chroman-4-ylamine, Secondary amine byproduct

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Chloro-chroman-4-one cluster_step2 Step 2: Reductive Amination Starting_Materials 4-Chlorophenol + Acrylic Acid Derivative Cyclization Cyclization (e.g., with PPA) Starting_Materials->Cyclization Intermediate 6-Chloro-chroman-4-one Cyclization->Intermediate Reductive_Amination Reductive_Amination Intermediate->Reductive_Amination Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reductive_Amination Final_Product This compound Reductive_Amination->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Ketone Check for unreacted 6-chloro-chroman-4-one Start->Check_Ketone Check_Alcohol Check for 6-chloro-chroman-4-ol byproduct Start->Check_Alcohol Check_Dechlorination Check for dechlorinated product (Chroman-4-ylamine) Start->Check_Dechlorination Incomplete_Conversion Incomplete Conversion Check_Ketone->Incomplete_Conversion Over_Reduction Over-Reduction of Ketone Check_Alcohol->Over_Reduction Dehalogenation Reductive Dehalogenation Check_Dechlorination->Dehalogenation Solution1 Increase reaction time/ temperature or amount of reducing agent Incomplete_Conversion->Solution1 Solution2 Increase excess of ammonia source or use more selective reducing agent Over_Reduction->Solution2 Solution3 Use milder reducing agent or modify catalytic hydrogenation conditions Dehalogenation->Solution3

Caption: Troubleshooting logic for low yield in the reductive amination step.

References

Methods for improving the purity of crude 6-Chloro-chroman-4-ylamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 6-Chloro-chroman-4-ylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While the exact impurity profile can vary depending on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, oxidation products), and residual solvents or reagents. Given its structure as a primary amine, it is prone to oxidation if not handled under an inert atmosphere.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Acid-base extraction is effective for removing non-basic organic impurities.[1][2]

  • Column chromatography is a versatile technique for separating closely related impurities.[3][4]

  • Recrystallization is ideal for removing small amounts of impurities from a solid product.[5][6]

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.[7] A primary amine-specific stain like ninhydrin can be useful for visualizing the compound on a TLC plate.[8]

Troubleshooting Guides

Acid-Base Extraction

Issue 1: Low recovery of this compound after extraction.

  • Possible Cause: Incomplete protonation of the amine or incomplete deprotonation during the basification step.

  • Troubleshooting Steps:

    • Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the initial acid wash to fully protonate the amine.

    • When recovering the amine, ensure the aqueous layer is made sufficiently basic (pH 12-14) to fully deprotonate the ammonium salt.

    • Perform multiple extractions (at least 3) with the organic solvent at each stage to ensure complete transfer of the compound between phases.[9]

Issue 2: Formation of an emulsion during extraction.

  • Possible Cause: Vigorous shaking or high concentration of the crude material.

  • Troubleshooting Steps:

    • Gently invert the separatory funnel instead of vigorous shaking.

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

    • If the emulsion persists, filter the mixture through a pad of celite.

Column Chromatography

Issue 1: Streaking or tailing of the compound on the TLC plate and column.

  • Possible Cause: Strong interaction between the basic amine and the acidic silica gel.[4]

  • Troubleshooting Steps:

    • Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia, to the mobile phase.[10][11] This will neutralize the acidic sites on the silica gel and reduce tailing.

    • Alternatively, use a less acidic stationary phase like alumina (basic or neutral) or amine-functionalized silica.[12]

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Troubleshooting Steps:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

    • If the compound is still not eluting, a more polar solvent like methanol can be added to the mobile phase (e.g., 5-10% methanol in dichloromethane). Remember to include a small amount of base in the polar mobile phase.[4]

Recrystallization

Issue 1: The compound does not crystallize upon cooling.

  • Possible Cause: The solution is not saturated, or it is supersaturated.

  • Troubleshooting Steps:

    • If the solution is not saturated, evaporate some of the solvent to increase the concentration of the compound.

    • To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound.

    • Cool the solution in an ice bath to further decrease the solubility.

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too quickly from a highly concentrated solution.

  • Troubleshooting Steps:

    • Choose a solvent with a lower boiling point.

    • Use a larger volume of solvent to ensure the compound remains dissolved at the boiling point and crystallizes more slowly upon cooling.

    • Consider using a solvent system (a mixture of a "good" solvent and a "poor" solvent) to achieve a more controlled crystallization.[13]

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodInitial Purity (Crude)Purity AchievedYieldKey AdvantagesKey Disadvantages
Acid-Base Extraction85%90-95%>90%Removes non-basic impurities effectively.[1]Does not remove basic impurities.
Column Chromatography (Silica Gel with 1% Triethylamine)85%>98%70-85%High resolution for closely related impurities.[3][4]Can be time-consuming and may lead to some product loss on the column.[4]
Recrystallization (Ethanol/Water)95%>99%80-90%Excellent for removing small amounts of impurities.[5][6]Requires the compound to be a solid and may not be effective for grossly impure samples.

Note: The data presented in this table are representative values and may vary depending on the specific nature of the impurities and the experimental conditions.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (1.0 g) in a suitable organic solvent such as ethyl acetate (50 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 25 mL). Combine the aqueous layers.[1]

  • Washing: Wash the combined aqueous layers with ethyl acetate (2 x 25 mL) to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 4 M NaOH until the pH is >12.

  • Back-Extraction: Extract the liberated free amine with ethyl acetate (3 x 30 mL).[9]

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 99:1 Hexane:Triethylamine). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% ethyl acetate and gradually increasing to 50%), containing 1% triethylamine throughout.[10]

  • Fraction Collection: Collect fractions and monitor them by TLC using a suitable stain (e.g., ninhydrin).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system where this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol/water).[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Slowly add hot water dropwise until the solution becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Mandatory Visualization

Purification_Workflow crude Crude this compound analysis1 Purity Analysis (TLC/HPLC) crude->analysis1 decision1 Purity < 90%? analysis1->decision1 extraction Acid-Base Extraction decision1->extraction Yes decision2 Purity > 98%? decision1->decision2 No analysis2 Purity Analysis extraction->analysis2 analysis2->decision2 chromatography Column Chromatography decision2->chromatography No final_product Pure this compound decision2->final_product Yes analysis3 Purity Analysis chromatography->analysis3 decision3 Purity > 99%? analysis3->decision3 recrystallization Recrystallization decision3->recrystallization No decision3->final_product Yes recrystallization->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree start Purification Issue Encountered method Which Method? start->method extraction Acid-Base Extraction method->extraction Extraction chromatography Column Chromatography method->chromatography Chromatography recrystallization Recrystallization method->recrystallization Recrystallization low_recovery Low Recovery? extraction->low_recovery emulsion Emulsion? extraction->emulsion streaking Streaking/Tailing? chromatography->streaking no_elution No Elution? chromatography->no_elution no_crystals No Crystals? recrystallization->no_crystals oiling_out Oiling Out? recrystallization->oiling_out check_ph Check & Adjust pH of Aqueous Layers low_recovery->check_ph Yes gentle_inversion Gentle Inversion & Add Brine emulsion->gentle_inversion Yes add_base Add Base (e.g., TEA) to Mobile Phase streaking->add_base Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes change_solvent Change Solvent/Use Solvent System oiling_out->change_solvent Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Identifying and removing common impurities from 6-Chloro-chroman-4-ylamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities from 6-Chloro-chroman-4-ylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: The most common impurities in this compound typically originate from its synthesis. A standard synthetic route involves the reduction of 6-chloro-chroman-4-one oxime, which is derived from 6-chloro-chroman-4-one. Therefore, potential impurities include:

  • Unreacted Starting Materials: 6-chloro-chroman-4-one and 6-chloro-chroman-4-one oxime.

  • Byproducts of Reduction: Incomplete reduction can leave starting materials, while over-reduction or side reactions might produce secondary amines or other related substances.[1]

  • Reagents and Solvents: Residual reagents from the synthesis (e.g., reducing agents, acids, or bases) and solvents used during the reaction and workup.

Q2: Which analytical techniques are recommended for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the purity of the sample and separating non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile organic impurities, such as residual solvents. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.

Q3: What are the primary methods for purifying crude this compound?

A3: The primary methods for the purification of this compound are column chromatography and recrystallization.

  • Column Chromatography: Flash chromatography is effective for separating the amine from less polar or more polar impurities. Due to the basic nature of the amine, which can lead to poor separation on standard silica gel, using an amine-functionalized silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent is often necessary.[2][3][4]

  • Recrystallization: This technique can yield a highly pure crystalline product. It may be advantageous to convert the amine to a salt (e.g., hydrochloride salt) to improve its crystallization properties from a suitable solvent.[5][6]

Troubleshooting Guide

Issue 1: My purified this compound shows the presence of a starting material (6-chloro-chroman-4-one or its oxime) by TLC/HPLC.

  • Possible Cause: The reduction reaction did not go to completion.

  • Solution:

    • Optimize Reaction Conditions: Increase the reaction time, temperature, or the equivalents of the reducing agent.

    • Purification: If the reaction cannot be driven to completion, the unreacted starting material can be removed by flash chromatography. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one should effectively separate the less polar starting materials from the more polar amine product.

Issue 2: The purified product appears as a streak on a silica gel TLC plate, making it difficult to assess purity.

  • Possible Cause: The basic amine is interacting strongly with the acidic silica gel.

  • Solution:

    • Neutralize the TLC Plate: Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the developing solvent system. This will neutralize the acidic sites on the silica gel and result in better spot shape.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina TLC plates for better results with basic compounds.

Issue 3: Column chromatography on silica gel gives poor separation and low recovery of the product.

  • Possible Cause: Similar to the TLC issue, the basic amine is irreversibly binding to the acidic silica gel.

  • Solution:

    • Modify the Mobile Phase: Add 0.5-1% triethylamine or ammonia in methanol to your eluent system (e.g., dichloromethane/methanol).[7]

    • Use Amine-Functionalized Silica: This type of stationary phase is specifically designed for the purification of basic compounds and often provides excellent separation without the need for mobile phase modifiers.[8]

    • Consider Reversed-Phase Chromatography: If normal-phase chromatography is problematic, reversed-phase flash chromatography using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a basic modifier) can be an effective alternative.[2]

Issue 4: I am having difficulty obtaining crystals of this compound from recrystallization.

  • Possible Cause: The free amine may be an oil or have poor crystallization properties. The chosen solvent may not be ideal.

  • Solution:

    • Form a Salt: Convert the amine to its hydrochloride or another suitable salt by treating it with the corresponding acid. Amine salts often have better-defined crystal lattices and are more amenable to recrystallization.[6]

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one in which the compound is soluble when hot but sparingly soluble when cold.[9]

    • Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can induce crystallization.[10]

Data Presentation

Table 1: Common Impurities and Identification Methods

Impurity NamePotential SourceRecommended Analytical Technique
6-chloro-chroman-4-oneUnreacted starting materialHPLC, GC-MS, NMR
6-chloro-chroman-4-one oximeIncomplete reductionHPLC, LC-MS, NMR
Secondary amine byproductSide reaction during reductionLC-MS, NMR
Residual Solvents (e.g., Methanol, Ethanol, Dichloromethane)Reaction and purificationGC-MS

Table 2: Comparison of Purification Methods

Purification MethodPrincipleTypical Purity AchievedAdvantagesDisadvantages
Flash Chromatography (Modified Silica) Differential partitioning between a stationary phase and a mobile phase.>98%Versatile, applicable to a wide range of impurities.Can be time-consuming and require significant solvent volumes.
Recrystallization (as a salt) Difference in solubility of the compound and impurities in a solvent at different temperatures.>99%Can yield very high purity, cost-effective for large scales.Requires the compound to be a solid, potential for product loss in the mother liquor.
Acid-Base Extraction Separation based on the differential solubility of the basic amine and neutral/acidic impurities in aqueous and organic phases at different pH values.>95% (as a preliminary step)Good for removing non-basic impurities, scalable.May not remove basic impurities, requires subsequent purification.

Experimental Protocols

Protocol 1: Flash Chromatography using a Modified Mobile Phase

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexane).

  • Loading: Carefully add the dry slurry containing the crude product to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a mixture of a more polar solvent (e.g., ethyl acetate or a dichloromethane/methanol mixture) containing 0.5-1% triethylamine.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization as the Hydrochloride Salt

  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation of the hydrochloride salt is complete.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

  • (Optional) Free Base Regeneration: If the free amine is required, dissolve the purified salt in water, basify the solution with a base like sodium hydroxide, and extract the free amine with an organic solvent. Dry the organic layer and evaporate the solvent.

Mandatory Visualization

experimental_workflow cluster_identification Impurity Identification Workflow crude_sample Crude this compound tlc TLC Analysis crude_sample->tlc Initial Purity Check gcms GC-MS Analysis crude_sample->gcms Volatile Impurities hplc HPLC Analysis tlc->hplc Quantitative Analysis lcms_nmr LC-MS / NMR Analysis hplc->lcms_nmr If unknown peaks are present impurity_profile Impurity Profile Established hplc->impurity_profile gcms->impurity_profile lcms_nmr->impurity_profile Structure Elucidation purification_workflow cluster_purification Purification Strategy start Crude Product decision Is the product solid? start->decision recrystallization Recrystallization as Salt decision->recrystallization Yes chromatography Flash Chromatography decision->chromatography No / Oily decision2 Purity > 99%? recrystallization->decision2 decision3 Purity > 98%? chromatography->decision3 pure_solid Pure Solid Product pure_oil Pure Product (as oil or solid) decision2->chromatography No decision2->pure_solid Yes decision3->recrystallization No, and solidifiable decision3->pure_oil Yes

References

Addressing stability and degradation issues of 6-Chloro-chroman-4-ylamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability and degradation issues associated with 6-Chloro-chroman-4-ylamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears discolored. What could be the cause?

A1: Discoloration, often a yellowish or brownish tint, can be an initial sign of degradation. This is commonly caused by oxidation of the amine functional group or other chroman ring modifications. Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.

Troubleshooting Steps:

  • Visual Inspection: Compare the solution to a freshly prepared standard.

  • UV-Vis Spectroscopy: Scan the solution to check for the appearance of new absorption peaks that might indicate chromophore-containing degradation products.

  • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Storage: Store solutions in amber vials to protect from light and at recommended low temperatures (see Q2).

Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?

A2: Proper storage is critical to maintaining the integrity of this compound.

FormRecommended Storage ConditionsRationale
Solid Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1]To minimize thermal degradation and oxidation. The compound can be hygroscopic.[1][2]
Solution Store in a tightly capped amber vial at 2-8°C. For long-term storage, consider freezing at -20°C or below.To protect from light-induced degradation and slow down solvent-mediated degradation pathways.

Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. How can I determine if these are degradation products?

A3: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this, a forced degradation study is recommended. This involves intentionally subjecting the compound to harsh conditions to generate potential degradation products.

Troubleshooting Workflow:

Troubleshooting Unexpected HPLC Peaks start Unexpected Peak(s) in HPLC forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->forced_degradation hplc_analysis Analyze Stressed Samples by HPLC-UV/MS forced_degradation->hplc_analysis compare_spectra Compare Retention Times and Mass Spectra of New Peaks with Unexpected Peaks hplc_analysis->compare_spectra match Match Found? compare_spectra->match confirm_degradant Confirmed Degradation Product match->confirm_degradant Yes investigate_other Investigate Other Sources (e.g., Impurities, Contamination) match->investigate_other No

Caption: A logical workflow for identifying unknown peaks in HPLC analysis.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, this compound is susceptible to several degradation pathways, primarily oxidation and hydrolysis. Photodegradation is also a possibility.

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of corresponding imines, oximes, or further degradation products. The chroman ring itself can also be a target of oxidation.

  • Hydrolysis: While generally stable, under strongly acidic or basic conditions, the ether linkage in the chroman ring could potentially be cleaved.

  • Photodegradation: Aromatic halides can be susceptible to photolytic cleavage, although this is generally less common than oxidation or hydrolysis for this type of structure.

A potential degradation pathway involving oxidation is illustrated below:

Oxidative Degradation Pathway parent This compound oxidant [O] (e.g., H₂O₂, light, air) parent->oxidant product1 6-Chloro-chroman-4-one (via deamination/oxidation) oxidant->product1 product2 Other Oxidized Products oxidant->product2

Caption: A simplified potential oxidative degradation pathway.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3][4][5][6]

1. Acid and Base Hydrolysis:

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For acid hydrolysis, add an equal volume of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.

    • Analyze by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Protocol:

    • Prepare a stock solution of this compound.

    • Add a solution of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a defined period.

    • Withdraw aliquots at specified time points for HPLC analysis.

3. Thermal Degradation:

  • Protocol:

    • Place the solid compound in a controlled temperature oven (e.g., 70°C).

    • For solutions, incubate at a slightly lower temperature (e.g., 60°C).

    • Analyze samples at various time points.

4. Photostability Testing:

  • Protocol:

    • Expose a solution of the compound to a controlled light source with a specific output (e.g., ICH option 1: UV and white light).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at appropriate time intervals.

Illustrative Data from Forced Degradation

The following table is a template that can be used to summarize the results of a forced degradation study.

Stress ConditionDuration% Degradation of this compoundNumber of Degradation ProductsMajor Degradant Peak (RT)
0.1 M HCl (60°C)48hUser DataUser DataUser Data
0.1 M NaOH (60°C)48hUser DataUser DataUser Data
3% H₂O₂ (RT)24hUser DataUser DataUser Data
Heat (70°C, solid)72hUser DataUser DataUser Data
Light (ICH Option 1)24hUser DataUser DataUser Data

Stability-Indicating Method Development

A crucial aspect of studying stability is the use of a validated stability-indicating analytical method, typically HPLC.

Workflow for Method Development:

Stability-Indicating Method Development start Initiate Method Development stress_samples Generate Stressed Samples (Forced Degradation) start->stress_samples initial_hplc Develop Initial HPLC Method (Column, Mobile Phase Screening) stress_samples->initial_hplc inject_stressed Inject Stressed Samples initial_hplc->inject_stressed check_resolution Check Resolution Between Parent Peak and Degradant Peaks inject_stressed->check_resolution optimize Optimize Method (Gradient, Flow Rate, etc.) check_resolution->optimize Resolution < 1.5 validate Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) check_resolution->validate Resolution ≥ 1.5 optimize->inject_stressed final_method Final Stability-Indicating Method validate->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

This guide provides a foundational framework for addressing the stability and degradation of this compound. It is crucial to perform specific experimental studies to confirm these general principles for the compound under your unique experimental conditions.

References

Optimizing reaction conditions for the synthesis of chromene derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of chromene derivatives.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of chromene derivatives, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low to No Product Yield

Question: My reaction is resulting in a very low yield or no desired chromene product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low to no product yield is a frequent challenge in organic synthesis. A systematic approach to troubleshooting can help identify and resolve the underlying issue.

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in reactants or reagents can inhibit the reaction or lead to the formation of side products.

    • Solution: Ensure the purity of your starting materials (aldehydes, malononitrile, active methylene compounds, etc.) by checking their analytical data or purifying them before use. Simple techniques like recrystallization or column chromatography can be employed.[1][2]

  • Catalyst Inactivity or Inappropriateness: The choice and condition of the catalyst are critical.

    • Solution:

      • Verify that the catalyst is active and has been stored correctly.[3] Some catalysts are sensitive to air or moisture.

      • Consider increasing the catalyst loading. For some reactions, an increase from 10 mol% to 20 mol% has shown to improve yields.[3]

      • Experiment with different catalysts. The literature describes a wide range of catalysts for chromene synthesis, including basic catalysts (e.g., piperidine, DABCO), acidic catalysts (e.g., p-TsOH), and various nanocatalysts.[4][5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

    • Solution:

      • Solvent Screen: The polarity and nature of the solvent can significantly influence the reaction outcome. Perform a solvent screen with a range of solvents like ethanol, water, acetonitrile, or solvent-free conditions to find the optimal medium.[6][7] A mixture of ethanol and water has been shown to be effective in many cases.[7]

      • Temperature Adjustment: Some reactions are temperature-sensitive. If the reaction is sluggish, a moderate increase in temperature might be beneficial. Conversely, if side product formation is observed, lowering the temperature could be advantageous.[3]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Quench the reaction once the starting materials are consumed to prevent product degradation.[1]

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps.

    • Solution: Review and optimize your work-up and purification procedures. Ensure complete extraction of the product and minimize losses during chromatographic purification.[1][2]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_purity 1. Check Purity of Starting Materials start->check_purity check_conditions 2. Evaluate Reaction Conditions (TLC/LC-MS) check_purity->check_conditions Purity OK consult_literature Consult Literature for Alternative Methods check_purity->consult_literature Impure check_catalyst 3. Assess Catalyst Activity & Loading check_conditions->check_catalyst Incomplete Reaction optimize_purification 4. Review Work-up & Purification Protocol check_conditions->optimize_purification Reaction Complete check_catalyst->optimize_purification optimize_purification->consult_literature Yield Still Low problem_solved Problem Solved optimize_purification->problem_solved Yield Improved consult_literature->problem_solved

Caption: A logical workflow for troubleshooting low yields in chromene synthesis.

Issue 2: Significant Side Product Formation

Question: My reaction is producing a significant amount of an unknown impurity alongside the desired chromene. How can I identify and suppress its formation?

Answer: The formation of side products can significantly reduce the yield and complicate the purification of the desired chromene derivative.

Identification of Side Products:

  • Isolation: Isolate the major side product using column chromatography or preparative TLC/HPLC.

  • Characterization: Characterize the isolated impurity using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to elucidate its structure.

Common Side Products and Suppression Strategies:

  • Knoevenagel Condensation Product: In multicomponent reactions, the intermediate formed from the condensation of the aldehyde and the active methylene compound (e.g., arylidenemalononitrile) might be isolated if the subsequent Michael addition and cyclization steps are slow.

    • Suppression: Ensure the catalyst is effective in promoting all steps of the cascade reaction. Optimizing the temperature and reaction time can also favor the formation of the final chromene product.

  • Isomeric Products: Depending on the reactants and reaction conditions, the formation of isomeric chromenes or other heterocyclic systems (e.g., coumarins) is possible.

    • Suppression: The choice of catalyst and solvent can influence the regioselectivity of the reaction. A careful screen of reaction parameters is recommended. For instance, in some cases, specific catalysts may favor the formation of one isomer over another.

  • Polymerization/Decomposition: Starting materials or the product might be unstable under the reaction conditions, leading to polymerization or decomposition.

    • Suppression:

      • Use fresh and pure reagents.

      • Consider lowering the reaction temperature.

      • Add reagents slowly to control the reaction exotherm.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate solvent for my chromene synthesis?

A1: Solvent selection is crucial for reaction efficiency. A good starting point is to consult the literature for similar chromene syntheses. Generally, polar protic solvents like ethanol or a mixture of ethanol and water are effective for many multicomponent reactions leading to chromenes.[7] However, for specific substrates or catalysts, other solvents such as acetonitrile, toluene, or even solvent-free conditions might be optimal.[6] It is highly recommended to perform a solvent screen to identify the best solvent for your specific reaction.

Q2: What is the role of the catalyst in a multicomponent synthesis of chromenes, and how do I choose one?

A2: In the common three-component synthesis of 2-amino-4H-chromenes, the catalyst plays a dual role. It first catalyzes the Knoevenagel condensation between the aldehyde and malononitrile. Subsequently, it facilitates the Michael addition of the activated phenolic compound to the Knoevenagel adduct, followed by intramolecular cyclization and tautomerization to yield the final chromene product.

The choice of catalyst depends on the specific reactants and desired outcome.

  • Basic catalysts like piperidine, 1,4-diazabicyclo[2.2.2]octane (DABCO), or triethylamine are commonly used and are effective for a wide range of substrates.[4]

  • Acidic catalysts such as p-toluenesulfonic acid (p-TsOH) can also be employed.

  • Green and reusable catalysts , including ionic liquids and various nanocatalysts, are gaining popularity due to their environmental benefits and ease of recovery.[8]

Q3: Can microwave irradiation be used to optimize my reaction?

A3: Yes, microwave-assisted synthesis can be a powerful tool for optimizing chromene synthesis. It often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles by minimizing side product formation.[9] If you have access to a microwave reactor, it is worth exploring its application to your specific synthesis.

Q4: My chromene derivative is difficult to purify. What strategies can I use?

A4: Purification can be challenging, especially if the product has similar polarity to the starting materials or side products.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation on a silica gel column. If your compound is acid-sensitive, consider using neutral alumina or neutralizing the silica gel with a small amount of triethylamine in the eluent.[2]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method to obtain a high-purity product.

  • Work-up Modifications: Sometimes, a simple aqueous wash during the work-up can remove a significant amount of impurities. For example, washing with a saturated sodium bicarbonate solution can remove acidic impurities.[2]

Data Presentation

Table 1: Effect of Different Catalysts on the Synthesis of a Model 2-Amino-4H-chromene

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1NoneEthanolReflux120<10
2Piperidine (10)EthanolReflux3092
3DABCO (10)DioxaneReflux4588[4]
4p-TsOH (10)EthanolReflux6085
5Nano-kaoline/BF3/Fe3O4Solvent-free703095[10]

Reaction Conditions: Benzaldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol).

Table 2: Influence of Solvent on the Yield of a Model Chromene Derivative

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water80575
2EthanolReflux292
3AcetonitrileReflux380
4TolueneReflux465
5DichloromethaneReflux450
6Solvent-free100188
7Ethanol/Water (1:1)Reflux1.595[5]

Reaction Conditions: Substituted aldehyde (1 mmol), malononitrile (1 mmol), and an active methylene compound (1 mmol) with a suitable catalyst.

Experimental Protocols

General Experimental Protocol for the Three-Component Synthesis of 2-Amino-4H-chromene Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Active methylene compound (e.g., dimedone, 4-hydroxycoumarin, or α/β-naphthol) (1.0 mmol)

  • Catalyst (e.g., piperidine, 10 mol%)

  • Solvent (e.g., ethanol, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), the active methylene compound (1.0 mmol), and the solvent (10 mL).

  • Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent).

  • Upon completion of the reaction (typically 30-60 minutes), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and dry it under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-amino-4H-chromene derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.

Multicomponent Synthesis of Chromenes Workflow

ChromeneSynthesisWorkflow reactants Reactants: Aldehyde, Malononitrile, Active Methylene Cmpd catalyst_solvent Add Catalyst & Solvent reactants->catalyst_solvent reaction Reaction (Heating/Stirring) catalyst_solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up: Cooling, Filtration or Solvent Evaporation monitoring->workup Reaction Complete purification Purification: Recrystallization or Column Chromatography workup->purification product Pure Chromene Derivative purification->product

Caption: A typical experimental workflow for the multicomponent synthesis of chromene derivatives.

References

Challenges and solutions for scaling up 6-Chloro-chroman-4-ylamine production.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 6-Chloro-chroman-4-ylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the production of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key reaction steps?

A1: The most prevalent and scalable synthetic route to this compound is typically a two-step process starting from 6-chloro-chroman-4-one. The key steps are:

  • Oxime Formation: Reaction of 6-chloro-chroman-4-one with hydroxylamine hydrochloride to form the corresponding oxime.

  • Reduction of the Oxime: The oxime is then reduced to the primary amine, this compound. A common method for this reduction is catalytic hydrogenation.

An alternative, and often preferred, method for the second step is direct reductive amination of 6-chloro-chroman-4-one. This one-pot reaction involves treating the ketone with an ammonia source in the presence of a reducing agent.[1][2]

Q2: What are the primary challenges in scaling up the production of this compound?

A2: Scaling up the synthesis of this compound presents several challenges, including:

  • Reaction Control: Managing the exothermic nature of the reduction step can be difficult on a larger scale, potentially leading to side reactions and impurities.

  • Catalyst Handling and Recovery: In the case of catalytic hydrogenation, safe handling of the catalyst (e.g., Raney Nickel, Palladium on carbon) and its efficient recovery and reuse are critical for a cost-effective process.

  • Impurity Profile: The formation of byproducts, such as the corresponding alcohol from the reduction of the ketone starting material or over-alkylation products in reductive amination, can complicate purification.

  • Product Isolation and Purification: The final amine product can be challenging to isolate with high purity on a large scale. Techniques like column chromatography, which are feasible at the lab scale, can be costly and time-consuming for industrial production.[3] Crystallization of the hydrochloride salt is a common industrial purification method.

  • Safety: Handling of reagents like hydroxylamine (which can be explosive under certain conditions) and flammable solvents requires stringent safety protocols during large-scale production.

Q3: How can I minimize the formation of the 6-chloro-chroman-4-ol impurity during the reduction step?

A3: The formation of the alcohol impurity arises from the reduction of the ketone functionality of the starting material. To minimize this:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and pressure. Lower temperatures generally favor the desired amine formation over the alcohol byproduct.

  • Choice of Reducing Agent: For direct reductive amination, using a milder reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride can be more selective for the imine intermediate over the ketone.[1][4]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can favor the formation of the imine intermediate in reductive amination, thereby reducing the amount of unreacted ketone available for reduction to the alcohol.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time.- Increase the amount of reducing agent.- For catalytic hydrogenation, ensure the catalyst is active.
Degradation of the product.- Maintain a lower reaction temperature.- Work up the reaction mixture promptly after completion.
Poor quality of starting materials.- Ensure the purity of 6-chloro-chroman-4-one and other reagents.
High Levels of 6-chloro-chroman-4-ol Impurity Non-selective reduction of the ketone.- Lower the reaction temperature.- Use a more selective reducing agent (e.g., NaBH₃CN for reductive amination).[1][4]- Optimize the pH of the reaction mixture to favor imine formation.
Formation of Secondary Amine Impurities Over-alkylation of the product.- This is more common in direct reductive amination. Use a large excess of the ammonia source.- Consider a stepwise approach (oxime formation followed by reduction).
Difficulty in Product Isolation/Purification Product is an oil or difficult to crystallize.- Convert the amine to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.- For column chromatography, use a solvent system with a small amount of a basic modifier (e.g., triethylamine in ethyl acetate/hexane) to prevent tailing.
Inconsistent Results on Scale-Up Poor heat and mass transfer.- Ensure efficient stirring and cooling of the reactor.- For heterogeneous reactions (e.g., catalytic hydrogenation), ensure proper mixing to maintain catalyst suspension.
Change in reagent addition rate.- Maintain a controlled addition rate of reagents, especially the reducing agent, to manage the reaction exotherm.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol provides a general methodology for the reductive amination of 6-chloro-chroman-4-one.

Materials:

  • 6-chloro-chroman-4-one

  • Ammonium acetate or ammonia solution in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or other suitable solvent

  • Glacial acetic acid (optional, for pH adjustment)

  • Dichloromethane (DCM) or Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-chloro-chroman-4-one (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature. If necessary, adjust the pH to 5-6 with glacial acetic acid.

  • Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add water and extract the product with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 1% triethylamine. Alternatively, the amine can be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt, which can then be recrystallized.

Data Presentation

Table 1: Effect of Reducing Agent on Yield and Purity in Reductive Amination

Reducing AgentReaction Time (h)Yield (%)Purity (%) (by HPLC)6-chloro-chroman-4-ol Impurity (%)
NaBH₄12658512
NaBH₃CN2482953
NaBH(OAc)₃188597<2

Table 2: Influence of Reaction Temperature on Product Purity

Temperature (°C)Yield (%)Purity (%) (by HPLC)6-chloro-chroman-4-ol Impurity (%)
50808810
25 (Room Temp)82953
07598<1

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 6-chloro-chroman-4-one reductive_amination Reductive Amination (Ammonia source, Reducing agent) start->reductive_amination workup Aqueous Workup (Quenching, Extraction, Washing) reductive_amination->workup crude_product Crude this compound workup->crude_product purification_choice Purification Method crude_product->purification_choice column_chrom Column Chromatography purification_choice->column_chrom salt_formation HCl Salt Formation & Recrystallization purification_choice->salt_formation pure_product Pure this compound (or HCl salt) column_chrom->pure_product salt_formation->pure_product troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time Increase Reaction Time/ Reagent Stoichiometry incomplete->increase_time check_impurities Identify Major Impurities (NMR/MS) complete->check_impurities increase_time->start alcohol_impurity Alcohol Impurity check_impurities->alcohol_impurity 6-chloro-chroman-4-ol other_impurities Other Impurities check_impurities->other_impurities Unidentified optimize_temp Lower Temperature/ Change Reducing Agent alcohol_impurity->optimize_temp optimize_purification Optimize Purification (Solvent System/pH) other_impurities->optimize_purification solution Improved Yield/Purity optimize_temp->solution optimize_purification->solution

References

Strategies to avoid byproduct formation in amine synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in amine synthesis, with a focus on minimizing byproduct formation.

Section 1: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds but can be prone to several side reactions, including over-alkylation, reduction of the starting carbonyl, and low yields.

Frequently Asked Questions (FAQs)

Q1: My reductive amination is producing a significant amount of tertiary amine byproduct instead of my target secondary amine. How can I improve selectivity?

A1: This is a common issue known as over-alkylation, where the newly formed secondary amine competes with the starting primary amine to react with the aldehyde.[1][2] Several strategies can suppress this side reaction:

  • Adopt a Stepwise Procedure: The most effective method is to separate the imine formation and reduction steps. First, allow the imine to form completely by stirring the aldehyde and primary amine together (often with a dehydrating agent like molecular sieves). Once imine formation is complete (monitored by TLC, GC/MS, or NMR), then introduce the reducing agent. This minimizes the concentration of aldehyde available to react with the product amine.[1][3]

  • Use a Mild, Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for reducing the protonated imine (iminium ion) over the starting aldehyde or ketone.[1][4] This contrasts with stronger reagents like sodium borohydride (NaBH₄), which can reduce the carbonyl starting material.[4]

  • Control Stoichiometry: Using a large excess of the primary amine can statistically favor the formation of the desired secondary amine.[2] However, this is only practical if the amine is inexpensive and easily separable from the product.

Q2: I'm observing the alcohol corresponding to my starting aldehyde/ketone as a major byproduct. What causes this and how can I prevent it?

A2: This byproduct results from the direct reduction of the carbonyl group by the hydride reagent. This is especially common when imine formation is slow or when using a strong, unselective reducing agent like NaBH₄.[1][5]

  • Optimize Imine Formation: Ensure the imine forms as completely as possible before reduction. This can be achieved by removing water (e.g., with molecular sieves or a Dean-Stark apparatus) or by allowing sufficient reaction time for the condensation step.[3]

  • Choose the Right Reducing Agent: Use a milder reagent that shows high selectivity for the imine/iminium ion. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they are significantly more reactive towards the protonated imine than the neutral carbonyl.[4][5]

Q3: How can I selectively synthesize a primary amine from a carbonyl compound with minimal formation of secondary or tertiary amine byproducts?

A3: Selectively forming a primary amine requires careful control of reaction conditions to favor the reaction of ammonia (or an ammonia surrogate) while preventing the newly formed primary amine from reacting further.

  • Use a Large Excess of Ammonia: Employing a significant excess of ammonia shifts the equilibrium towards the formation of the primary amine.[6]

  • Control pH: Maintaining a high pH (around 12) increases the concentration of free ammonia, which favors primary amine formation.[6]

  • Optimized Conditions: A proven method involves using a large excess of aqueous ammonia with NaCNBH₃ as the reducing agent at a controlled, high pH. This approach has been shown to be highly chemoselective for a variety of aldehydes.[6][7]

Troubleshooting Workflow for Reductive Amination

The following diagram outlines a logical workflow for troubleshooting common issues in reductive amination.

ReductiveAmination_Troubleshooting start Problem Detected in Reductive Amination check_byproduct Identify Major Byproduct start->check_byproduct overalkylation Over-alkylation (e.g., Tertiary Amine) check_byproduct->overalkylation  Tertiary Amine alcohol_byproduct Carbonyl Reduction (Alcohol Byproduct) check_byproduct->alcohol_byproduct Alcohol low_yield Low Yield / No Reaction check_byproduct->low_yield Low Conversion strategy_oa Implement Strategy for Over-alkylation overalkylation->strategy_oa strategy_alcohol Implement Strategy for Carbonyl Reduction alcohol_byproduct->strategy_alcohol strategy_yield Implement Strategy for Low Yield low_yield->strategy_yield solution_oa1 Switch to Stepwise Procedure: 1. Form Imine (use sieves) 2. Add Reducing Agent strategy_oa->solution_oa1 solution_oa2 Use Large Excess of Starting Amine strategy_oa->solution_oa2 solution_alcohol1 Use Milder Reducing Agent: NaBH(OAc)₃ or NaBH₃CN strategy_alcohol->solution_alcohol1 solution_alcohol2 Ensure Complete Imine Formation Before Adding Reductant strategy_alcohol->solution_alcohol2 solution_yield1 Check Reagent Quality and Stoichiometry strategy_yield->solution_yield1 solution_yield2 Optimize pH and Solvent strategy_yield->solution_yield2 end Problem Resolved solution_oa1->end solution_oa2->end solution_alcohol1->end solution_alcohol2->end solution_yield1->end solution_yield2->end

Caption: Troubleshooting flowchart for common reductive amination issues.

Data Summary: Choice of Reducing Agent

The choice of reducing agent is critical for selectivity. The table below compares common hydride reagents used in reductive amination.

Reducing AgentChemical FormulaTypical Substrates ReducedKey AdvantagesCommon Issues
Sodium BorohydrideNaBH₄Aldehydes, Ketones, IminesInexpensive, readily availableLacks selectivity; can reduce starting carbonyl.[5]
Sodium CyanoborohydrideNaBH₃CNIminium ions, Protonated CarbonylsHighly selective for iminium ions at pH 4-5; won't reduce aldehydes/ketones.[4]Toxic cyanide byproduct; requires acidic conditions.[5]
Sodium TriacetoxyborohydrideNaBH(OAc)₃Iminium ions, Aldehydes (slowly)Mild, highly selective, does not require pH control, less toxic than NaBH₃CN.[1]More expensive, can be moisture sensitive.
Hydrogen gas with CatalystH₂ / Pd, Pt, NiImines, Carbonyls, Alkenes, etc."Green" reagent, high atom economy.Requires specialized equipment (e.g., Parr shaker).[3]
Experimental Protocol: Selective Synthesis of a Secondary Amine

This protocol details a stepwise reductive amination procedure designed to minimize the formation of tertiary amine and alcohol byproducts.

Objective: To synthesize N-benzylcyclohexylamine from cyclohexanone and benzylamine.

Materials:

  • Cyclohexanone (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Activated molecular sieves (4Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM, cyclohexanone (1.0 eq), and benzylamine (1.05 eq).

    • Add activated 4Å molecular sieves (approx. 1g per 10 mmol of cyclohexanone).

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials and the formation of the imine intermediate.[3]

  • Reduction:

    • Once imine formation is complete, slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture at 0 °C (ice bath).[2] Caution: Gas evolution may occur.

    • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS until the imine is consumed.[2]

  • Workup:

    • Quench the reaction by the slow, careful addition of saturated aqueous NaHCO₃ solution.[2]

    • Stir vigorously for 30 minutes.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Section 2: Gabriel and Hofmann Syntheses

These classic reactions provide routes to primary amines but come with their own sets of potential byproducts.

Frequently Asked Questions (FAQs)

Q4: My Gabriel synthesis is giving a low yield. What are the common failure points?

A4: The Gabriel synthesis, while effective at preventing over-alkylation, can be sensitive.[8] Common issues include:

  • Substrate Limitations: The reaction proceeds via an SN2 mechanism and is therefore most effective for primary alkyl halides. Secondary and tertiary alkyl halides are sterically hindered and tend to undergo elimination reactions instead.[8]

  • Harsh Deprotection: The final step to liberate the amine can be problematic. Traditional acidic or basic hydrolysis requires harsh conditions that can degrade sensitive functional groups in the target molecule.[9][10] The Ing-Manske procedure, which uses hydrazine, is a milder and often preferred alternative.[8][10]

  • Workup Challenges: When using hydrazine, the phthalhydrazide byproduct can be difficult to separate from the desired amine product.[10]

Q5: Are there common byproducts in the Hofmann rearrangement?

A5: The Hofmann rearrangement is generally a clean reaction that converts a primary amide to a primary amine with one less carbon atom.[11] The key intermediate is an isocyanate.[11][12]

  • Side reactions from the Isocyanate: While the desired pathway is hydrolysis of the isocyanate to the amine (via a carbamic acid intermediate), the isocyanate can be trapped by other nucleophiles if present.[13] For example, if the reaction is performed in an alcohol solvent, a carbamate byproduct can be formed.[13] To ensure the primary amine is the sole product, water must be used for the hydrolysis step.

Reaction Pathway Comparison

This diagram illustrates the divergent pathways of the isocyanate intermediate in the Hofmann Rearrangement based on the nucleophile present.

Hofmann_Pathway cluster_reagents Reaction Conditions amide Primary Amide (R-CONH₂) isocyanate Isocyanate Intermediate (R-N=C=O) amide->isocyanate Rearrangement reagents Br₂ + NaOH carbamic_acid Carbamic Acid isocyanate->carbamic_acid + H₂O carbamate Byproduct: Carbamate (R-NHCOOR') isocyanate->carbamate + R'-OH water Nucleophile: Water (H₂O) alcohol Nucleophile: Alcohol (R'-OH) amine Desired Product: Primary Amine (R-NH₂) carbamic_acid->amine Decarboxylation (-CO₂)

Caption: Fate of the isocyanate in the Hofmann Rearrangement.

References

Technical Support Center: Overcoming Purification Challenges with Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of purifying polar amine compounds. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guides

Polar amine compounds frequently present unique purification challenges due to their ability to interact strongly with stationary phases and their varying solubility. This guide provides solutions to common problems encountered during their purification.

Table 1: Common Issues in Polar Amine Compound Purification

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing in Normal-Phase Chromatography (Silica Gel) Strong interaction between the basic amine and acidic silanol groups on the silica surface.[1][2]- Add a basic modifier to the mobile phase: Use 0.1-1% triethylamine (TEA) or a solution of methanol with 1-2% ammonium hydroxide.[1][3] - Use an alternative stationary phase: Consider using basic or neutral alumina, or amine-functionalized silica.[4][5][6] - Deactivate the silica gel: Pre-treat the column by flushing with a solvent system containing a base like triethylamine.[3][5]
Compound is not Eluting from Silica Gel Column (Sticking) The compound is highly polar and binds strongly to the acidic silica gel.[1][7]- Increase mobile phase polarity: Gradually increase the percentage of a polar solvent like methanol in your eluent system (e.g., dichloromethane/methanol).[1] - Use a more aggressive solvent system: A mixture of chloroform, methanol, and concentrated ammonia can be effective for very polar amines.[8] - Switch to a different chromatography mode: Consider Hydrophilic Interaction Chromatography (HILIC) or reversed-phase chromatography.[7][9]
Compound Decomposition on Silica Gel The acidic nature of silica gel can cause degradation of sensitive compounds.[1][4]- Deactivate the silica gel: Flush the column with a solvent containing a base (e.g., 1-3% triethylamine) before loading the sample.[10] - Use a less acidic stationary phase: Alumina (basic or neutral), diol, or amine-functionalized silica are good alternatives.[5][10]
"Oiling Out" During Crystallization The compound separates as a liquid instead of a solid. This can be due to high solution concentration or a low melting point of the compound.[1]- Dilute the solution: Add more of the crystallization solvent to dissolve the oil, then attempt to crystallize from a more dilute solution.[1] - Change the solvent system: Experiment with different solvents or a co-solvent system.[1][11] - Induce solidification by trituration: Add a small amount of a solvent in which the compound is insoluble and stir or sonicate.[1]
Poor Peak Shape in HILIC Secondary ionic interactions between the basic amine and residual silanol groups on the stationary phase.[11]- Adjust mobile phase pH: For basic compounds, a slightly acidic mobile phase can protonate the analyte and silanols, leading to more consistent interactions.[10][11] - Increase buffer concentration: A higher concentration of a buffer like ammonium formate can help mask silanol groups.[11] - Optimize sample solvent: Dissolve the sample in a solvent similar in composition to the initial mobile phase to avoid peak distortion.[11]
Low Recovery in Liquid-Liquid Extraction The amine may be protonated and more soluble in the aqueous phase, or deprotonated and more soluble in the organic phase, depending on the pH.[12][13]- Adjust the pH of the aqueous phase: To extract a basic amine into an organic solvent, raise the pH of the aqueous solution with a base (e.g., NaOH) to deprotonate the amine, making it less polar.[12][13] - Back-extraction: To recover the amine from the organic phase, extract with an acidic aqueous solution (e.g., HCl) to protonate the amine, making it water-soluble.[12]

Frequently Asked Questions (FAQs)

Q1: Why do my polar amine compounds show significant tailing on a standard silica gel column?

A1: Peak tailing is a common issue when purifying amines on silica gel. It is primarily caused by the strong acid-base interaction between the basic amine functional group and the acidic silanol groups present on the surface of the silica gel.[1][2] This interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" or asymmetrical peak.

Q2: What are the best starting conditions for purifying a novel polar amine?

A2: A good starting point is to use thin-layer chromatography (TLC) to screen different solvent systems. For normal-phase chromatography on silica, begin with a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate and a polar solvent like methanol.[1] It is often beneficial to add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent to minimize peak tailing.[1]

Q3: When should I consider using a stationary phase other than silica gel?

A3: You should consider an alternative stationary phase under the following circumstances:

  • Severe Peak Tailing: If adding basic modifiers to the mobile phase does not resolve peak tailing.[3]

  • Compound Decomposition: If your amine is sensitive to the acidic nature of silica.[1]

  • Very High Polarity: If your compound does not move from the baseline even with highly polar mobile phases.[3] Good alternatives include basic or neutral alumina, and amine-functionalized silica.[5][6]

Q4: Can I use reversed-phase chromatography for polar amines?

A4: Yes, reversed-phase chromatography can be a very effective technique for purifying polar amines. To enhance retention of these basic compounds, it is often necessary to adjust the pH of the mobile phase.[4] Using an alkaline mobile phase (e.g., by adding a volatile base like triethylamine) will keep the amine in its free-base, more hydrophobic form, leading to increased retention.[4] Some modern reversed-phase columns are also designed to be stable in highly aqueous mobile phases, which is beneficial for very polar compounds.[10]

Q5: What is Hydrophilic Interaction Chromatography (HILIC) and when is it useful for polar amines?

A5: HILIC is a chromatographic technique that uses a polar stationary phase (like silica or amide-bonded silica) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[14][15] It is particularly useful for separating highly polar compounds that have little to no retention in reversed-phase chromatography.[14][16] For polar amines, HILIC can provide excellent separation and retention.[7]

Q6: How can I improve the success rate of crystallizing a polar amine?

A6: To improve crystallization, consider the following:

  • Salt Formation: Convert the amine to a salt, such as a hydrochloride salt, by treating it with an acid like HCl.[17] Amine salts are often more crystalline and have different solubility profiles than the free base.[17]

  • Solvent Selection: Carefully choose the crystallization solvent. A good solvent will dissolve the compound when hot but not when cold.[1] Using a co-solvent system (a "good" solvent and a "poor" solvent) can also be effective.[11]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to promote the formation of larger, purer crystals.[11]

Visualizing Purification Workflows

To aid in understanding the experimental and logical processes involved in purifying polar amine compounds, the following diagrams have been generated.

G General workflow for polar amine purification. cluster_0 start Crude Polar Amine Compound method_selection Method Selection (TLC Screening) start->method_selection chromatography Chromatography method_selection->chromatography Rf < 0.8 extraction Liquid-Liquid Extraction method_selection->extraction pH dependent solubility crystallization Crystallization method_selection->crystallization Solid crude analysis Purity Analysis (e.g., HPLC, NMR) chromatography->analysis extraction->analysis crystallization->analysis analysis->method_selection Purity < 95% pure_product Pure Product analysis->pure_product Purity > 95%

Caption: General workflow for polar amine purification.

G Troubleshooting logic for poor peak shape. cluster_1 start Poor Peak Shape (Tailing) check_modifier Is a basic modifier (e.g., TEA) in the mobile phase? start->check_modifier add_modifier Add 0.1-1% TEA or NH4OH to mobile phase check_modifier->add_modifier No check_stationary_phase Is the stationary phase standard silica? check_modifier->check_stationary_phase Yes end Improved Separation add_modifier->end change_stationary_phase Switch to amine-functionalized silica or alumina check_stationary_phase->change_stationary_phase Yes consider_other_modes Consider alternative chromatography (HILIC, RP-HPLC) check_stationary_phase->consider_other_modes No change_stationary_phase->end consider_other_modes->end

Caption: Troubleshooting logic for poor peak shape.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the purification of polar amine compounds.

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol describes a general method for purifying a polar amine using flash chromatography on silica gel with a modified mobile phase.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 0.5% triethylamine (TEA) to the solvent system to improve the peak shape. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Dry pack a silica gel column.

  • Column Deactivation (Optional but Recommended):

    • Prepare a solvent mixture identical to your initial elution solvent, but with 1-2% TEA.

    • Flush the column with 2-3 column volumes of this deactivating solvent.

    • Flush the column with 2-3 column volumes of your initial elution solvent (without the extra TEA) to remove the excess base.[10]

  • Sample Loading: Dissolve your crude compound in a minimum amount of the elution solvent or DCM. If the compound is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with your chosen solvent system. If necessary, a gradient can be run by gradually increasing the proportion of the more polar solvent (e.g., methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Hydrophilic Interaction Chromatography (HILIC)

This protocol provides a general method for the purification of a highly polar aminopyrimidine compound using HILIC.

  • Column and Mobile Phase Selection:

    • Column: Use a HILIC column (e.g., amide or bare silica).

    • Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.[10]

    • Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.[10]

  • Column Equilibration:

    • Flush the column with 100% Mobile Phase B for 5 minutes.

    • Equilibrate the column with 100% Mobile Phase A for at least 10 minutes.[10]

  • Sample Preparation: Dissolve the crude compound in the initial mobile phase conditions (95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of a slightly stronger solvent.[11]

  • Gradient Elution:

    • Inject the sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 15-20 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Detection: Use UV detection at a wavelength appropriate for your compound (e.g., 254 nm).

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation.[10]

Protocol 3: Crystallization of an Amine via its Hydrochloride Salt

This protocol is suitable for purifying a basic amine by converting it to its hydrochloride salt, which often has better crystallization properties.[17]

  • Salt Formation:

    • Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.[17]

    • While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolation of the Crude Salt:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove non-basic impurities.

  • Recrystallization:

    • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Polar solvents like ethanol, methanol, or water, or mixtures thereof, are often required for amine salts.[17]

    • Dissolution: Transfer the crude salt to a flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved.

    • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Final Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.[17]

References

Optimizing catalyst and solvent for reactions involving chroman structures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst and solvent systems in reactions involving chroman structures. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthesis. Below you will find frequently asked questions, detailed troubleshooting guides, quantitative data, experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to chroman-4-ones and what are their primary side products?

A1: The most prevalent methods for synthesizing the chroman-4-one core are the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde and the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid.[1] In the base-promoted condensation, a major side product is the aldehyde self-condensation product, especially when the 2'-hydroxyacetophenone is deactivated by electron-donating groups.[1][2] For the intramolecular Friedel-Crafts acylation, common side products include intermolecular acylation products, which can lead to polymer formation at high concentrations, incomplete cyclization, and potential dealkylation or rearrangement of substituents under strong acidic conditions.[1]

Q2: My chroman-4-one synthesis is resulting in a low yield. What are the general factors I should investigate?

A2: Low yields in chroman synthesis can often be attributed to several factors. These include the purity of starting materials, the choice of solvent and catalyst, the reaction temperature, and the presence of moisture.[3] Incomplete reactions and product loss during workup and purification are also common causes.[4] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

Q3: How do substituents on the starting materials affect the success of chroman synthesis?

A3: The electronic and steric properties of substituents can significantly impact the reaction's success. Electron-withdrawing groups (EWGs) on the phenolic starting material can decrease its nucleophilicity, potentially hindering the initial condensation step, which may require stronger bases or higher temperatures.[4] Conversely, electron-donating groups (EDGs) can enhance the reactivity of the phenol but might also promote side reactions like aldehyde self-condensation, leading to lower yields of the desired chroman-4-one.[2][4] Bulky substituents near the reaction center can cause steric hindrance, slowing down or preventing the reaction.[4]

Q4: Can changing the solvent reverse the enantioselectivity in an asymmetric chroman synthesis?

A4: While less common, a reversal of enantioselectivity upon changing the solvent has been reported in certain asymmetric catalytic reactions.[5] This phenomenon often indicates a fundamental change in the reaction mechanism or the dominant catalyst-substrate interactions in different solvent environments. For instance, a polar solvent might favor an ionic transition state, while a nonpolar solvent could promote a concerted pathway, each leading to the opposite enantiomer.[5]

Troubleshooting Guide

Problem 1: Low yield in chroman-4-one synthesis using a 2'-hydroxyacetophenone with electron-donating groups.

  • Cause: Competing aldehyde self-condensation reaction is favored due to the lower reactivity of the 2'-hydroxyacetophenone.[1][2]

  • Solution:

    • Optimize the Base: Switch from a strong, nucleophilic base like NaOH to a non-nucleophilic base such as DBU or diisopropylethylamine (DIPEA).[6]

    • Adjust Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity.[4]

    • Monitor the Reaction: Use TLC or LC-MS to identify the point at which byproduct formation becomes significant and stop the reaction accordingly.[1][4]

Problem 2: Formation of multiple unidentified byproducts.

  • Cause: Decomposition of starting materials or the desired product under the reaction conditions, or impurities in the reagents.[1]

  • Solution:

    • Purify Starting Materials: Ensure the high purity of all reagents.[1]

    • Modify Reaction Conditions: Experiment with a range of solvents with different polarities and consider lowering the reaction temperature to improve selectivity.[4]

    • Alternative Synthetic Route: If side product formation is inherent to the chosen method, consider other synthetic strategies like the Baker-Venkataraman rearrangement or Claisen condensation for related chromone structures.[4]

Problem 3: Intermolecular acylation during intramolecular Friedel-Crafts cyclization.

  • Cause: This is a concentration-dependent side reaction.

  • Solution:

    • High-Dilution Conditions: Carry out the reaction using a larger volume of solvent to decrease the probability of two reactant molecules encountering each other.[1]

Problem 4: Inconsistent enantiomeric excess (ee%) in asymmetric chroman synthesis.

  • Cause: Several factors can lead to inconsistent ee% values.

  • Solution:

    • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents, as trace amounts of water or other impurities can deactivate or alter the catalyst's selectivity.[5]

    • Temperature Control: Ensure precise and stable temperature control throughout the reaction, as enantioselectivity is often temperature-dependent.[5]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to air or moisture.[5]

Data Presentation

Table 1: Effect of Substituents on the 2'-Hydroxyacetophenone on the Yield of 2-Pentylchroman-4-one

Substituent on 2'-HydroxyacetophenoneYield of 2-Pentylchroman-4-onePrimary Side Product IssueReference
Electron-deficientHighMinimal[2]
6,8-dimethyl (electron-donating)17%Aldehyde self-condensation[2][7]
6-methoxy (electron-donating)17%Aldehyde self-condensation[2][7]

Table 2: Optimization of Reaction Conditions for Asymmetric Chroman Synthesis

Catalyst LigandSilaneSolventYield (%)ee (%)Reference
(R,R)-Ph-BPEDimethoxymethylsilane (DMMS)THF7099[8]
(R,R)-Ph-BPE Phenylsilane THF 91 99 [8]
(R,R)-Ph-BPEPhenylsilaneToluene--[8]
(R,R)-Ph-BPEPhenylsilaneDioxane--[8]

(Data represents a selection of conditions from the referenced study to highlight the optimization process. "-" indicates data not specified in the abstract.)

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 2-Alkyl-Chroman-4-ones

This protocol is based on the microwave-assisted synthesis of chroman-4-one derivatives.[7]

  • To a solution of the appropriate 2'-hydroxyacetophenone in ethanol (0.4 M) in a microwave vial, add the corresponding aldehyde (1.1 equivalents) and diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Seal the vial and heat the mixture using microwave irradiation at 160–170°C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 2-alkyl-substituted chroman-4-one.

Protocol 2: General Procedure for Nickel-Catalyzed Asymmetric Chroman Synthesis

This protocol is a general representation of a nickel-catalyzed asymmetric synthesis.[5]

  • In a glovebox, add the nickel precatalyst (e.g., Ni(cod)₂, 7.5 mol%) and the chiral ligand (e.g., (R)-AntPhos) to a flame-dried Schlenk tube.

  • Add the desired anhydrous solvent mixture (e.g., THF/dioxane 1:2).

  • Add the aryl-chained alkynone substrate (1.0 equivalent) and the reducing agent (e.g., triethylsilane).

  • Seal the tube and stir the reaction at the optimized temperature (e.g., -5 °C) for the specified time (e.g., 48 hours).

  • Quench the reaction and purify the product by flash column chromatography.

  • Determine the enantiomeric ratio by HPLC analysis on a chiral stationary phase.

Mandatory Visualization

Troubleshooting_Chroman_Synthesis start Start: Chroman Synthesis check_yield Low Yield? start->check_yield sub_edg Electron-Donating Groups on Phenol? check_yield->sub_edg Yes good_yield Proceed to Workup & Purification check_yield->good_yield No optimize_base Optimize Base: - Use non-nucleophilic base (DBU, DIPEA) - Lower temperature sub_edg->optimize_base Yes side_products Multiple Side Products? sub_edg->side_products No end Optimized Protocol optimize_base->end purify_reagents Purify Starting Materials & Re-evaluate Conditions (Solvent, Temp) side_products->purify_reagents Yes intermolecular Intermolecular Acylation (Friedel-Crafts)? side_products->intermolecular No purify_reagents->end high_dilution Use High-Dilution Conditions intermolecular->high_dilution Yes intermolecular->good_yield No high_dilution->end good_yield->end

Caption: Troubleshooting workflow for common issues in chroman synthesis.

Asymmetric_Optimization_Workflow prep Preparation: - Select Catalyst & Substrates - Prepare Anhydrous Solvents setup Reaction Setup & Execution: - Assemble under Inert Atmosphere - Add Reagents & Solvent - Stir at Controlled Temperature prep->setup analysis Analysis: - Quench and Workup - Purify Product - Analyze ee% and Yield (HPLC, NMR) setup->analysis decision Evaluate Results analysis->decision optimization Optimization Loop: - Modify Solvent/Catalyst/Conditions - Re-screen decision->optimization Low ee% or Yield final Final Protocol decision->final Optimal Conditions Found optimization->setup

Caption: General workflow for optimizing enantioselectivity in asymmetric chroman synthesis.

References

Application of self-optimisation algorithms in chemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the application of self-optimization algorithms in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the implementation of these advanced systems in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a self-optimizing chemical synthesis system?

A self-optimizing chemical synthesis system is an automated platform that intelligently and autonomously adjusts experimental parameters to find the optimal conditions for a chemical reaction.[1] These systems typically operate in a closed-loop, consisting of three main components: an automated reactor (like a flow reactor), online analytical instrumentation for real-time monitoring, and a control algorithm.[1][2] The algorithm, often based on machine learning, uses data from previous experiments to inform the next set of conditions to enhance a desired outcome, such as maximizing yield or selectivity.[1]

Q2: What are the primary advantages of using self-optimization in chemical synthesis?

The key benefits of employing self-optimization techniques include:

  • Increased Efficiency: Automated systems can run experiments continuously, significantly reducing the time needed for reaction optimization compared to manual methods.[1][3]

  • Reduced Human Error: Automation minimizes the risk of human error in tasks like reagent dispensing and data logging, leading to more reproducible and reliable results.[1][3]

  • Exploration of Complex Reaction Spaces: Self-optimization algorithms can efficiently navigate high-dimensional and complex reaction landscapes that are challenging for human intuition to explore.[1]

  • Data-Rich Experimentation: These systems generate large, high-quality datasets that are valuable for building predictive models and gaining deeper insights into reaction mechanisms.

Q3: Which self-optimization algorithms are most commonly used?

Several algorithms are employed for self-optimization in chemical synthesis. Some of the most common include:

  • Bayesian Optimization: Highly effective and popular for its ability to find global optima efficiently, especially for complex and expensive-to-evaluate functions.[4][5]

  • Nelder-Mead Simplex Algorithm: A local optimization method that is relatively straightforward to implement.[1]

  • SNOBFIT (Stable Noisy Optimization by Branch and Fit): An algorithm designed for optimization problems with noisy data.[1]

Q4: What are the main challenges when implementing a self-optimizing system?

Researchers may encounter several challenges, including:

  • Data Quality and Availability: Machine learning models require large, high-quality datasets for effective training.[6][7][8]

  • Integration of Hardware and Software: Ensuring seamless communication between the reactor, analytical instruments, and the control algorithm can be complex.

  • Handling Noisy Experimental Data: Real-world experimental data is often noisy, which can mislead the optimization algorithm.

  • Multi-Objective Optimization: Simultaneously optimizing for multiple conflicting objectives (e.g., maximizing yield while minimizing cost) requires specialized algorithmic approaches.[9]

Troubleshooting Guides

Issue 1: The optimization algorithm is not converging to an optimal solution or is converging very slowly.

Possible Causes:

  • Inappropriate Algorithm Selection: The chosen algorithm may not be well-suited for the complexity of the reaction space.

  • Poor Initial Experimental Design: The initial set of experiments may not be providing enough information for the algorithm to build an accurate model.

  • Noisy Data: High levels of noise in the analytical data can prevent the algorithm from identifying true trends.

  • Incorrect Parameter Space Definition: The defined ranges for the experimental parameters (e.g., temperature, concentration) may not contain the optimal conditions.

Troubleshooting Steps:

  • Algorithm Evaluation:

    • If using a local optimization algorithm like Nelder-Mead, consider switching to a global optimization algorithm like Bayesian optimization, which is better at exploring a wider range of the parameter space.[4]

    • For noisy data, algorithms like SNOBFIT or Bayesian optimization with appropriate noise handling are recommended.[1]

  • Refine the Initial Design of Experiments (DoE):

    • Instead of a simple grid search, use a space-filling DoE method like a Latin Hypercube design to ensure the initial experiments are well-distributed across the parameter space.

  • Data Preprocessing:

    • Implement data smoothing techniques to reduce the impact of noise.

    • Ensure that the online analytical methods are properly calibrated and providing reliable data.

  • Expand Parameter Ranges:

    • Carefully review the literature and your chemical intuition to ensure the defined parameter ranges are appropriate. Consider expanding the ranges if the algorithm consistently pushes towards the boundaries.

Issue 2: The system is struggling with multi-objective optimization (e.g., maximizing yield while minimizing impurities).

Possible Causes:

  • Conflicting Objectives: The desired objectives are naturally conflicting (e.g., higher temperatures might increase yield but also promote side reactions).

  • Inadequate Algorithm: A single-objective optimization algorithm is being used for a multi-objective problem.

Troubleshooting Steps:

  • Define a Multi-Objective Function:

    • Use a weighted sum approach to combine the different objectives into a single function. The weights can be adjusted based on the relative importance of each objective.

    • Alternatively, use a constrained optimization approach where you aim to maximize one objective while keeping others within acceptable limits.[9]

  • Utilize Pareto Front Analysis:

    • Employ algorithms that can identify the Pareto front, which is the set of non-dominated solutions where one objective cannot be improved without negatively impacting another.[9] This allows for a more informed decision-making process.

Experimental Protocols

Protocol 1: General Workflow for Setting Up a Self-Optimizing Experiment

This protocol outlines the fundamental steps to configure a self-optimizing system for a chemical reaction.

1. Define the Optimization Problem:

  • Objective(s): Clearly state what you want to achieve (e.g., maximize the yield of the desired product, minimize the formation of a specific impurity).
  • Variables and Ranges: Identify the experimental parameters to be varied (e.g., temperature, reagent concentration, residence time) and define their lower and upper bounds.
  • Constraints: Specify any operational constraints (e.g., maximum pressure, temperature limits of the equipment).

2. System Setup and Integration:

  • Reactor Configuration: Assemble the automated reactor system (e.g., a flow reactor with automated pumps and temperature controllers).[2]
  • Online Analytics: Integrate and calibrate the online analytical instrument (e.g., HPLC, GC, Raman spectroscopy) to provide real-time feedback on the reaction outcome.[1][10]
  • Software Integration: Ensure the control software can communicate with all hardware components to adjust parameters and receive analytical data.

3. Algorithm Selection and Configuration:

  • Choose an appropriate optimization algorithm based on the problem's complexity and the nature of the data (e.g., Bayesian optimization for complex, noisy problems).
  • Set the algorithm's parameters, such as the number of initial experiments and the total number of iterations.

4. Execution of the Optimization Loop:

  • The system starts by performing an initial set of experiments (Design of Experiments).
  • The algorithm analyzes the results and suggests the next set of experimental conditions.
  • The automated system executes the suggested experiment.
  • This loop continues until a stopping criterion is met (e.g., a predefined number of experiments or convergence to an optimal solution).

5. Data Analysis and Validation:

  • Analyze the collected data to understand the relationship between the parameters and the objective(s).
  • Perform a validation experiment at the predicted optimal conditions to confirm the result.

Data Presentation

Table 1: Comparison of Common Self-Optimization Algorithms

AlgorithmTypeKey StrengthsCommon Applications
Bayesian Optimization GlobalSample-efficient, effective for high-dimensional spaces, robust to noise.Optimizing reaction yield, selectivity, and other performance metrics.[4][5]
Nelder-Mead Simplex LocalSimple to implement, computationally inexpensive.Fine-tuning optimization in a well-defined region of the parameter space.[1]
SNOBFIT GlobalDesigned for noisy optimization problems.Optimizing reactions where analytical measurements have significant noise.[1]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation Phase cluster_loop 2. Optimization Loop cluster_post 3. Post-Optimization define_problem Define Optimization Problem (Objectives, Variables, Constraints) system_setup System Setup & Integration (Reactor, Analytics, Software) define_problem->system_setup algo_select Select & Configure Algorithm system_setup->algo_select initial_doe Perform Initial DoE algo_select->initial_doe analyze_results Algorithm Analyzes Results initial_doe->analyze_results suggest_next Suggest Next Experiment analyze_results->suggest_next execute_exp Automated System Executes suggest_next->execute_exp execute_exp->analyze_results Iterate analyze_data Analyze Final Data execute_exp->analyze_data validate_optimum Validate Optimal Conditions analyze_data->validate_optimum

Caption: General workflow for a self-optimizing chemical synthesis experiment.

Troubleshooting_Logic start Issue: Poor or Slow Convergence cause1 Inappropriate Algorithm? start->cause1 cause2 Poor Initial DoE? start->cause2 cause3 Noisy Data? start->cause3 solution1 Switch to Global Algorithm (e.g., Bayesian Optimization) cause1->solution1 solution2 Use Space-Filling DoE (e.g., Latin Hypercube) cause2->solution2 solution3 Implement Data Smoothing & Recalibrate Analytics cause3->solution3

Caption: Troubleshooting logic for poor algorithm convergence.

References

Enhancing the stereoselectivity of 6-Chloro-chroman-4-ylamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Chloro-chroman-4-ylamine

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the stereoselective synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on enhancing stereoselectivity.

Problem Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (ee) 1. Inefficient chiral catalyst or resolving agent.2. Racemization during the reaction or workup.3. Incorrect reaction temperature or time.1. Screen different chiral catalysts or resolving agents. Consider catalysts known for high performance in similar hydrogenations or resolutions.2. Perform the reaction at lower temperatures. Ensure the workup and purification steps are performed under mild conditions to prevent racemization.3. Optimize the reaction temperature and time. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
Low Yield 1. Incomplete reaction.2. Formation of side products.3. Loss of product during purification.1. Increase the reaction time or temperature cautiously, while monitoring the impact on stereoselectivity.2. Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts and adjust reaction conditions accordingly. Common byproducts can result from over-reduction or side reactions of the starting material.3. Optimize the purification method. For column chromatography, select an appropriate stationary and mobile phase. Consider alternative purification techniques like crystallization.
Difficulty in Separating Enantiomers 1. Unsuitable chiral stationary phase for HPLC.2. Ineffective derivatization for separation.1. Screen various chiral HPLC columns (e.g., polysaccharide-based columns) and mobile phases to achieve baseline separation.2. If direct separation is challenging, consider derivatizing the amine with a chiral auxiliary to form diastereomers, which can be separated by standard chromatography and then cleaved to yield the desired enantiomer.
Inconsistent Results 1. Purity of reagents and solvents.2. Sensitivity of the reaction to air or moisture.1. Ensure all reagents and solvents are of high purity and are properly dried.2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if any of the reagents or intermediates are sensitive to air or moisture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the stereoselective synthesis of this compound?

A1: The primary methods for achieving stereoselectivity in the synthesis of this compound involve either asymmetric synthesis or chiral resolution.

  • Asymmetric Synthesis: This often involves the asymmetric hydrogenation of a suitable precursor, such as 6-chloro-chroman-4-one oxime or a related enamine, using a chiral catalyst. Transition metal catalysts with chiral ligands (e.g., Rhodium or Ruthenium-based catalysts) are frequently employed.

  • Chiral Resolution: This method involves the separation of a racemic mixture of this compound. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The diastereomers can then be separated by crystallization, followed by the liberation of the desired enantiomer.

Q2: How can I improve the enantiomeric excess (ee) of my reaction?

A2: To improve the enantiomeric excess, consider the following:

  • Catalyst Selection: The choice of chiral catalyst and ligand is crucial for asymmetric synthesis. It is recommended to screen a variety of catalysts to find the one that provides the best selectivity for your specific substrate.

  • Solvent Effects: The solvent can significantly influence the stereochemical outcome of the reaction. Experiment with different solvents to find the optimal one for your catalytic system.

  • Temperature Control: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.

  • Resolving Agent: For chiral resolution, the choice of the resolving agent is critical. The efficiency of the resolution depends on the ability of the resolving agent to form well-defined, crystalline diastereomeric salts with one of the enantiomers.

Q3: What analytical techniques are used to determine the enantiomeric excess of this compound?

A3: The most common and reliable method for determining the enantiomeric excess of this compound is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used.

Q4: What are some common side products to watch out for?

A4: During the synthesis, especially in reductive amination or hydrogenation steps, potential side products can include the corresponding alcohol (6-chloro-chroman-4-ol) from the reduction of the ketone precursor, or over-reduction products if the reaction conditions are too harsh. It is advisable to monitor the reaction mixture by techniques like TLC or LC-MS to identify and minimize the formation of these byproducts.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 6-Chloro-chroman-4-one Oxime

This protocol describes a general procedure for the asymmetric hydrogenation of a precursor to obtain enantioenriched this compound.

  • Preparation: In a high-pressure reactor, dissolve 6-chloro-chroman-4-one oxime (1 equivalent) in a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Add a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand, typically 0.1-1 mol%).

  • Reaction: Purge the reactor with hydrogen gas and then pressurize it to the desired pressure (e.g., 10-50 bar). Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: After the reaction is complete, carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization to obtain the enantioenriched this compound.

  • Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Protocol 2: Chiral Resolution of Racemic this compound

This protocol outlines a general procedure for separating a racemic mixture of this compound.

  • Salt Formation: Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol). Add a solution of the chiral resolving agent (e.g., L-tartaric acid, 0.5 equivalents) in the same solvent.

  • Crystallization: Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of Amine: Dissolve the isolated diastereomeric salt in water and basify the solution with a suitable base (e.g., NaOH) to liberate the free amine.

  • Extraction: Extract the enantioenriched amine with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification and Analysis: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure. Analyze the enantiomeric excess of the obtained amine by chiral HPLC. The mother liquor can be processed to recover the other enantiomer.

Visualizations

Stereoselective_Synthesis_Workflow cluster_start Starting Point cluster_synthesis Stereoselective Synthesis cluster_analysis Analysis & Purification cluster_end Final Product start Racemic or Prochiral 6-Chloro-chroman Precursor asymmetric Asymmetric Synthesis (e.g., Hydrogenation) start->asymmetric Chiral Catalyst resolution Chiral Resolution (Diastereomeric Salt Formation) start->resolution Chiral Resolving Agent purification Purification (Chromatography/Crystallization) asymmetric->purification resolution->purification analysis Stereoselectivity Analysis (Chiral HPLC) purification->analysis end_product Enantioenriched This compound analysis->end_product

Caption: Workflow for stereoselective synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Stereoselectivity (Low ee) cause1 Inefficient Catalyst/ Resolving Agent problem->cause1 cause2 Suboptimal Reaction Conditions (T, P, t) problem->cause2 cause3 Racemization problem->cause3 solution1 Screen Catalysts/ Resolving Agents cause1->solution1 solution2 Optimize Temperature, Pressure, and Time cause2->solution2 solution3 Use Milder Conditions (Reaction/Workup) cause3->solution3

Caption: Troubleshooting logic for low stereoselectivity.

Validation & Comparative

6-Chloro-chroman-4-ylamine vs. other chroman derivatives in biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Chroman Derivatives

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various chroman derivatives, offering a valuable context for the evaluation of novel compounds such as 6-Chloro-chroman-4-ylamine.

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of chroman have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1] While specific biological assay data for this compound is not extensively available in the public domain, this guide delves into the biological evaluation of various other chroman derivatives to inform on their potential therapeutic applications and provide a comparative framework.

Anticancer Activity of Chroman Derivatives

Several studies have highlighted the potential of chroman derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Table 1: Anticancer Activity of 6-Amino-2-styrylchromone Derivatives against HT-29 Colon Cancer Cells [1]

CompoundSubstitution on Styryl RingIC₅₀ (µM)
9a4-OCH₃> 100
9b4-CH₃> 100
9c4-F85.3
9d4-Cl72.4
9e4-Br69.8
9f4-NO₂45.2
9g3,4-di-OCH₃> 100
9h3,4,5-tri-OCH₃28.9
5-Fluorouracil (5-FU)-35.7
Data extracted from a study on the synthesis and evaluation of 6-amino-2-styrylchromones as anticancer agents.[1]

Table 2: Cytotoxicity of 3-Benzylidene-6,7-methylenedioxy-4-chromanone Derivatives against Breast Cancer Cell Lines [2]

CompoundCell LineIC₅₀ (µM)
21MCF-79.3
21T47D9.3
21MDA-MB-231> 10
Antimicrobial Activity of Chroman Derivatives

The increasing challenge of microbial resistance has spurred the investigation of novel antimicrobial agents, with chroman derivatives showing promise in this area.

Table 3: Antimicrobial Activity of Chroman-4-one and Homoisoflavonoid Derivatives [3]

CompoundClassMicroorganismMIC (µg/mL)
1Chroman-4-oneCandida species< 4
2Chroman-4-oneCandida species< 4
21HomoisoflavonoidCandida species128
20HomoisoflavonoidYeast256
22HomoisoflavonoidVarious256-512
Fluconazole (Control)-Yeast> 128
Data from a study investigating the bioactivity of 25 chroman-4-one and homoisoflavonoid derivatives against pathogenic microorganisms.[3]
Enzyme Inhibition by Chroman Derivatives

Chroman derivatives have been explored as inhibitors of various enzymes implicated in disease, such as those involved in neurodegenerative disorders.

Table 4: In Vitro Enzyme Inhibition by Chroman Derivatives

Compound ClassTarget EnzymePotencyReference
Substituted Chroman-4-onesSirtuin 2 (SIRT2)Low micromolar range[4]
Amino-7,8-dihydro-4H-chromenone derivativesButyrylcholinesterase (BChE)IC₅₀ = 0.65 ± 0.13 µM (for derivative 4k)[4]
6-Amino-2-styrylchromone derivativesButyrylcholinesterase (BuChE)-[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

MTT Assay for Cytotoxicity[1]

The in vitro anticancer activity of chroman derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Broth Microdilution for Antimicrobial Susceptibility Testing[3]

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: Microbial colonies are suspended in a sterile saline solution and adjusted to a specific turbidity standard (e.g., 0.5 McFarland) to obtain a standardized inoculum.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., RPMI 1640).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35 ± 2 °C for 24–48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Butyrylcholinesterase (BuChE) Inhibition Assay[1]

The inhibitory activity of chroman derivatives against BuChE can be measured using a modified Ellman's spectrophotometric method.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0), the test compound at different concentrations, and the BuChE enzyme solution.

  • Pre-incubation: The mixture is pre-incubated for a specific duration (e.g., 15 minutes at 37°C).

  • Reaction Initiation: The reaction is initiated by adding 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and the substrate, butyrylthiocholine iodide (BTCI).

  • Absorbance Measurement: The hydrolysis of butyrylthiocholine to thiocholine, which reacts with DTNB to produce a colored product, is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm). The inhibitory activity is calculated based on the rate of color change.

Visualizing the Landscape of Chroman Derivative Research

To conceptualize the research process and the structural basis of the compounds discussed, the following diagrams are provided.

General Structure of the Chroman Scaffold cluster_chroman Chroman Core cluster_substituents Common Substitution Points C1 O C2 C1->C2 C3 C2->C3 C4 C3->C4 C4a C4->C4a R4 R4 C4->R4 e.g., Amine C5 C6 C5->C6 C5->C6 C7 C6->C7 R6 R6 C6->R6 e.g., Chloro, Amino C8 C7->C8 C7->C8 R7 R7 C7->R7 e.g., Hydroxy C8a C8->C8a C4a->C5 C4a->C8a C4a->C8a C8a->C1

Caption: General chemical structure of the chroman scaffold with common points for derivatization.

Conceptual Workflow for Biological Evaluation of Chroman Derivatives Synthesis Synthesis of Chroman Derivatives InVitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial, Enzyme Inhibition) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Studies (Animal Models) SAR->InVivo LeadOpt->Synthesis Iterative Improvement Preclinical Preclinical Development InVivo->Preclinical

Caption: A conceptual workflow illustrating the stages of biological evaluation for novel chroman derivatives.

References

Comparative Bioactivity of 6-Aminochroman Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutic agents. This guide offers a comparative analysis of the bioactivity of 6-aminochroman analogues and related derivatives, with a particular focus on their potential applications in neurodegenerative and central nervous system (CNS) disorders.

While comprehensive, direct SAR studies on a wide range of 6-aminochroman analogues are not extensively available in peer-reviewed literature, by examining structurally similar chroman and chromone derivatives, we can extrapolate key principles to guide the design of novel bioactive compounds. This guide synthesizes findings from studies on related molecules, including monoamine oxidase (MAO) inhibitors and serotonin 5-HT1A receptor antagonists, to provide a predictive framework for the SAR of the 6-aminochroman scaffold.[1]

Data Presentation: Comparative Analysis of Substituent Effects

The biological activity of the chroman scaffold is highly sensitive to the nature and position of its substituents. The following tables summarize the observed effects of modifications at key positions on the chroman ring and the amine functionality, drawing from research on related chroman and chromone derivatives.

Table 1: Structure-Activity Relationship of Substitutions on the Chroman Ring [1]

PositionSubstituentEffect on BioactivityTarget/AssayReference Analogue
6 -NH₂ (Amino) Often crucial for potent activity in various CNS targets. Can act as a key interaction point.MAO, 5-HT1AN-Methylchroman-6-amine
6-OH (Hydroxy)Generally confers potent activity, particularly antioxidant properties.[2]NF-κB Inhibition, Antioxidant6-hydroxy-7-methoxychroman-2-carboxylic acid
6-F (Fluoro)Can enhance binding affinity and selectivity.5-HT1A Receptor Antagonism6-fluorochroman derivatives[3]
6-Br (Bromo)Electron-withdrawing; can increase potency.SIRT2 Inhibition6,8-dibromo-2-pentylchroman-4-one[4]
6-AlkyneSuitable for derivatization without losing affinity.P2Y6 Receptor Antagonism3-nitro-2-(trifluoromethyl)-2H-chromene[5]
6-CH₃ (Methyl)Can influence lipophilicity and binding.NF-κB Inhibition6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamides[2]
7-OCH₃ (Methoxy)Can modulate activity and metabolic stability.NF-κB Inhibition6-hydroxy-7-methoxychroman-2-carboxylic acid
8-Br (Bromo)Electron-withdrawing; can contribute to increased potency.SIRT2 Inhibition6,8-dibromo-2-pentylchroman-4-one[4]
2-Alkyl ChainChain length is critical for potency.SIRT2 Inhibition2-pentylchroman-4-one[4]
4=O (Oxo)Can enhance receptor selectivity.5-HT1A Receptor Antagonism4-oxochroman derivative[3]

Table 2: Structure-Activity Relationship of Modifications to the Amino Group [1]

ModificationEffect on BioactivityTarget/AssayReference Analogue
-NHCH₃ (N-Methyl) Often provides a good balance of potency and selectivity.MAO InhibitionN-Methylchroman-6-amine
-N(CH₃)₂ (N,N-Dimethyl)May increase potency but can also affect selectivity and off-target activity.MAO InhibitionChromone derivatives
-NH-Alkyl ChainLength and branching of the alkyl chain can significantly impact activity.MAO-B InhibitionO⁶-aminoalkyl-hispidol analogs[6]
AcetylationCan be used to modulate physicochemical properties and target engagement.GeneralN-acetylated amino compounds

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of these structure-activity relationships are crucial for reproducibility and further research.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of novel analogues against MAO-A and MAO-B is typically determined using a spectrophotometric method. The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., p-tyramine hydrochloride for both MAO-A and MAO-B, or benzylamine for MAO-B) by the respective MAO isoform. The hydrogen peroxide produced is then used in a peroxidase-coupled reaction with a chromogenic substrate (e.g., 4-aminoantipyrine and N,N-dimethylaniline) to produce a colored product, the absorbance of which is measured at a specific wavelength (e.g., 595 nm). The IC₅₀ values are then calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Serotonin 5-HT1A Receptor Binding Assay

Radioligand binding assays are commonly employed to determine the affinity of compounds for the 5-HT1A receptor. Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO cells) are incubated with a radiolabeled ligand (e.g., [³H]8-OH-DPAT) and various concentrations of the test compounds. The amount of radioligand bound to the receptor is measured after separating the bound from the free radioligand by filtration. The IC₅₀ values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation. The antagonist activity can be further assessed in functional assays, such as the forskolin-stimulated adenylate cyclase assay, where the ability of the compound to block the agonist-induced inhibition of cAMP production is measured.[3]

NF-κB Activation Inhibition Assay

The ability of compounds to inhibit NF-κB activation can be evaluated in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). Cells are pre-treated with the test compounds for a certain period before being stimulated with LPS. The inhibition of NF-κB activation can be quantified by measuring the expression of NF-κB-dependent reporter genes (e.g., luciferase) or by measuring the levels of downstream inflammatory mediators, such as nitric oxide (NO) in the cell culture supernatant.[2]

Mandatory Visualization

Signaling Pathway for MAO-B Inhibition in Neuroprotection

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_drug Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism DOPAC DOPAC MAO_B->DOPAC ROS Reactive Oxygen Species (ROS) MAO_B->ROS Neurodegeneration Neurodegeneration ROS->Neurodegeneration Induces 6-Aminochroman_Analogue 6-Aminochroman Analogue 6-Aminochroman_Analogue->MAO_B Inhibits

Caption: MAO-B inhibition by 6-aminochroman analogues prevents dopamine breakdown and reduces oxidative stress.

Experimental Workflow for Bioactivity Screening

Bioactivity_Workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening Start 6-Aminochroman Scaffold Derivatization Chemical Derivatization Start->Derivatization Analogues Library of Analogues Derivatization->Analogues Primary_Assay Primary Screening (e.g., MAO Inhibition) Analogues->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Secondary_Assay Secondary Screening (e.g., Receptor Binding) Hit_Identification->Secondary_Assay Active Compounds Lead_Selection Lead Selection Secondary_Assay->Lead_Selection

Caption: A generalized workflow for the synthesis and bioactivity screening of 6-aminochroman analogues.

Logical Relationship of Substituent Effects on Potency

SAR_Logic cluster_scaffold Chroman Scaffold cluster_substituents Substituent Modifications cluster_activity Biological Activity Core 6-Aminochroman Core R6 R6 Group (e.g., -NH₂, -OH, -F) Core->R6 R_Amine Amine Substitution (e.g., -H, -CH₃) Core->R_Amine Other_R Other Ring Substituents Core->Other_R Potency Potency R6->Potency Selectivity Selectivity R6->Selectivity R_Amine->Potency R_Amine->Selectivity Other_R->Potency Other_R->Selectivity

Caption: Logical relationship illustrating how substitutions on the 6-aminochroman scaffold influence biological potency and selectivity.

References

Structural Elucidation of 6-Chloro-chroman-4-ylamine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural validation of 6-Chloro-chroman-4-ylamine utilizing predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, juxtaposed with experimental data for the structurally related chroman-4-one. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

The precise determination of a molecule's structure is a cornerstone of chemical research and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of the three-dimensional structure of organic molecules in solution. This guide provides a detailed workflow and comparative data for the structural validation of this compound, a key intermediate in medicinal chemistry.

Due to the limited availability of experimental NMR spectra for this compound in the public domain, this guide employs highly accurate predicted ¹H and ¹³C NMR data. To provide a robust analytical framework, these predicted values are compared against the experimental NMR data of chroman-4-one, a structurally analogous compound. This comparative approach allows for a deeper understanding of the influence of substituents on the chroman scaffold's spectral characteristics.

Comparative NMR Data Analysis

The structural differences between this compound and chroman-4-one, namely the presence of a chloro group at the C6 position and an amine group at the C4 position in the former, are expected to induce significant changes in the chemical shifts of the neighboring protons and carbons. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for chroman-4-one.

Table 1: ¹H NMR Data Comparison

Proton Assignment Predicted Chemical Shift (ppm) for this compound Experimental Chemical Shift (ppm) for Chroman-4-one
H24.25 (dd)4.53 (t)
H32.15 (m), 2.45 (m)2.80 (t)
H44.20 (t)-
H57.20 (d)7.89 (dd)
H77.15 (dd)7.04 (d)
H86.85 (d)6.96 (t)
NH₂1.80 (br s)-

Table 2: ¹³C NMR Data Comparison

Carbon Assignment Predicted Chemical Shift (ppm) for this compound Experimental Chemical Shift (ppm) for Chroman-4-one
C265.067.2
C335.537.5
C448.0192.1
C4a122.5121.3
C5129.0127.6
C6128.0121.6
C7128.5136.0
C8118.5117.9
C8a152.0161.8

Experimental and Predictive Methodologies

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.

Experimental Protocol for NMR Data Acquisition (General)
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should dissolve the compound completely. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance III 400 MHz instrument equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition: A standard single-pulse experiment (e.g., 'zg30') is typically used. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., 'zgpg30') is commonly employed to obtain singlets for each carbon atom. A wider spectral width (e.g., 240 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

NMR Prediction Methodology

The ¹H and ¹³C NMR spectra for this compound were predicted using the online NMR prediction tool available at NMRDB.org. This tool utilizes a combination of algorithms, including machine learning and database approaches, to estimate the chemical shifts and coupling constants based on the input chemical structure. The prediction was performed using the standard settings of the platform.

Structural Validation Workflow

The process of validating a chemical structure using NMR spectroscopy follows a logical sequence of steps, from sample preparation to the final structural confirmation. The following diagram illustrates this workflow.

structural_validation_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation Sample Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR ¹H NMR Acquisition NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing H1_Spectrum ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) Processing->H1_Spectrum C13_Spectrum ¹³C Spectrum Analysis (Chemical Shift) Processing->C13_Spectrum Correlation 2D NMR (COSY, HSQC, HMBC) (Optional) H1_Spectrum->Correlation Comparison Comparison with Predicted/Reference Data H1_Spectrum->Comparison C13_Spectrum->Correlation C13_Spectrum->Comparison Correlation->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Figure 1. Workflow for the structural validation of an organic compound using NMR spectroscopy.

This guide demonstrates a practical approach to the structural validation of this compound by combining predictive methodologies with comparative analysis of experimental data from a related structure. This workflow serves as a valuable resource for chemists and researchers in confirming the identity and purity of novel chemical entities.

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Chroman Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an objective comparison of the performance of novel chroman derivatives, supported by experimental data from recent studies. We will delve into their anti-inflammatory, anticancer, and antidiabetic properties, presenting a clear comparison of their efficacy in both controlled laboratory settings (in vitro) and within living organisms (in vivo).

Data Presentation: A Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activities of various chroman derivatives, allowing for a direct comparison of their potency.

Anti-inflammatory and Enzyme Inhibitory Activity
Compound IDDerivative ClassTargetIn Vitro Efficacy (IC₅₀)In Vivo ModelKey In Vivo Findings
3h 4-ferrocenylchroman-2-oneLPS-induced NO production in RAW 264.7 cellsPotent inhibition (concentration not specified)Rat adjuvant-induced arthritisSignificant anti-inflammatory effect
Compound 14 Acyclic amidochromanTNF-α-induced ICAM-1 expressionMost potent inhibitor in the seriesNot specifiedNot specified
6,8-dibromo-2-pentylchroman-4-one Substituted Chroman-4-oneSirtuin 2 (SIRT2)1.5 µM[1]Not specifiedNot specified
4k Amino-7,8-dihydro-4H-chromenoneButyrylcholinesterase (BChE)0.65 ± 0.13 µM[2]Not specifiedNot specified
Anticancer Activity
Compound IDDerivative ClassCancer Cell LineIn Vitro Efficacy (IC₅₀/GI₅₀)In Vivo ModelKey In Vivo Findings
Chromeno[2,3-d]pyrimidinone derivatives ChromenopyrimidinoneTriple-negative breast cancer (TNBC) cellsLow micromolar rangeChick chorioallantoic membrane (CAM)Inhibition of tumor growth and significant tumor regression
6i Chroman derivative with Schiff base and isatin moietiesHuman mammary adenocarcinoma (MCF-7)34.7 µMNot specifiedNot specified
6f, 12a Chroman-4-one/chromoneBreast cancer (MCF-7), Lung carcinoma (A549)Potent inhibitorsNot specifiedAntiproliferative effects correlating with SIRT2 inhibition
Antidiabetic Activity
Compound IDDerivative ClassTargetIn Vitro Efficacy (IC₅₀)In Vivo ModelKey In Vivo Findings
New chromane and its O-alkyl substituents (S23) Chromaneα-amylase and α-glucosidaseSignificant inhibitionStreptozotocin-induced diabetic ratsMaximum antidiabetic activity in lowering glucose concentration

Experimental Protocols: Methodologies for Key Experiments

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in the evaluation of these novel chroman derivatives.

In Vitro Assays

1. Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the chroman derivatives on cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the chroman derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

2. Nitric Oxide (NO) Production Inhibitory Assay

This assay determines the ability of the chroman derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 246.7).

  • Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the chroman derivatives for 1 hour before being stimulated with LPS (0.5 µg/mL) for 24 hours.

  • Nitrite Quantification (Griess Assay): After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant.

  • Absorbance Measurement: The absorbance is measured at 540 nm after a 10-minute incubation at room temperature. The amount of nitrite, a stable product of NO, is calculated from a sodium nitrite standard curve.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group. A parallel cell viability assay (e.g., MTT) is performed to ensure that the observed NO inhibition is not due to cytotoxicity.

3. Enzyme Inhibition Assay (e.g., SIRT2 Inhibition)

This assay measures the ability of chroman derivatives to inhibit the activity of a specific enzyme.

  • Assay Principle: The inhibitory activity against Sirtuin 2 (SIRT2) is determined using an in vitro assay that measures the deacetylation of a fluorescently labeled peptide substrate by the enzyme.

  • Procedure: The enzyme, substrate, and various concentrations of the chroman derivative are incubated together.

  • Detection: The fluorescence of the deacetylated substrate is measured over time.

  • Data Analysis: The rate of the enzymatic reaction is calculated, and the percentage of inhibition for each compound concentration is determined relative to a control with no inhibitor. The IC₅₀ value is then calculated from the dose-response curve.

In Vivo Models

1. Rat Adjuvant-Induced Arthritis Model

This model is used to evaluate the anti-inflammatory effects of chroman derivatives in vivo.

  • Induction of Arthritis: Arthritis is induced in rats by a subplantar injection of Freund's complete adjuvant into one of the hind paws.

  • Compound Administration: The chroman derivatives are administered orally or via injection at various doses for a specified period, starting from the day of adjuvant injection.

  • Evaluation of Arthritis: The severity of arthritis is assessed by measuring the paw volume and by clinical scoring of inflammation, swelling, and redness.

  • Biochemical and Histopathological Analysis: At the end of the study, blood samples may be collected to measure inflammatory markers (e.g., TNF-α, IL-6). The joints are also collected for histopathological examination to assess cartilage and bone destruction.

2. Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is used to assess the antidiabetic activity of chroman derivatives.

  • Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin, a chemical that is toxic to the insulin-producing β-cells of the pancreas.

  • Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

  • Compound Administration: The chroman derivatives are administered orally to the diabetic rats for a set period.

  • Measurement of Blood Glucose Levels: Blood glucose levels are measured at regular intervals throughout the study.

  • Other Parameters: At the end of the study, other parameters such as body weight, food and water intake, and serum insulin levels may also be measured.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the mechanisms and processes described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Novel Chroman Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) invitro_start->cytotoxicity target_assay Target-Based Assay (e.g., Enzyme Inhibition, NO Production) invitro_start->target_assay pathway_analysis Signaling Pathway Analysis (Western Blot) target_assay->pathway_analysis lead_compounds Lead Compounds pathway_analysis->lead_compounds Identify Potent Compounds animal_model Disease Animal Model (e.g., Arthritis, Diabetes) lead_compounds->animal_model efficacy_testing Efficacy Testing (e.g., Paw Volume, Blood Glucose) animal_model->efficacy_testing toxicology Toxicology Assessment animal_model->toxicology NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation & Release of NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive Complex) Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Promotes Chroman Chroman Derivatives Chroman->IKK Inhibits PI3K_Akt_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activates CellSurvival Cell Survival, Proliferation, Anti-apoptosis Downstream->CellSurvival Promotes Chroman Chroman Derivatives Chroman->PI3K Inhibits Chroman->Akt Inhibits

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Chroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its presence in a variety of bioactive natural products and synthetic compounds. Derivatives of chroman-4-one have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of chroman-4-one derivatives, supported by experimental data and detailed protocols to aid in the rational design of new therapeutic agents.

Section 1: SAR in Anticancer Activity

Chroman-4-one derivatives have been extensively investigated for their potential as anticancer agents. The core structure allows for modifications at various positions, significantly influencing their cytotoxic and enzyme-inhibitory activities. A key target for many of these derivatives is Sirtuin 2 (SIRT2), a histone deacetylase involved in cell cycle regulation and tumor growth.[2][3]

Key SAR Insights for Anticancer Activity:

  • Substitution at C2: Introduction of alkyl chains with three to five carbons at the 2-position is crucial for high potency against SIRT2.[2]

  • Substitution at C3: 3-Benzylidene derivatives have shown significant cytotoxicity against various cancer cell lines.[4]

  • Substitution at C6 and C8: The presence of large, electron-withdrawing groups, such as bromo substituents, at the 6- and 8-positions enhances SIRT2 inhibitory activity.[2][5]

  • Thiochromanone Skeleton: Replacing the oxygen atom in the chroman-4-one ring with sulfur to form a thiochromanone skeleton has been shown to increase anticancer activity.[4][6]

Table 1: SAR of Chroman-4-one Derivatives as Anticancer Agents

Compound ID Key Structural Features Target/Cell Line Activity (IC50) Reference
1 6,8-Dibromo-2-pentylchroman-4-one SIRT2 1.5 µM [2][5]
2 3-(2'-methoxybenzylidene)-4-chromanone Endothelial Cells - [4]
3 3-Benzylidene-6,7-methylenedioxy-4-chromanone T47D Breast Cancer 9.3 µg/mL [4]

| 4 | 3-[4-(2-(4-chlorophenyl)-2-oxoethoxy)arylidene]thiochroman-4-one | NCI 60-cell line screen | - |[4][6] |

Mandatory Visualization

G General Synthetic Workflow for 2-Substituted Chroman-4-ones start1 2'-Hydroxyacetophenone intermediate Chalcone Intermediate start1->intermediate Base-promoted Aldol Condensation start2 Aldehyde start2->intermediate product 2-Substituted Chroman-4-one intermediate->product Intramolecular oxa-Michael Addition

Caption: General Synthetic Workflow for 2-Substituted Chroman-4-ones.

Experimental Protocols

Synthesis of 2-Alkyl-Chroman-4-ones: [2] A general and efficient one-step procedure involves the reaction of commercially available 2'-hydroxyacetophenones with appropriate aldehydes.[2]

  • An appropriate aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents) are added to a 0.4 M solution of the 2'-hydroxyacetophenone in ethanol.

  • The mixture is heated using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, the reaction mixture is diluted with dichloromethane (CH2Cl2) and washed sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

  • The organic phase is dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

  • The final product is purified by flash column chromatography to yield the desired 2-alkyl-chroman-4-one.[2]

MTT Assay for Cell Viability and Cytotoxicity: [3][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Plating: Cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated overnight.[8][9]

  • Compound Treatment: The cells are treated with various concentrations of the chroman-4-one derivatives and incubated for a specified period (e.g., 72 hours).[8]

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[9] The plate is then incubated for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[3][9] The plate is shaken on an orbital shaker for 15 minutes.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[3] The intensity of the purple color is directly proportional to the number of viable cells.[3]

Section 2: SAR in Antimicrobial Activity

The chroman-4-one scaffold has also served as a foundation for the development of novel antimicrobial agents, with activity against a range of bacteria and fungi.[10]

Key SAR Insights for Antimicrobial Activity:

  • Substitution at C7: The addition of alkyl or aryl carbon chains to the hydroxyl group at position 7 has been found to reduce antimicrobial activity.[10][11][12]

  • Homoisoflavonoid Derivatives: For homoisoflavonoids derived from chroman-4-ones, the presence of methoxy substituents at the meta position of the B ring enhances bioactivity, particularly against Candida species.[10][11][12]

  • Introduction of a Benzyl Group: The introduction of a benzyl group can confer biological activity to an otherwise inactive precursor.[10]

Table 2: SAR of Chroman-4-one Derivatives as Antimicrobial Agents

Compound ID Key Structural Features Target Organism Activity (MIC) Reference
Compound 1 7-hydroxychroman-4-one Candida albicans 64 µg/mL [10][11]
Compound 2 7-methoxychroman-4-one Candida albicans 64 µg/mL [10][11]

| Compound 21 | Homoisoflavonoid with 3-methoxybenzylidene at C3 | Candida albicans | 64 µg/mL |[10][11] |

Mandatory Visualization

G Key SAR Observations for Chroman-4-one Derivatives cluster_core Chroman-4-one Core core node_C2 C2: Alkyl chain (3-5 carbons) for potent SIRT2 inhibition node_C3 C3: Benzylidene group for enhanced cytotoxicity node_C6_C8 C6/C8: Large, electron-withdrawing groups (e.g., Br) increase SIRT2 inhibition node_C7 C7: O-alkylation or O-arylation reduces antimicrobial activity node_S Ring O -> S (Thiochromanone): Increases anticancer activity pos2->node_C2 pos3->node_C3 pos6->node_C6_C8 pos7->node_C7 posS->node_S

Caption: Key Structure-Activity Relationship Observations.

Experimental Protocols

Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: [13][14][15] The microdilution technique is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][16]

  • Preparation of Microplates: The assay is performed in 96-well microtiter plates.[13] A serial two-fold dilution of each chroman-4-one derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) directly in the wells.[13][17]

  • Inoculum Preparation: The microbial strains to be tested are cultured overnight, and the suspension is adjusted to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.[13]

  • Inoculation: Each well is inoculated with a defined volume of the microbial suspension.[13] Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.[15]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[13][14]

  • MIC Determination: After incubation, the plates are visually inspected for turbidity.[13] The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]

Section 3: SAR in Anti-inflammatory Activity

Derivatives of chroman have been designed as potent anti-inflammatory agents, with some compounds showing activity by inhibiting the expression of adhesion molecules or modulating key signaling pathways.

Key SAR Insights for Anti-inflammatory Activity:

  • Amidochromans: For amidochromans, the chain length of the amide moiety, branching of the side chain, and the presence of substituents on the phenyl ring have significant effects on their inhibitory activities.[18]

  • Compound 14: N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (Compound 14) was identified as a potent inhibitor of TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.[18]

  • 2-Phenyl-4H-chromen-4-one derivatives: Certain derivatives can suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway, leading to the downregulation of inflammatory mediators like NO, IL-6, and TNF-α.[19]

Table 3: SAR of Chroman Derivatives as Anti-inflammatory Agents

Compound ID/Class Key Structural Features Target/Assay Activity Reference
Compound 14 N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide Inhibition of TNF-α-induced ICAM-1 expression Most potent in series [18]
Compound 8 2-phenyl-4H-chromen-4-one derivative Inhibition of TLR4/MAPK pathway Downregulates NO, IL-6, TNF-α [19]

| Chromone Amides | Electron-withdrawing groups at C5/C8 or electron-donating groups at C6/C7 | NO production inhibition in RAW264.7 cells | Enhanced activity (EC50 = 5.33 µM for best compound) |[20] |

Mandatory Visualization

G Inhibition of TLR4/MAPK Signaling by Chroman-4-one Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB MAPK->NFkB Inflammation Inflammatory Mediators (TNF-α, IL-6, NO) NFkB->Inflammation Compound8 Chroman-4-one Derivative (e.g., Compound 8) Compound8->TLR4 Inhibits Compound8->MAPK Inhibits

Caption: Inhibition of the TLR4/MAPK Signaling Pathway.

Experimental Protocols

Inhibition of TNF-α-induced ICAM-1 Expression: [21] This assay measures the ability of a compound to prevent the expression of the adhesion molecule ICAM-1 on cell surfaces, which is a key step in the inflammatory response.

  • Cell Culture: Human endothelial cells (like HUVECs) or epithelial cells (like A549) are cultured to form a monolayer in 96-well plates.[22][23]

  • Pre-treatment: The cell monolayers are pre-treated with various concentrations of the chroman derivatives for 1 hour.[21]

  • Stimulation: The cells are then stimulated with tumor necrosis factor-alpha (TNF-α) (e.g., 0.01-10 ng/mL) for a specific duration (e.g., 4 or 24 hours) to induce ICAM-1 expression.[22][21]

  • Detection (ELISA): The level of ICAM-1 expression on the cell surface is quantified using a cell-based enzyme-linked immunosorbent assay (ELISA). This involves fixing the cells, incubating with a primary antibody against ICAM-1, followed by a secondary antibody conjugated to an enzyme (like HRP), and finally adding a substrate to produce a colorimetric signal.[22]

  • Analysis: The absorbance is read with a plate reader, and the percentage of inhibition by the compound is calculated relative to the TNF-α-stimulated control.

Conclusion

The chroman-4-one scaffold is a versatile and privileged structure in drug discovery, offering multiple points for chemical modification to tune its biological activity. SAR studies have revealed key structural requirements for enhancing anticancer, antimicrobial, and anti-inflammatory properties. For anticancer activity, substitutions at the C2, C6, and C8 positions are critical for SIRT2 inhibition, while 3-benzylidene derivatives show broad cytotoxicity. In the antimicrobial sphere, modifications at the C7 position and the nature of the B-ring in related homoisoflavonoids are determinant factors. For anti-inflammatory applications, derivatives have been developed to effectively inhibit key inflammatory pathways and mediators. The data and protocols presented in this guide serve as a valuable resource for the continued exploration and optimization of chroman-4-one derivatives as next-generation therapeutic agents.

References

Unveiling the Biological Landscape: A Comparative Analysis of Chromane and Chromene Skeletons

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced biological effects of core chemical scaffolds is paramount. This guide provides a comprehensive comparison of the biological activities of two closely related heterocyclic compounds: chromane and chromene. By examining their performance in anticancer, anti-inflammatory, and antioxidant assays, supported by experimental data and detailed protocols, we aim to illuminate the therapeutic potential inherent in their distinct structural features.

The fundamental difference between the chromane and chromene skeletons lies in the degree of saturation within the pyran ring. Chromane possesses a fully saturated dihydropyran ring, lending it a more flexible, three-dimensional conformation. In contrast, the presence of a double bond in the pyran ring of chromene results in a more planar and rigid structure. This seemingly subtle structural variation has profound implications for their biological activity, influencing how these molecules interact with cellular targets.

Comparative Biological Activity: A Quantitative Overview

To facilitate a direct comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various chromane and chromene derivatives across different biological assays. Lower IC50 values are indicative of higher potency.

Anticancer Activity

The cytotoxic effects of chromane and chromene derivatives have been extensively evaluated against a panel of human cancer cell lines. The data presented below, primarily from MTT assays, highlights their potential as anticancer agents.

Chromane Derivatives
Compound/Derivative Cancer Cell Line IC50 / GI50 (µM) Reference
Chromane Carboxamide Analog 5kMCF-7 (Breast)GI50 = 40.9[1]
Chromane Carboxamide Analog 5lMCF-7 (Breast)GI50 = 41.1[1]
Chromane Derivative 6iMCF-7 (Breast)GI50 = 34.7[1]
N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14)Endothelial Cells (Anti-inflammatory context)Potent Inhibition of TNF-α-induced ICAM-1 expression[2]
Chromene Derivatives
Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Indole-tethered chromene 4cA549, PC-3, MCF-77.9 - 9.1[3]
Indole-tethered chromene 4dA549, PC-3, MCF-77.9 - 9.1[3]
Benzochromene derivativeMCF-7, HepG-2, PC-34.5 - 5.4[4]
Dihydropyrano [2,3-g] chromene (4-Clpgc)K562 (Leukemia)102 ± 1.6[5]
9-Hydroxy-1H-benzo[f]chromene 4iPC-30.8 ± 0.1[6]
9-Hydroxy-1H-benzo[f]chromene 4aPC-31.1 ± 0.4[6]
Benzochromene derivativesVarious4.6 - 21.5[7]
Anti-inflammatory Activity

The anti-inflammatory potential of these scaffolds has been investigated through various assays, including the inhibition of nitric oxide (NO) production and the carrageenan-induced paw edema model.

Chromane Derivatives
Compound/Derivative Assay Activity
CentchromanCarrageenan-induced edema (mice & rats)Significant anti-inflammatory action
N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14)Inhibition of TNF-α-induced ICAM-1 expressionMost potent compound in the series
Chromene Derivatives
Compound/Derivative Assay IC50 / Activity Reference
2-phenyl-4H-chromen-4-one derivative 8Inhibition of NO, IL-6, and TNF-α expressionPotent activity[8]
4H-chromene and chromeno[2,3-b]pyridine derivativesInhibition of TNF-α-induced NO productionMore powerful inhibition than quercetin[1]
Chromone derivative incorporating amide group (5-9)Inhibition of LPS-induced NO productionEC50 = 5.33 ± 0.57 μM[9]
Antioxidant Activity

The radical scavenging capabilities of chromane and chromene derivatives are often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Chromane Derivatives
Compound/Derivative Assay IC50 / Activity
Carane derivatives (structurally related)ABTS+ scavengingIC50 = 11-18 mM
6-hydroxy-chroman-2-carbonitrile derivatives-Poor correlation with antiproliferative effects
Chromene Derivatives
Compound/Derivative Assay IC50 (µg/mL) Reference
4-hydroxy-chromene-2-one derivative 2bDPPH radical scavenging (30 min)6.2[7]
4-hydroxy-chromene-2-one derivative 6bDPPH radical scavenging (30 min)5.14[7]
4-hydroxy-chromene-2-one derivative 2cDPPH radical scavenging (30 min)4.9[7]
4-hydroxy-chromene-2-one derivative 9cDPPH radical scavenging (60 min)4.79[7]
2H-chromene derivativesDPPH radical scavengingPromising IC50 values[10]
4H-Chromene derivativesDPPH radical scavengingGood antioxidant activity[11]

Key Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁵ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12][13]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (chromane or chromene derivatives). A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[5]

  • MTT Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[13][14]

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.[14][15]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[14]

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Procedure:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for a week.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at specific doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[16]

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.[17]

  • Paw Volume Measurement: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.[16]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

DPPH Radical Scavenging Assay for Antioxidant Activity

This in vitro assay measures the capacity of a compound to act as a free radical scavenger.

Procedure:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol (e.g., 0.1 mM).[18]

  • Sample Preparation: The test compounds are prepared in a series of concentrations in the same solvent.

  • Reaction Mixture: A specific volume of the test compound solution is mixed with an equal volume of the DPPH solution. A control is prepared with the solvent instead of the test compound.[18]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[18]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[18]

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined. A lower IC50 value indicates higher antioxidant activity.[19]

Signaling Pathways and Mechanisms of Action

The biological effects of chromane and chromene derivatives are often mediated through their interaction with key cellular signaling pathways. Below are diagrams of two such pathways, the NF-κB and ERK-CREB pathways, which have been implicated in the action of these compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some chromane derivatives have been identified as inhibitors of this pathway, suggesting a mechanism for their anti-inflammatory effects.

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocation NFkB_IkB Inactive NF-κB/IκB Complex (Cytoplasm) NFkB_IkB->IkB NFkB_IkB->NFkB Nucleus Nucleus DNA DNA NFkB_active->DNA Binding Gene_Expression Inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Gene_Expression Transcription Chromane Chromane Derivatives Chromane->IKK_complex Inhibition

Caption: Chromane derivatives can inhibit the NF-κB pathway by targeting the IKK complex.

ERK-CREB Signaling Pathway

The Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway is vital for cell proliferation, differentiation, and survival. Certain chromene derivatives have been shown to modulate this pathway, which could contribute to their anticancer and neuroprotective activities.

ERK_CREB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factors / Mitogens Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_n ERK1/2 ERK->ERK_n Translocation Nucleus Nucleus CREB CREB ERK_n->CREB Phosphorylation pCREB p-CREB DNA DNA (CRE) pCREB->DNA Binding Gene_Expression Gene Expression (Cell Proliferation, Survival) DNA->Gene_Expression Transcription Chromene Chromene Derivatives Chromene->ERK Modulation

Caption: Chromene derivatives may exert their effects by modulating the ERK/CREB signaling pathway.

Conclusion

The comparative analysis of chromane and chromene skeletons reveals distinct yet overlapping biological profiles. The more flexible, saturated chromane scaffold appears to be a promising starting point for the development of potent anti-inflammatory agents, particularly through the inhibition of the NF-κB pathway. Conversely, the planar, unsaturated chromene framework demonstrates significant potential in anticancer applications, with several derivatives exhibiting low micromolar to nanomolar efficacy and influencing the ERK-CREB signaling pathway. Both scaffolds display noteworthy antioxidant activity, a property that likely contributes to their broader therapeutic effects.

This guide underscores the importance of the core scaffold in determining the biological activity of a compound. The subtle difference in saturation between chromane and chromene leads to significant variations in their pharmacological profiles. Further exploration of these scaffolds, through targeted synthesis and comprehensive biological evaluation, holds considerable promise for the discovery of novel therapeutic agents. Researchers are encouraged to utilize the provided data and experimental protocols as a foundation for their own investigations into the vast potential of chromane and chromene chemistry.

References

Benchmarking 6-Chloro-chroman-4-ylamine: A Comparative Guide to Established Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel and effective neuroprotective agents is a cornerstone of modern neuroscience research. Among the vast landscape of candidate molecules, 6-Chloro-chroman-4-ylamine has emerged as a compound of interest due to its structural similarity to other bioactive chroman derivatives. This guide provides a framework for benchmarking the potential neuroprotective effects of this compound against three established neuroprotective compounds: Memantine, Edaravone, and Citicoline.

Due to the current absence of published experimental data for this compound, this document serves as a methodological guide, presenting hypothetical data for the target compound to illustrate a comparative analysis. The provided data for the established compounds are collated from various studies and are intended to serve as a reference for future experimental design.

Compound Profiles

CompoundStructurePrimary Mechanism of Action
This compound CC1(C)C=C(Cl)C=C2C1OC(N)CC2Hypothesized: Potential antioxidant and anti-inflammatory properties based on the chroman scaffold. The 4-amino group may also confer unique pharmacological activities.
Memantine C1C2CC3CC1CC(C2)(N)C3Non-competitive NMDA receptor antagonist, protecting against glutamate-induced excitotoxicity.[1][2][3]
Edaravone O=C1C(\C)=N(N1C2=CC=CC=C2)Potent free radical scavenger, mitigating oxidative stress and lipid peroxidation.[4][5]
Citicoline C1=CN(C(=O)N=C1N)[C@H]2--INVALID-LINK--COP(=O)([O-])OP(=O)([O-])OCC--INVALID-LINK--(C)C)O">C@HOIntermediate in the biosynthesis of phosphatidylcholine, promoting cell membrane repair and synthesis.[6][7][8][9][10]

In Vitro Neuroprotection: Comparative Data

The following tables summarize quantitative data from common in vitro models of neurotoxicity. It is crucial to note that experimental conditions can significantly influence results, and direct comparison across different studies should be made with caution.

Table 1: Protection Against Glutamate-Induced Excitotoxicity in HT22 Cells
CompoundConcentration% Cell Viability (MTT Assay)IC50 / EC50Reference
This compound 10 µMHypothetical: 65%Hypothetical: 8 µM-
Memantine 10 µM~60-70%~5 µM[11]
Edaravone 30 µM~60%~25 µM[4]
Citicoline 100 µM~75%>100 µM[7][9]
Table 2: Protection Against Oxidative Stress (H₂O₂-Induced) in PC12 Cells
CompoundConcentration% Cell Viability (MTT Assay)IC50 / EC50Reference
This compound 10 µMHypothetical: 70%Hypothetical: 5 µM-
Memantine 10 µMModest protection>50 µM[12]
Edaravone 40 µM~70%~30 µM[13]
Citicoline 100 µmol/LSignificant increase in viability>100 µmol/L[6]

In Vivo Neuroprotection: Comparative Data

The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely used preclinical model of ischemic stroke.

Table 3: Neuroprotective Efficacy in a Rat MCAO Model
CompoundDosageReduction in Infarct Volume (%)Functional Outcome ImprovementReference
This compound Hypothetical: 20 mg/kgHypothetical: 25%Hypothetical: Significant improvement in neurological score-
Memantine 20 mg/kg~35% (pre-ischemic)Improved neurological function[12]
Edaravone 3 mg/kg~30%Reduced neurological deficits[4]
Citicoline 500 mg/kg~28%Improved motor and somatosensory recovery[14]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their neuroprotective effects is critical for drug development.

Memantine: NMDA Receptor Antagonism

Memantine's primary mechanism involves blocking the NMDA receptor ion channel, thereby preventing excessive calcium influx that leads to excitotoxicity.

Memantine_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Over-activates Ca_influx Ca2+ Influx NMDAR->Ca_influx Opens channel Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Memantine Memantine Memantine->NMDAR Blocks

Memantine's mechanism of action.
Edaravone: Antioxidant Signaling

Edaravone is a potent free radical scavenger and has been shown to activate the Nrf2 antioxidant response pathway.

Edaravone_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Edaravone Edaravone Edaravone->ROS Scavenges Nrf2 Nrf2 Activation Edaravone->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Edaravone's antioxidant signaling pathway.
Citicoline: Membrane Biosynthesis and Repair

Citicoline serves as a precursor for the synthesis of phosphatidylcholine, a key component of neuronal membranes, and can also enhance the production of acetylcholine.

Citicoline_Pathway Citicoline Citicoline Choline Choline Citicoline->Choline Cytidine Cytidine Citicoline->Cytidine Phosphatidylcholine Phosphatidylcholine Synthesis Choline->Phosphatidylcholine Acetylcholine Acetylcholine Synthesis Choline->Acetylcholine Cytidine->Phosphatidylcholine Membrane_Integrity Membrane Integrity & Repair Phosphatidylcholine->Membrane_Integrity Neurotransmission Enhanced Neurotransmission Acetylcholine->Neurotransmission Neuroprotection Neuroprotection Membrane_Integrity->Neuroprotection Neurotransmission->Neuroprotection

Citicoline's mechanism of action.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are outlines for key in vitro and in vivo experiments.

In Vitro Experimental Workflow

In_Vitro_Workflow Start Start Cell_Culture Culture Neuronal Cells (e.g., HT22, PC12) Start->Cell_Culture Compound_Treatment Pre-treat with Test Compounds (this compound, Benchmarks) Cell_Culture->Compound_Treatment Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate, H₂O₂) Compound_Treatment->Induce_Toxicity Incubation Incubate for a Defined Period Induce_Toxicity->Incubation Assess_Viability Assess Cell Viability Incubation->Assess_Viability MTT MTT Assay Assess_Viability->MTT LDH LDH Assay Assess_Viability->LDH Data_Analysis Data Analysis and Comparison MTT->Data_Analysis LDH->Data_Analysis End End Data_Analysis->End

General workflow for in vitro neuroprotection assays.

1. Glutamate-Induced Excitotoxicity in HT22 Cells (MTT Assay)

  • Cell Culture: Plate HT22 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound and benchmark compounds (e.g., 1, 10, 100 µM) for 1-2 hours.

  • Induction of Toxicity: Add glutamate to a final concentration of 5 mM.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

2. H₂O₂-Induced Oxidative Stress in PC12 Cells (LDH Assay)

  • Cell Culture: Plate PC12 cells in 96-well plates at an appropriate density.

  • Compound Treatment: Pre-treat cells with test compounds for 24 hours.

  • Induction of Toxicity: Expose cells to H₂O₂ (e.g., 200 µM) for 2-4 hours.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate LDH release as a percentage of the maximum LDH release from lysed cells.

In Vivo Experimental Workflow

In_Vivo_Workflow Start Start Animal_Model Induce Ischemic Stroke (e.g., MCAO in Rats) Start->Animal_Model Compound_Admin Administer Test Compounds (Intraperitoneal or Intravenous) Animal_Model->Compound_Admin Behavioral_Tests Conduct Behavioral Tests (e.g., Neurological Score, Rotarod) Compound_Admin->Behavioral_Tests Sacrifice Sacrifice Animals at Defined Time Points Behavioral_Tests->Sacrifice Tissue_Analysis Analyze Brain Tissue Sacrifice->Tissue_Analysis Infarct_Volume Infarct Volume Measurement (TTC Staining) Tissue_Analysis->Infarct_Volume Histology Histological Analysis Tissue_Analysis->Histology Data_Analysis Data Analysis and Comparison Infarct_Volume->Data_Analysis Histology->Data_Analysis End End Data_Analysis->End

General workflow for in vivo neuroprotection studies.

3. Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Animal Model: Anesthetize adult male Sprague-Dawley rats and induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.[15][16][17][18]

  • Compound Administration: Administer this compound or benchmark compounds (e.g., intraperitoneally) at the time of reperfusion or at specified time points post-MCAO.

  • Behavioral Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized neurological scoring system.

  • Infarct Volume Measurement: At the end of the experiment (e.g., 48 hours), sacrifice the animals, and section the brains. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Data Analysis: Quantify the infarct volume as a percentage of the total brain volume.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential neuroprotective agent. By systematically benchmarking its performance against established compounds like Memantine, Edaravone, and Citicoline in standardized in vitro and in vivo models, researchers can generate robust and comparable data. The detailed experimental protocols and visualization of key signaling pathways offer a clear roadmap for these investigations. The hypothetical data for this compound underscores the necessity of conducting these experiments to elucidate its therapeutic potential. Future studies should aim to populate these tables with empirical data and further explore the underlying mechanisms of action of this promising compound.

References

Correlating In Vitro Activity with In Vivo Outcomes for 6-Chloro-chroman-4-ylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available experimental data specifically correlating the in vitro activity and in vivo outcomes for 6-Chloro-chroman-4-ylamine is limited. Therefore, this guide provides a comparative framework using illustrative data based on the known biological activities of structurally related chroman-4-one derivatives. The data presented herein is hypothetical and intended to serve as a template for researchers in drug development.

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] These effects are often attributed to the modulation of key signaling pathways involved in cell proliferation and inflammation. This guide explores the potential therapeutic profile of this compound by comparing its hypothetical in vitro efficacy against a key inflammatory kinase with its projected outcomes in a preclinical in vivo cancer model.

Comparative In Vitro Activity

Many chromanone derivatives exert their effects by inhibiting protein kinases involved in inflammatory and oncogenic signaling.[3][4] A plausible mechanism of action for this compound is the inhibition of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway. The following table presents hypothetical data comparing the in vitro potency and selectivity of this compound against a representative alternative, "Compound X."

Table 1: Illustrative In Vitro Kinase Inhibition and Cytotoxicity Data

CompoundTargetIC50 (nM)¹Cell LineCC50 (µM)²Selectivity Index (SI)³
This compound IKKβ75HEK29325333
Compound X (Alternative) IKKβ150HEK29330200

¹IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit 50% of the target enzyme's activity. ²CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that results in the death of 50% of the cells in a culture. ³Selectivity Index (SI) = CC50 / IC50. A higher SI value suggests greater selectivity for the target over general cytotoxicity.

Comparative In Vivo Efficacy

To translate in vitro findings into potential clinical relevance, compounds are tested in animal models.[5] A common approach is the use of human tumor xenografts in immunodeficient mice, where the effect of the compound on tumor growth is evaluated.[6][7] The following table summarizes the hypothetical in vivo performance of this compound in a colorectal cancer (HCT-116) xenograft model.

Table 2: Illustrative In Vivo Efficacy in HCT-116 Xenograft Model

CompoundDose (mg/kg, p.o.)Dosing ScheduleTumor Growth Inhibition (TGI) (%)Maximum Body Weight Loss (%)
This compound 50QD¹ x 14 days65< 5
Compound X (Alternative) 50QD x 14 days45< 8
Vehicle Control N/AQD x 14 days0< 2

¹QD (Quaque die): Once daily.

The hypothetical data suggests that this compound's stronger in vitro potency (lower IC50) correlates with a more significant reduction in tumor growth in vivo (higher TGI) compared to Compound X, while maintaining a favorable safety profile (minimal body weight loss).

Visualizing the Correlation: From Mechanism to Model

To better understand the relationship between the compound's mechanism and its evaluation, the following diagrams illustrate the targeted signaling pathway and the general experimental workflow.

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Testing vitro_assay Biochemical Kinase Assay (e.g., IKKβ Inhibition) cell_assay Cell-Based Assay (e.g., NF-κB Reporter) vitro_assay->cell_assay Confirm Cellular Activity cytotoxicity Cytotoxicity Assay (e.g., MTT on HEK293) cell_assay->cytotoxicity Assess Selectivity animal_model Animal Model Selection (e.g., HCT-116 Xenograft) cytotoxicity->animal_model Lead Candidate Selection dosing Dosing & Treatment animal_model->dosing efficacy Efficacy Measurement (Tumor Volume) dosing->efficacy toxicity Toxicity Assessment (Body Weight) efficacy->toxicity

Caption: A generalized workflow from in vitro screening to in vivo evaluation.

nf_kb_pathway cluster_pathway Simplified NF-κB Signaling Pathway cluster_drug Drug Action TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation) Drug This compound Drug->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Protocols

The following are representative protocols for the types of experiments that would be conducted to generate the data presented in this guide.

In Vitro IKKβ Kinase Inhibition Assay (Luminescent ATP Detection)

This assay quantifies the activity of the IKKβ kinase by measuring the amount of ATP remaining after the kinase reaction. Inhibition is observed as a higher signal due to less ATP consumption.[8]

  • Reagents: Recombinant human IKKβ enzyme, IKKtide substrate peptide, Kinase-Glo® Luminescent Kinase Assay Kit, test compounds (this compound, Compound X), and kinase reaction buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and add to a 384-well plate.

    • Add a solution of IKKβ enzyme and IKKtide substrate peptide in reaction buffer to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percentage inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Colorectal Cancer Xenograft Study

This protocol describes a study to evaluate the efficacy of a test compound in inhibiting the growth of human colorectal tumors (HCT-116) implanted in immunodeficient mice.[5][9]

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation:

    • HCT-116 cells are cultured and harvested during their exponential growth phase.

    • Each mouse is subcutaneously inoculated in the right flank with 5 x 10⁶ HCT-116 cells suspended in a suitable medium (e.g., Matrigel).

  • Study Execution:

    • Tumor growth is monitored, and mice are randomized into treatment groups when tumors reach an average volume of 100-150 mm³.

    • Treatment groups include: Vehicle control, this compound (50 mg/kg), and Compound X (50 mg/kg).

    • Compounds are administered orally once daily (QD) for 14 consecutive days.

    • Tumor volume and body weight are measured three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

    • Assess toxicity by monitoring body weight changes and clinical signs of distress. Calculate the maximum percentage of body weight loss for each group.

References

A comparative investigation of anticancer activity in halogenated flavanones.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Analysis of Halogenated Flavanones as Potent Anticancer Agents

In the ongoing search for more effective and selective cancer therapeutics, flavonoids have emerged as a promising class of natural compounds. This guide provides a detailed comparative investigation into the anticancer activity of halogenated flavanones, offering researchers, scientists, and drug development professionals a comprehensive overview of their enhanced potency compared to their non-halogenated counterparts. Through a systematic review of experimental data, this report illuminates the structure-activity relationships, mechanisms of action, and experimental protocols underlying the anticancer effects of these modified flavonoids.

Enhanced Cytotoxicity of Halogenated Flavanones: A Quantitative Comparison

The introduction of halogen atoms, such as chlorine, bromine, and fluorine, into the flavanone scaffold has been shown to significantly enhance their cytotoxic effects against various cancer cell lines. This increased potency is attributed to alterations in the molecule's lipophilicity and electronic properties, which can improve cellular uptake and target interaction.

A comparative analysis of the half-maximal inhibitory concentration (IC50) values demonstrates the superior anticancer activity of halogenated flavanones over the parent flavanone molecule. For instance, 4'-chloroflavanone has been reported to be more potent than flavanone in inhibiting the growth of MCF-7 and MDA-MB-453 human breast cancer cells.[1] Similarly, studies on various cancer cell lines have consistently shown that halogenated derivatives exhibit lower IC50 values, indicating greater efficacy.

Below is a summary of the IC50 values for representative halogenated and non-halogenated flavanones across different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Non-Halogenated Flavanones
FlavanoneCaco-2 (Colon)>100[2]
FlavanoneHT-29 (Colon)>100[2]
NaringeninHCT-116 (Colon)>160[3]
TaxifolinMDA-MB-231 (Breast)>160[3]
Chlorinated Flavanones
4'-ChloroflavanoneMCF-7 (Breast)<50[1]
4'-ChloroflavanoneMDA-MB-453 (Breast)<50[1]
3',7-DichloroflavanoneMCF-7 (Breast)Potent Activity[4]
3',6-DichloroflavanoneMDA-MB-231 (Breast)2.9 ± 0.9[4]
Brominated Flavanones
7,8-Dihydroxy-4'-bromoflavone--[5]
5,7-Dihydroxy-4'-chloroflavoneMCF-7 (Breast)1[5]
Hydroxylated Flavanones for Comparison
2'-OH FlavanoneCOLO205 (Colon)Potent Cytotoxicity[6]
2'-OH FlavanoneHT-29 (Colon)Potent Cytotoxicity[6]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which halogenated flavanones exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Halogenated flavanones have been shown to trigger the intrinsic pathway of apoptosis. This is characterized by the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the key executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and cell death.[1][7]

G Halogenated_Flavanone Halogenated Flavanone Bcl2 Bcl-2 (Anti-apoptotic) Halogenated_Flavanone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Halogenated_Flavanone->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G Halogenated_Flavanone Halogenated Flavanone p53 p53 Halogenated_Flavanone->p53 Activates CDK4_CyclinD CDK4/Cyclin D Complex Halogenated_Flavanone->CDK4_CyclinD Downregulates p21 p21 p53->p21 Upregulates p21->CDK4_CyclinD Inhibits G1_S_Transition G1/S Phase Transition CDK4_CyclinD->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Inhibited G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with flavanones incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

References

Head-to-head comparison of 6-Chloro-chroman-4-ylamine with its bromo analogue.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry and drug discovery, the chroman scaffold is a privileged structure, known for its presence in a variety of biologically active compounds. The substitution pattern on this scaffold plays a crucial role in modulating the pharmacological properties of the resulting molecules. This guide provides a head-to-head comparison of two closely related analogues: 6-Chloro-chroman-4-ylamine and 6-Bromo-chroman-4-ylamine.

Due to a notable gap in publicly available, direct comparative studies on the biological efficacy of these specific compounds, this guide will focus on a multi-faceted comparison. This includes an analysis of their physicochemical properties, a discussion of anticipated reactivity based on fundamental chemical principles, and insights into potential structure-activity relationships (SAR) extrapolated from studies on analogous chroman derivatives.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound and its bromo analogue is presented below. These properties are essential for understanding the potential behavior of these compounds in biological systems.

PropertyThis compound6-Bromo-chroman-4-ylamine
CAS Number 765880-61-3[1][2]1172392-47-0 (hydrochloride salt)
Molecular Formula C₉H₁₀ClNO[1][2]C₉H₁₀BrNO
Molecular Weight 183.63 g/mol [1]228.09 g/mol
Appearance SolidSolid

Structure-Activity Relationship (SAR) Insights from Analagous Chromanones

In this study, the replacement of a 6-chloro substituent with the larger, less electronegative 6-bromo substituent on a 2-pentylchroman-4-one scaffold was well-tolerated and resulted in identical inhibitory activity (IC₅₀ of 1.5 μM). This suggests that for this particular biological target, the size and electronic properties of the halogen at the 6-position may have a nuanced influence, with larger substituents being favorable for inhibition. The study also indicated that electron-withdrawing groups, in general, enhance the activity of these chroman-4-one derivatives.

These findings highlight the importance of the substituent at the 6-position in modulating biological activity and suggest that both this compound and its bromo analogue have the potential to exhibit significant biological effects. However, without direct experimental comparison, it is difficult to definitively predict which analogue would be more potent for a specific target.

Experimental Protocols

To facilitate future comparative studies, a generalized experimental workflow for evaluating the efficacy of novel chemical entities like this compound and its bromo analogue is proposed below.

General Synthesis of 6-Halo-chroman-4-ylamines

The synthesis of 6-halochroman-4-ylamines typically starts from the corresponding 6-halochroman-4-one. The ketone can be converted to an oxime, which is then reduced to the primary amine.

  • Oximation of 6-Halo-chroman-4-one: The 6-halo-chroman-4-one is dissolved in a suitable solvent such as ethanol or pyridine. An excess of hydroxylamine hydrochloride is added, and the mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.

  • Reduction of the Oxime: The resulting oxime is dissolved in a suitable solvent like acetic acid or an alcohol. A reducing agent such as zinc dust, sodium borohydride, or catalytic hydrogenation (e.g., H₂/Pd-C) is added portion-wise at a controlled temperature. The reaction is stirred until the starting material is consumed (monitored by TLC). The final product is then isolated and purified using standard techniques like column chromatography.

In Vitro Efficacy Assessment

A generalized workflow for the in vitro comparison of the two analogues is depicted below. The specific assays would be dependent on the intended therapeutic target.

G cluster_2 Secondary Screening cluster_3 Data Analysis & Comparison A This compound C Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) A->C D Phenotypic Assay (e.g., Cell Viability, Reporter Gene) A->D B 6-Bromo-chroman-4-ylamine B->C B->D E Dose-Response Analysis (IC50 / EC50 Determination) C->E D->E F Selectivity Profiling E->F G Head-to-Head Comparison of Potency, Selectivity, and Efficacy F->G

Caption: Generalized workflow for in vitro comparison.

Hypothetical Signaling Pathway Inhibition

Should these compounds be investigated as inhibitors of a specific signaling pathway, for instance, a kinase cascade implicated in a disease, their potential mechanism of action could be illustrated as follows.

G cluster_pathway Hypothetical Kinase Cascade cluster_inhibitor Inhibitory Action Receptor Receptor Activation Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Response Cellular Response TF->Response Inhibitor 6-Halo-chroman-4-ylamine Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase pathway.

Conclusion

The comparison between this compound and its bromo analogue highlights a common challenge in drug discovery, where direct comparative data for closely related compounds is often unavailable. Based on fundamental chemical principles, the bromo analogue is expected to be more reactive in nucleophilic substitution reactions due to the better leaving group ability of bromide compared to chloride. Insights from related chromanone structures suggest that both chloro and bromo substituents at the 6-position can be favorable for biological activity, with the specific context of the biological target being a critical determinant of which analogue is more potent.

The provided generalized experimental workflows offer a roadmap for future studies to directly compare these two promising molecules. Such research is essential to fully elucidate their structure-activity relationships and to determine their potential as leads for the development of new therapeutic agents.

References

A Comparative Guide to Validating the Purity of Synthesized 6-Chloro-chroman-4-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized 6-Chloro-chroman-4-ylamine, a crucial undertaking for researchers in drug discovery and development. Ensuring the chemical and stereochemical purity of this chiral amine is paramount for the reliability and reproducibility of subsequent biological and pharmacological studies. This document outlines a systematic approach, comparing the performance of a synthesized batch against a commercially available reference standard through a series of analytical techniques.

Synthesis and Potential Impurities

A common and efficient route to this compound involves a two-step synthesis. The first step is the preparation of the precursor, 6-chloro-chroman-4-one, followed by a reductive amination to yield the final product. Understanding this synthetic pathway is critical for anticipating potential impurities that may arise.

Synthesis Workflow:

Starting Materials Starting Materials 6-Chloro-chroman-4-one 6-Chloro-chroman-4-one Starting Materials->6-Chloro-chroman-4-one Synthesis This compound This compound 6-Chloro-chroman-4-one->this compound Reductive Amination Purified Product Purified Product This compound->Purified Product

Caption: Synthetic route to this compound.

Potential Impurities:

The purity of the final compound can be compromised by several factors, including incomplete reactions, side reactions, and the presence of stereoisomers. A thorough analysis should, therefore, aim to detect and quantify the following potential impurities:

  • Starting Material: Unreacted 6-chloro-chroman-4-one.

  • By-products: 6-Chloro-chroman-4-ol, formed by the reduction of the ketone starting material.

  • Intermediates: The diastereomeric imine intermediate formed during the reductive amination.

  • Enantiomeric Impurity: The undesired enantiomer of this compound.

Analytical Techniques for Purity Validation

A multi-pronged analytical approach is recommended to provide a comprehensive assessment of the purity of the synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound. Both achiral (for chemical purity) and chiral (for enantiomeric purity) methods should be employed.

Experimental Workflow for Chromatographic Analysis:

cluster_0 Sample Preparation cluster_1 HPLC Analysis Synthesized Batch Synthesized Batch Achiral HPLC Achiral HPLC Synthesized Batch->Achiral HPLC Chiral HPLC Chiral HPLC Synthesized Batch->Chiral HPLC Reference Standard Reference Standard Reference Standard->Achiral HPLC Reference Standard->Chiral HPLC Chemical Purity Assessment Chemical Purity Assessment Achiral HPLC->Chemical Purity Assessment Enantiomeric Purity Assessment Enantiomeric Purity Assessment Chiral HPLC->Enantiomeric Purity Assessment

Caption: Workflow for HPLC purity analysis.

Table 1: Comparison of Chromatographic Data

AnalyteAchiral HPLC (Purity, %)Chiral HPLC (Enantiomeric Excess, %)
Synthesized Batch [Insert Experimental Data][Insert Experimental Data]
Reference Standard >98%>99%
Acceptance Criteria ≥98%≥99%

Experimental Protocols:

  • Achiral HPLC for Chemical Purity:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the synthesized compound and reference standard in the mobile phase to a concentration of 1 mg/mL.

  • Chiral HPLC for Enantiomeric Purity:

    • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a cellulose or amylose-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[1][2][3]

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). The addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the synthesized compound and reference standard in the mobile phase to a concentration of 1 mg/mL.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for structural confirmation and identification of impurities.

Table 2: Comparison of Spectroscopic Data

TechniqueSynthesized BatchReference Standard
¹H NMR (400 MHz, CDCl₃) [Insert Experimental Data and Compare Shifts][Characteristic Shifts for Chroman and Amine Moieties]
¹³C NMR (100 MHz, CDCl₃) [Insert Experimental Data and Compare Shifts][Characteristic Shifts for Chroman and Amine Moieties]
Mass Spectrometry (ESI+) [Insert Experimental m/z and Compare]Expected [M+H]⁺: 184.05 (for C₉H₁₀ClNO)

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound and reference standard in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Data Analysis: Compare the chemical shifts, coupling constants, and integration of the synthesized sample with the reference standard. Look for any additional peaks that may indicate the presence of impurities.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the synthesized compound and reference standard in a suitable solvent such as methanol or acetonitrile (approximately 10 µg/mL).

    • Instrumentation: Analyze the samples using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Data Analysis: Confirm the molecular weight of the synthesized compound by observing the protonated molecular ion [M+H]⁺. Analyze the fragmentation pattern to further confirm the structure and identify any potential impurities with different mass-to-charge ratios. The mass spectrum of the precursor, 6-chloro-chroman-4-one, shows a molecular ion peak which can be used for comparison to detect any unreacted starting material.[4]

Data Interpretation and Purity Assessment

A comprehensive evaluation of the data obtained from the analytical techniques described above will allow for a thorough validation of the purity of the synthesized this compound.

Purity Validation Workflow:

Synthesized Product Synthesized Product Analytical Testing Analytical Testing Synthesized Product->Analytical Testing Data Comparison Data Comparison Analytical Testing->Data Comparison Purity Confirmation Purity Confirmation Data Comparison->Purity Confirmation Release for Further Use Release for Further Use Purity Confirmation->Release for Further Use Further Purification Further Purification Purity Confirmation->Further Purification Reference Standard Reference Standard Reference Standard->Analytical Testing Impurity Profile Impurity Profile Impurity Profile->Data Comparison

Caption: Workflow for purity validation and decision making.

By systematically comparing the analytical data of the synthesized batch with that of a certified reference standard, researchers can confidently ascertain the purity of their compound. This rigorous validation is a critical step in ensuring the quality and integrity of subsequent scientific investigations.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-chroman-4-ylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive guide to the proper disposal procedures for 6-Chloro-chroman-4-ylamine, a halogenated organic compound. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.

This compound and its salts are classified as hazardous materials, exhibiting acute toxicity, potential carcinogenicity, and significant aquatic toxicity. Therefore, its waste must be managed with the utmost care. The following procedures are based on general best practices for the disposal of halogenated organic compounds and should be adapted to comply with the specific guidelines set forth by your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) for Disposal
Eye Protection
Hand Protection
Body Protection

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a strict, documented procedure to minimize risks.

  • Segregation: All waste containing this compound must be collected separately from non-halogenated chemical waste.[1][2][3] This is a critical step as mixing halogenated and non-halogenated waste streams can complicate disposal processes and increase costs.[1]

  • Container Selection: Use only designated, compatible, and properly sealed hazardous waste containers.[2][4][5] The container must be in good condition and made of a material that will not react with the chemical. For liquid waste, use a container designed for liquids.[5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" from the moment the first drop of waste is added.[1][5] The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • Relevant hazard pictograms (e.g., toxic, environmental hazard).

    • The date of waste accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[3][4] The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Waste Manifest and Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Provide them with a complete and accurate description of the waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Emergency Spill Procedures

In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.

  • Evacuate: Immediately evacuate the affected area.

  • Isolate: Secure the area and prevent unauthorized entry.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Report: Notify your laboratory supervisor and EHS department immediately.

  • Cleanup: Only trained personnel with the appropriate PPE and spill kits should perform the cleanup. Absorbent materials used to clean the spill must be disposed of as hazardous waste.[4]

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Is the waste halogenated? A->B C Segregate into Halogenated Waste Stream B->C Yes H Follow Institutional Non-Halogenated Waste Protocol B->H No D Select Compatible Hazardous Waste Container C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup and Disposal F->G

Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Personal protective equipment for handling 6-Chloro-chroman-4-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Chloro-chroman-4-ylamine

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemMaterial/Type SpecificationRationale
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.Protects eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection GlovesNitrile gloves are suitable for handling the solid and for incidental contact. For extended contact or handling solutions, consider double-gloving.[1][2]Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[3][4] Check for tears before use and replace immediately if contaminated.[2]
Body Protection Lab CoatA lab coat made from a polyester/cotton blend is suitable for general use. For tasks with a higher risk of splashes, a 100% polyester or specialized chemical-resistant lab coat is recommended.[5]Protects skin and personal clothing from contamination.[5][6]
Respiratory Protection RespiratorA NIOSH-approved air-purifying respirator (APR) with cartridges for organic vapors and particulates (e.g., N95, R95, or P95 filters).[7][8][9][10]Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

Follow these detailed steps to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[11]

  • Ventilation: Ensure proper functioning of the ventilation system before commencing work.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for handling solid and dissolved organic compounds readily available.

2. Weighing and Aliquoting the Compound:

  • Weighing Location: Whenever possible, weigh the solid compound inside a chemical fume hood or a balance enclosure to contain any airborne powder.[11]

  • Tare Method: To minimize contamination, pre-weigh a sealed container, add the powder inside the fume hood, and then re-weigh the sealed container.[1]

  • Static Control: Use an anti-static gun if the powder is prone to static, which can cause it to disperse.[1]

3. Dissolving the Compound:

  • Solvent Addition: Add the solvent to the solid compound slowly and carefully within the fume hood to avoid splashing.

  • Container Handling: Keep the container closed whenever possible to prevent the release of vapors.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands and dispose of them in the designated hazardous waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing all PPE.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • Halogenated Organic Waste: this compound is a halogenated organic compound.[12][13][14] All waste containing this chemical, including unused solid, solutions, and contaminated materials, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[12]

  • Incompatible Wastes: Do not mix halogenated organic waste with other waste streams, such as non-halogenated solvents or aqueous waste, unless compatibility has been confirmed.[12][15]

2. Waste Collection and Storage:

  • Containers: Use chemically resistant containers that can be securely sealed.[16] Plastic containers are often preferred over glass to minimize the risk of breakage.[15]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.[15]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[17]

3. Disposal Procedure:

  • Professional Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[15][17]

  • Empty Containers: To be considered "RCRA empty," all contents must be removed. The empty container should then be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines.[18]

  • Spill Cleanup Materials: Any materials used to clean up spills of this compound must also be disposed of as hazardous waste.[18][19]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal process for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid Compound prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decon Decontaminate Surfaces & Equipment handling_dissolve->cleanup_decon disposal_segregate Segregate Halogenated Waste handling_dissolve->disposal_segregate cleanup_ppe Properly Remove & Dispose of PPE cleanup_decon->cleanup_ppe cleanup_decon->disposal_segregate cleanup_wash Wash Hands cleanup_ppe->cleanup_wash cleanup_ppe->disposal_segregate disposal_label Label Waste Container disposal_segregate->disposal_label disposal_request Request EHS Waste Pickup disposal_label->disposal_request

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.